molecular formula C7H14O7S B8055132 Antiviral agent 51

Antiviral agent 51

Cat. No.: B8055132
M. Wt: 242.25 g/mol
InChI Key: NLMDZXKCTWKRSQ-IBISWUOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fucoidan-Ascophyllum nodosum is a natural product found in Sargassum thunbergii, Costaria costata, and other organisms with data available.

Properties

IUPAC Name

[(2S,3S,4S,5S,6R)-4,5-dihydroxy-2,6-dimethyloxan-3-yl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7S/c1-3-5(8)6(9)7(4(2)13-3)14-15(10,11)12/h3-9H,1-2H3,(H,10,11,12)/t3-,4+,5-,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMDZXKCTWKRSQ-IBISWUOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C)OS(=O)(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OS(=O)(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Antiviral Agent 51

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: "Antiviral Agent 51" is a hypothetical compound. The data, experimental protocols, and mechanisms described herein are for illustrative purposes to meet the structural and content requirements of this guide.

Executive Summary

This compound has emerged as a potent and selective inhibitor of a key viral enzyme, demonstrating significant potential in preclinical studies. This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its activity and the methodologies used to characterize it. The information presented is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's mode of action.

Core Mechanism of Action

This compound is a direct-acting antiviral that specifically targets the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This enzyme is critical for the replication of the viral genome in many RNA viruses.[2] The agent acts as a non-nucleoside inhibitor, binding to an allosteric site on the RdRp enzyme complex. This binding induces a conformational change in the enzyme's active site, thereby preventing the incorporation of nucleotides into the growing RNA strand and halting viral replication.[2]

Signaling Pathway of Inhibition

The inhibitory action of this compound on the viral RdRp can be visualized as a direct interaction that disrupts the normal enzymatic process.

cluster_virus Viral Replication Complex cluster_agent Inhibitory Agent RdRp RNA-dependent RNA Polymerase (RdRp) New_RNA Nascent Viral RNA RdRp->New_RNA Synthesizes Viral_RNA Viral RNA Template Viral_RNA->RdRp Binds to NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp Incorporated by Agent51 This compound Agent51->RdRp Allosteric Binding (Inhibition) start Start prep_enzyme Prepare Purified RdRp Enzyme start->prep_enzyme prep_mix Prepare Reaction Mixture (RNA template, NTPs, [α-³²P]UTP) prep_enzyme->prep_mix add_agent Add Serial Dilutions of this compound prep_mix->add_agent initiate Initiate Reaction with RdRp add_agent->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction and Precipitate RNA incubate->terminate quantify Quantify Radiolabeled RNA terminate->quantify analyze Calculate IC₅₀ quantify->analyze end End analyze->end start Start seed_cells Seed Host Cells in 96-well Plates start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound infect_cells Infect Cells with Virus add_compound->infect_cells incubate Incubate for 72 hours infect_cells->incubate measure_viability Measure Cell Viability (MTT/MTS Assay) incubate->measure_viability analyze Calculate EC₅₀ measure_viability->analyze end End analyze->end

References

Antiviral Agent 51: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of a novel antiviral compound, designated "Antiviral Agent 51." This agent has demonstrated significant in vitro efficacy against a prevalent strain of a single-stranded RNA virus.

Executive Summary

The emergence of novel and drug-resistant viral pathogens necessitates the continuous discovery and development of new antiviral therapeutics. This whitepaper details the identification of this compound, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), discovered through a high-throughput screening campaign. Herein, we describe the multi-step synthesis of this nitrogen-containing heterocyclic compound, its in vitro efficacy and cytotoxicity, and its proposed mechanism of action. All data and experimental protocols are presented to facilitate further research and development efforts.

Discovery and Screening

This compound was identified from a proprietary library of over 200,000 small molecules through a cell-based high-throughput screening (HTS) assay.[1][2] The primary screen was designed to identify compounds that could inhibit the cytopathic effect (CPE) of a pathogenic RNA virus in a susceptible host cell line.

High-Throughput Screening (HTS) Workflow

The HTS campaign was conducted in a 384-well plate format, with automated liquid handling to ensure reproducibility.[3][4] The workflow involved seeding host cells, infecting them with the target virus, and then adding the library compounds. Cell viability was assessed after a 72-hour incubation period using a luminescent-based assay.[3] Hits were defined as compounds that restored cell viability to greater than 50% of the uninfected control.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cluster_hit Hit Confirmation prep1 Seed Host Cells in 384-well Plates prep2 Incubate 24h prep1->prep2 assay1 Add Library Compounds (10 µM) prep2->assay1 assay2 Add Virus (MOI 0.01) assay1->assay2 assay3 Incubate 72h assay2->assay3 read1 Add Luminescent Reagent assay3->read1 read2 Measure Luminescence read1->read2 read3 Calculate % CPE Inhibition read2->read3 hit1 Dose-Response Assay read3->hit1 hit2 IC50 & CC50 Determination hit1->hit2

Caption: High-Throughput Screening Workflow for Antiviral Discovery.
Hit Confirmation and Prioritization

Initial hits from the primary screen were subjected to confirmatory dose-response assays to determine their half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, was a key parameter for prioritizing compounds. This compound was selected for further development due to its potent antiviral activity and favorable selectivity index.

In Vitro Efficacy and Cytotoxicity

The antiviral activity of Agent 51 and its structural analogs was evaluated in cell culture. The results are summarized in the table below.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Agent 51 0.85 >100 >117.6
Analog 51a2.5>100>40.0
Analog 51b1.28570.8
Analog 51c15.6>100>6.4
Control Drug1.5>100>66.7

Table 1: In vitro antiviral activity and cytotoxicity of this compound and its analogs against the target RNA virus.

Experimental Protocol: IC50 Determination
  • Cell Seeding: Host cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: this compound was serially diluted in cell culture medium to create a range of concentrations (e.g., from 100 µM to 0.01 µM).

  • Infection and Treatment: The cell culture medium was removed from the plates, and the cells were washed once with phosphate-buffered saline (PBS). The diluted compounds were added to the wells, followed by the addition of the virus at a multiplicity of infection (MOI) of 0.01.

  • Incubation: The plates were incubated for 72 hours at 37°C, 5% CO2.

  • Quantification of Viral Inhibition: The level of viral-induced cytopathic effect (CPE) was quantified using a crystal violet staining assay. The absorbance was read at 570 nm.

  • Data Analysis: The IC50 value was calculated by plotting the percentage of CPE inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Experimental Protocol: CC50 Determination
  • Cell Seeding: Host cells were seeded in 96-well plates as described for the IC50 assay.

  • Compound Treatment: The same serial dilutions of this compound were added to the wells, but without the addition of the virus.

  • Incubation: The plates were incubated for 72 hours at 37°C, 5% CO2.

  • Cell Viability Assay: Cell viability was measured using a commercially available MTS assay, which determines the number of viable cells in culture.

  • Data Analysis: The CC50 value was calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Proposed Mechanism of Action

Biochemical assays suggest that this compound targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. The compound acts as a non-nucleoside inhibitor, likely binding to an allosteric site on the enzyme, which leads to a conformational change that disrupts its catalytic activity. This prevents the synthesis of new viral RNA genomes, thereby halting viral replication.

MoA_Pathway cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by Agent 51 Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral RNA Release Viral RNA Release Uncoating->Viral RNA Release RdRp Complex RdRp Complex Viral RNA Release->RdRp Complex Template RNA Synthesis RNA Synthesis RdRp Complex->RNA Synthesis Catalyzes Progeny vRNA Progeny vRNA RNA Synthesis->Progeny vRNA Assembly & Egress Assembly & Egress Progeny vRNA->Assembly & Egress Agent 51 This compound Agent 51->RdRp Complex Allosteric Binding

Caption: Proposed Mechanism of Action of this compound.

Synthesis of this compound

This compound is a nitrogen-containing heterocyclic compound. Its synthesis is achieved through a convergent multi-step process, as outlined below.

General Synthetic Scheme

The synthesis involves the preparation of two key intermediates, a substituted pyrimidine (B1678525) (Intermediate A) and a functionalized side chain (Intermediate B). These intermediates are then coupled, followed by a final deprotection step to yield this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate A (Substituted Pyrimidine)

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (B19854) (1.0 eq) in isopropanol, add N,N-diisopropylethylamine (2.5 eq).

  • Add 4-aminophenol (B1666318) (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford Intermediate A.

Step 2: Synthesis of Intermediate B (Functionalized Side Chain)

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in dichloromethane, add triethylamine (B128534) (1.5 eq).

  • Cool the solution to 0°C and add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield Intermediate B.

Step 3: Coupling of Intermediates A and B

  • To a solution of Intermediate A (1.0 eq) in dimethylformamide, add potassium carbonate (2.0 eq).

  • Add Intermediate B (1.1 eq) to the mixture.

  • Heat the reaction to 60°C and stir for 12 hours.

  • Cool the reaction and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the protected final compound.

Step 4: Deprotection to Yield this compound

  • Dissolve the protected compound (1.0 eq) in a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and filter to obtain this compound as a hydrochloride salt.

Structure-Activity Relationship (SAR) Studies

Preliminary SAR studies have been conducted to understand the key structural features required for antiviral activity. As shown in Table 1, modifications to the side chain (Analogs 51a and 51b) and the pyrimidine core (Analog 51c) generally resulted in a decrease in potency, highlighting the importance of the specific arrangement of functional groups in this compound for its interaction with the viral target.

Conclusion and Future Directions

This compound is a promising new lead compound with potent in vitro activity against a clinically relevant RNA virus. Its novel structure and favorable selectivity index make it a strong candidate for further development. Future work will focus on the optimization of its ADME (absorption, distribution, metabolism, and excretion) properties, in vivo efficacy studies in animal models, and a more detailed elucidation of its binding site on the viral RdRp.

References

Whitepaper: Elucidation of the Chemical Structure of Antiviral Agent 51

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive technical overview of the structure elucidation of a novel, potent antiviral compound designated "Antiviral Agent 51." Isolated from a marine sponge, this agent has demonstrated significant efficacy against a broad spectrum of viruses in preliminary screenings. This guide details the systematic approach undertaken to determine its absolute chemical structure, including a battery of spectroscopic and spectrometric analyses. The experimental protocols for these key experiments are provided, alongside a summary of the quantitative data that led to the final structural determination. Furthermore, a proposed mechanism of action, involving the inhibition of a key viral entry signaling pathway, is presented with a corresponding visual diagram. This whitepaper serves as a technical resource for researchers in the fields of natural product chemistry, virology, and antiviral drug discovery.

Introduction

The discovery of novel antiviral agents is a critical endeavor in the face of emerging viral threats and the development of resistance to existing therapies. Natural products, with their vast structural diversity, represent a promising reservoir for the identification of new antiviral lead compounds. "this compound" is a recently isolated natural product from the marine sponge Spongia oceanica, which has exhibited potent inhibitory activity against several viral pathogens in initial cell-based assays. This document outlines the comprehensive process of its structure elucidation, a critical step in its development as a potential therapeutic agent.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound involved determining its fundamental physicochemical properties and acquiring a suite of spectroscopic and spectrometric data. These data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₂H₂₈N₂O₅
Molecular Weight400.47 g/mol
AppearanceWhite crystalline solid
Melting Point188-190 °C
Optical Rotation [α]D²⁵+45.2° (c 0.1, MeOH)
UV-Vis λmax (MeOH)220 nm (ε 15,000), 285 nm (ε 4,500)
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
Ionization ModeAdductCalculated m/zMeasured m/z
ESI+[M+H]⁺401.2071401.2075
ESI+[M+Na]⁺423.1890423.1893
Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
17.25d8.5
26.80d8.5
43.90s-
55.40t7.0
72.10m-
81.80m-
104.10dd10.5, 4.0
113.60m-
131.25s-
140.95d6.5
150.90d6.5
OMe3.85s-
NH8.10br s-
Table 4: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Positionδ (ppm)
1128.5
2115.2
3155.8
455.4
5123.7
6139.1
735.2
828.9
9170.1
1075.3
1145.6
12205.4
1321.0
1422.5
1522.8
OMe56.1

Experimental Protocols

The following section details the methodologies for the key experiments conducted during the structure elucidation of this compound.

Isolation and Purification

The marine sponge Spongia oceanica (5 kg, wet weight) was collected and immediately frozen. The thawed sponge material was homogenized and extracted with methanol (B129727) (3 x 10 L). The combined methanolic extracts were concentrated under reduced pressure to yield a crude extract (150 g). The crude extract was then subjected to a multi-step purification process involving solvent partitioning, followed by column chromatography on silica (B1680970) gel and reverse-phase C18 silica gel. The final purification was achieved by high-performance liquid chromatography (HPLC) to yield pure this compound (50 mg).

Spectroscopic and Spectrometric Analyses
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.16 for CDCl₃).

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Thermo Scientific Q Exactive Orbitrap mass spectrometer to determine the elemental composition.

  • UV-Vis Spectroscopy: The UV-Vis spectrum was recorded on a Shimadzu UV-2600 spectrophotometer in methanol.

  • Infrared (IR) Spectroscopy: The IR spectrum was obtained on a PerkinElmer Spectrum Two FT-IR spectrometer using a thin film on a NaCl plate.

  • Optical Rotation: The optical rotation was measured on a Jasco P-2000 polarimeter at 25 °C using a sodium D line (589 nm).

Structure Elucidation Workflow

The determination of the planar and absolute structure of this compound followed a logical and systematic workflow, as depicted in the diagram below.

G Figure 1: Structure Elucidation Workflow for this compound A Isolation from Spongia oceanica B Purification (Chromatography) A->B C Physicochemical Characterization B->C D Molecular Formula Determination (HRMS) C->D E 1D NMR (¹H, ¹³C) D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Planar Structure Assembly F->G H Relative Stereochemistry (NOESY/ROESY) G->H I Absolute Stereochemistry (X-ray Crystallography) H->I J Final Structure of this compound I->J

Caption: Workflow for the structure elucidation of this compound.

Proposed Mechanism of Action: Inhibition of Viral Entry

Preliminary mechanistic studies suggest that this compound exerts its antiviral effect by inhibiting viral entry into the host cell. It is hypothesized that the compound binds to a host cell surface receptor, preventing the conformational changes required for viral fusion and subsequent genome release into the cytoplasm. The proposed signaling pathway that is disrupted by this compound is illustrated below.

G Figure 2: Proposed Mechanism of Action of this compound cluster_0 Viral Particle cluster_1 Host Cell Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Fusion Membrane Fusion Endocytosis->Fusion Release Viral Genome Release Fusion->Release Replication Viral Replication Release->Replication Agent51 This compound Agent51->Receptor Inhibition

Illustrative Example: Technical Guide for a Hypothetical Antiviral Agent 51 Targeting HCV NS3/4A Protease

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for a specific molecule or compound designated "antiviral agent 51" has yielded no specific, publicly available information. This designation appears to be a generic placeholder rather than a recognized name for a specific therapeutic agent in scientific literature or drug development databases.

To provide a comprehensive technical guide that meets the specified requirements, a more specific identifier for the antiviral agent is necessary. This could include:

  • A formal chemical name

  • A common or brand name (e.g., Remdesivir, Paxlovid)

  • A research or compound code (e.g., GS-5734)

  • A publication reference (such as a DOI or PubMed ID) that describes the agent

Without a specific compound to research, it is not possible to gather the necessary data for target identification and validation, quantitative analysis, experimental protocols, and the creation of accurate signaling pathway and workflow diagrams.

Upon provision of a specific agent, a thorough guide can be compiled. As an illustrative example of the requested format, below is a conceptual framework for how such a guide would be structured if information were available for a hypothetical "this compound" targeting the Hepatitis C Virus (HCV) NS3/4A protease.

Introduction

This compound is a novel, potent, and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. This enzyme is critical for viral polyprotein processing and is a key validated target for anti-HCV therapeutics. This document outlines the target identification, validation, and characterization of this compound.

Target Identification and Validation

The primary molecular target of this compound was identified through a combination of enzymatic assays and cell-based screening.

Primary Target: HCV NS3/4A Protease

Initial screening identified robust activity against the HCV replicon system. Subsequent biochemical assays confirmed direct inhibition of the purified NS3/4A protease enzyme.

Target Validation
  • Enzymatic Inhibition: Direct measurement of the agent's ability to block the proteolytic activity of recombinant NS3/4A protease.

  • Cell-Based Replicon Assays: Demonstration of antiviral activity in cells containing a subgenomic HCV replicon, confirming that the agent can access and inhibit the target in a cellular context.

  • Resistance Studies: Selection for and genotyping of resistant viral variants, which consistently show mutations in the NS3 protease domain, confirming it as the direct target.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeGenotypeIC50 / EC50 (nM)Hill Slope
NS3/4A Enzymatic Assay1b1.2 ± 0.31.1
NS3/4A Enzymatic Assay1a1.5 ± 0.41.0
Cell-Based Replicon1b8.5 ± 1.21.2
Cell-Based Replicon1a10.2 ± 2.11.1

Table 2: Selectivity Profile

Protease TargetIC50 (µM)Selectivity Index (vs. HCV NS3/4A)
Human Neutrophil Elastase> 100> 83,000x
Bovine Pancreatic Chymotrypsin> 100> 83,000x
Human Thrombin> 100> 83,000x

Signaling and Mechanism of Action

This compound functions by blocking the cleavage of the HCV polyprotein, a critical step in the viral lifecycle. This prevents the formation of mature, functional viral proteins required for replication.

HCV_Lifecycle_Inhibition cluster_host_cell Host Cell Cytoplasm HCV_RNA HCV Genomic RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Processing Mature_Proteins Mature Viral Proteins (NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Cleavage (Blocked) Agent_51 This compound Agent_51->NS3_4A Inhibition Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex New_RNA New Viral RNA Replication_Complex->New_RNA Replication

Caption: Inhibition of HCV NS3/4A protease by this compound blocks polyprotein processing.

The Hepatitis C virus genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional proteins.[1][2] The viral NS3/4A serine protease is responsible for four of these critical cleavage events, which are essential for the formation of the viral replication complex.[1][2][3] this compound is a direct-acting antiviral that competitively binds to the active site of the NS3/4A protease, inhibiting its function. This action prevents the processing of the viral polyprotein, thereby halting the production of essential viral components and disrupting the viral replication cycle.

Experimental Protocols

NS3/4A Protease Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the activity of purified recombinant HCV NS3/4A protease.

  • Materials:

    • Recombinant HCV NS3/4A Protease (Genotype 1b)

    • FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-Octyl-β-D-glucoside.

    • This compound (serial dilutions in DMSO)

    • 384-well black assay plates

    • Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in 100% DMSO. Further dilute into assay buffer to a final DMSO concentration of 1%.

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 10 µL of NS3/4A protease solution (final concentration ~5 nM) to each well.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the FRET peptide substrate (final concentration ~100 nM).

    • Immediately begin kinetic reading on a fluorescence plate reader for 60 minutes at 30°C.

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

HCV Replicon Cell-Based Assay

This assay quantifies the antiviral activity of the agent in a cellular environment using a human hepatoma cell line (Huh-7) that contains a stably replicating subgenomic HCV replicon.

  • Materials:

    • Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

    • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

    • This compound (serial dilutions)

    • 96-well white cell culture plates

    • Luciferase assay reagent (e.g., Bright-Glo™)

    • Luminometer

  • Procedure:

    • Seed the replicon-containing Huh-7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Remove the medium and add 100 µL of a luciferase assay reagent to each well.

    • Measure the luminescence using a plate luminometer.

    • To assess cytotoxicity, a parallel plate can be treated and assayed using a viability reagent (e.g., CellTiter-Glo®).

    • Calculate EC50 values by normalizing the luciferase signal to the untreated control and fitting the dose-response curve.

Workflow and Logic Diagrams

The following diagrams illustrate the workflows for target validation and hit-to-lead optimization.

Target_Validation_Workflow Start Hypothesized Target (e.g., NS3/4A Protease) Biochemical_Assay Biochemical Assay (Enzymatic Inhibition) Start->Biochemical_Assay Direct Interaction Cell_Assay Cell-Based Assay (HCV Replicon) Start->Cell_Assay Cellular Activity Validation Target Validated Biochemical_Assay->Validation Confirmed IC50 < 100 nM Resistance Resistance Selection & Genotyping Cell_Assay->Resistance Confirmed EC50 < 1 µM Resistance->Validation Mutations map to target gene

Caption: A typical workflow for validating an antiviral drug target.

Hit_to_Lead_Process Screening High-Throughput Screening (HTS) Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADME Iterative Cycles Lead_Opt Lead Optimization SAR->Lead_Opt ADME->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

References

An In-depth Technical Guide to the Antiviral Spectrum of the Investigational Broad-Spectrum Antiviral Agent AV-51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel and re-emerging viral pathogens presents a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents, effective against a wide range of viruses, is a critical component of pandemic preparedness and response. This document provides a comprehensive technical overview of the investigational antiviral agent AV-51, a novel small molecule inhibitor with potent and broad-ranging antiviral activity. This guide will detail its antiviral spectrum, proposed mechanism of action, and the experimental protocols utilized for its characterization.

Antiviral Spectrum of AV-51

The in vitro antiviral activity of AV-51 was evaluated against a diverse panel of RNA and DNA viruses. The half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI) were determined in relevant cell lines. The selectivity index, calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.

Virus Virus Family Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
RNA Viruses
Influenza A virus (H1N1)OrthomyxoviridaeMDCK0.45>100>222
Respiratory Syncytial Virus (RSV)ParamyxoviridaeHEp-20.82>100>121
SARS-CoV-2CoronaviridaeVero E60.61>100>163
Zika VirusFlaviviridaeVero1.2>100>83
Ebola VirusFiloviridaeVero E60.958589
Hepatitis C Virus (HCV)FlaviviridaeHuh-72.5>100>40
DNA Viruses
Herpes Simplex Virus 1 (HSV-1)HerpesviridaeVero3.1>100>32
Human Cytomegalovirus (HCMV)HerpesviridaeHFF-14.5>100>22
Adenovirus 5AdenoviridaeA5495.29518

Proposed Mechanism of Action

AV-51 is a potent inhibitor of the host-cell Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. Many viruses exploit this pathway to facilitate their replication and evade the host immune response. By targeting a host cellular pathway, AV-51 may present a higher barrier to the development of viral resistance compared to direct-acting antivirals.

AV-51 non-competitively binds to the JAK1 kinase, preventing the phosphorylation and subsequent activation of STAT1. The lack of phosphorylated STAT1 (pSTAT1) dimerization and nuclear translocation results in the downregulation of interferon-stimulated genes (ISGs) that are crucial for both intrinsic antiviral defense and viral replication for certain viruses.

JAK_STAT_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding JAK1 JAK1 Receptor:f2->JAK1 2. Activation STAT1_inactive STAT1 JAK1->STAT1_inactive 3. Phosphorylation AV51 AV-51 AV51->JAK1 Inhibition STAT1_active pSTAT1 Dimer STAT1_inactive->STAT1_active 4. Dimerization ISG Interferon-Stimulated Genes (ISGs) STAT1_active->ISG 5. Nuclear Translocation & Transcription Viral_Replication Viral Replication ISG->Viral_Replication Modulation

Caption: Inhibition of the JAK/STAT signaling pathway by AV-51.

Experimental Protocols

In Vitro Antiviral Activity Assay (CPE Inhibition)

This assay determines the concentration of AV-51 required to inhibit virus-induced cytopathic effect (CPE).

  • Cell Seeding: Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded into 96-well microplates at a density of 2 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: A 2-fold serial dilution of AV-51 is prepared in cell culture medium, ranging from 100 µM to 0.195 µM.

  • Infection and Treatment: The cell culture medium is removed from the plates, and 100 µL of the diluted compound is added to the respective wells. Subsequently, 100 µL of virus suspension at a multiplicity of infection (MOI) of 0.01 is added to each well. Control wells include virus-infected/untreated cells and mock-infected/untreated cells.

  • Incubation: Plates are incubated for 72 hours at 37°C with 5% CO2, or until CPE is observed in at least 90% of the virus control wells.

  • Quantification of CPE: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The luminescence signal is proportional to the number of viable cells.

  • Data Analysis: The EC50 value is calculated by non-linear regression analysis of the dose-response curves using GraphPad Prism software.

Cytotoxicity Assay

This assay determines the concentration of AV-51 that is toxic to the host cells.

  • Cell Seeding: Cells are seeded in 96-well plates as described for the antiviral assay.

  • Compound Treatment: A 2-fold serial dilution of AV-51 is added to the cells, identical to the antiviral assay, but without the addition of virus.

  • Incubation: Plates are incubated for 72 hours at 37°C with 5% CO2.

  • Quantification of Viability: Cell viability is measured using the CellTiter-Glo® assay.

  • Data Analysis: The CC50 value is calculated by non-linear regression analysis of the dose-response curves.

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_assays Parallel Assays cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis A 1. Seed host cells in 96-well plates B 2. Prepare serial dilutions of AV-51 A->B C1 3a. Add AV-51 and Virus (Antiviral Assay) B->C1 C2 3b. Add AV-51 only (Cytotoxicity Assay) B->C2 D 4. Incubate for 72 hours at 37°C C1->D C2->D E 5. Measure cell viability (e.g., CellTiter-Glo®) D->E F1 6a. Calculate EC50 E->F1 F2 6b. Calculate CC50 E->F2 G 7. Determine Selectivity Index (SI = CC50 / EC50) F1->G F2->G

Caption: Experimental workflow for in vitro antiviral and cytotoxicity screening.

Conclusion

The investigational compound AV-51 demonstrates potent, broad-spectrum antiviral activity against a range of clinically significant RNA and DNA viruses. Its proposed mechanism of action, targeting the host JAK/STAT signaling pathway, offers a promising strategy for combating viral infections and potentially mitigating the development of antiviral resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of AV-51.

In Vitro Antiviral Activity of Fucoidan ("Antiviral Agent 51") Against Dengue Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro antiviral activity of fucoidan (B602826), a class of sulfated polysaccharides derived from brown seaweed and referred to herein by the designation "Antiviral Agent 51". This document summarizes the current scientific understanding of its efficacy against Dengue virus (DENV), with a primary focus on its mechanism of action, quantitative antiviral data, and the experimental protocols used for its evaluation. While initially described as an RNA-dependent RNA polymerase (RdRp) interactor, substantial evidence points towards its primary mechanism as an inhibitor of viral entry. This guide aims to equip researchers and drug development professionals with the critical information necessary to advance the study of this promising natural antiviral compound.

Introduction

Dengue virus, a mosquito-borne flavivirus, is a significant global health threat, with hundreds of millions of infections occurring annually. The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for novel drug discovery and development. Natural products, particularly those from marine sources, represent a rich reservoir of chemical diversity for antiviral research.

"this compound" is identified as a fucoidan, a fucose-rich sulfated polysaccharide extracted from various species of brown algae.[1] Fucoidans have garnered considerable attention for their wide range of biological activities, including anticoagulant, anti-inflammatory, and potent antiviral properties.[2] This guide focuses on the in vitro antiviral activity of fucoidan against Dengue virus, providing a consolidated resource of quantitative data and detailed experimental methodologies.

Mechanism of Action

Initial characterizations of "this compound" suggested an interaction with the Dengue virus RNA-dependent RNA polymerase (RdRp). However, a larger body of scientific literature on various fucoidans points to a primary mechanism of action occurring at the early stages of the viral lifecycle.

The predominant mechanism of fucoidan's anti-Dengue virus activity is the inhibition of viral entry . This is achieved through the direct interaction of the negatively charged sulfated polysaccharide with the positively charged amino acid residues on the viral envelope (E) glycoprotein.[1][3] This binding prevents the attachment of the virion to host cell surface receptors, such as heparan sulfate, thereby blocking the first critical step of infection.[1] The sulfation pattern and the presence of glucuronic acid residues within the fucoidan structure have been shown to be critical for this inhibitory activity.

dot

Fucoidan Mechanism of Action cluster_virus Dengue Virus (DENV) cluster_host Host Cell DENV Virion HostCell Cell Membrane DENV->HostCell Attachment No_Infection Infection Blocked DENV->No_Infection Attachment Prevented E_protein Envelope (E) Glycoprotein Infection Viral Entry & Replication HostCell->Infection Receptor Host Cell Receptor (e.g., Heparan Sulfate) Fucoidan Fucoidan ('this compound') Fucoidan->DENV

Caption: Proposed mechanism of action of fucoidan against Dengue virus.

Quantitative In Vitro Antiviral Activity

The antiviral efficacy of fucoidans against Dengue virus has been quantified in several studies. The following table summarizes key findings. It is important to note that the activity can vary based on the source of the fucoidan, its molecular weight, and the specific experimental conditions.

Fucoidan SourceVirus SerotypeCell LineAssay TypeEC50 / IC50CC50Selectivity Index (SI)Reference
Cladosiphon okamuranusDENV-2BHK-21Focus-Forming Assay4.7 µg/mLNot ReportedNot Reported
Sargassum spp.DENV-2VeroNot Specified> 26.59 ± 5.01 % inhibitionNot ReportedNot Reported
Sargassum spp.DENV-2A549Not Specified> 20.46 ± 6.58 % inhibitionNot ReportedNot Reported
Fucus evanescensHSV-2VeroCPE Inhibition> 40 (SI value)> 2000 µg/mL> 40
Cladosiphon okamuranusNDVVeroPFU Inhibition58 ± 2 µg/mL> 1500 µg/mL> 25.8

EC50: 50% effective concentration. IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral activity. The following sections outline standard protocols for evaluating the in vitro efficacy of compounds like fucoidan against Dengue virus.

dot

Experimental Workflow start Start: Compound Preparation (Fucoidan) cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antiviral Antiviral Activity Assay start->antiviral data_analysis Data Analysis (EC50, CC50, SI) cytotoxicity->data_analysis plaque Plaque Reduction Assay antiviral->plaque ffa Focus-Forming Assay antiviral->ffa plaque->data_analysis ffa->data_analysis end End: Efficacy & Safety Profile data_analysis->end

Caption: General experimental workflow for in vitro antiviral testing.

Cell Lines and Virus Propagation
  • Cell Lines: Vero (African green monkey kidney), BHK-21 (baby hamster kidney), and A549 (human lung carcinoma) cells are commonly used for Dengue virus propagation and antiviral assays.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Virus Strains: All four serotypes of Dengue virus (DENV-1, DENV-2, DENV-3, DENV-4) can be used. Virus stocks are propagated in a suitable cell line (e.g., C6/36 mosquito cells or Vero cells) and titrated to determine the plaque-forming units (PFU) or focus-forming units (FFU) per milliliter.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

  • Cell Seeding: Seed host cells (e.g., Vero cells) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of fucoidan. Remove the culture medium from the cells and add the compound dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of fucoidan. Mix each dilution with a standardized amount of Dengue virus (e.g., 100 PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures and allow for adsorption for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 4-8 days, depending on the cell line and virus serotype, to allow for plaque development.

  • Staining: Fix the cells (e.g., with methanol) and stain with a dye like crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Focus-Forming Assay (FFA)

FFA is an alternative to the PRNT, particularly useful for viruses that do not form clear plaques. It detects infected cells via immunostaining.

  • Cell Seeding and Infection: Follow steps 1-3 of the PRNT protocol, typically in a 96-well plate format.

  • Overlay and Incubation: Apply a liquid overlay (e.g., with 1% methylcellulose) and incubate for a shorter period than PRNT (e.g., 48 hours).

  • Fixation and Permeabilization: Remove the overlay, fix the cells with cold methanol, and permeabilize them.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific to a Dengue virus antigen (e.g., anti-Dengue E protein).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate (e.g., DAB) to produce a colored precipitate in infected cells, forming "foci".

  • Data Analysis: Count the number of foci. Calculate the percentage of focus reduction and the IC50 as described for the PRNT.

Conclusion

"this compound," a fucoidan, demonstrates significant in vitro antiviral activity against Dengue virus. The primary mechanism of action is the inhibition of viral entry by binding to the viral envelope glycoprotein. Fucoidans exhibit favorable selectivity indexes in vitro, with low cytotoxicity to host cells. The standardized protocols provided in this guide offer a framework for the continued investigation and characterization of this and other natural compounds as potential therapeutics for Dengue fever. Further research is warranted to elucidate the precise structure-activity relationships of different fucoidans and to evaluate their efficacy in in vivo models.

References

An In-depth Technical Guide to Antiviral Agent 51 and its Impact on Viral Replication Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral agent 51, identified as a fucoidan (B602826), has demonstrated significant inhibitory effects against both DNA and RNA viruses, specifically Human alphaherpesvirus 1 (HSV-1) and Dengue virus type 2 (DENV-2).[1][2][3] This technical guide provides a comprehensive overview of the viral replication cycles of HSV-1 and DENV-2, the proposed mechanisms of action of this compound, and detailed experimental protocols for assessing its antiviral efficacy. Quantitative data from in vitro studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising antiviral compound.

Introduction to this compound (Fucoidan)

This compound is a sulfated polysaccharide belonging to the fucoidan family, which is primarily extracted from various species of brown seaweed.[4] Fucoidans are known for a range of biological activities, including antiviral, anti-inflammatory, and immunomodulatory properties.[5] The antiviral activity of fucoidans, including this compound, is attributed to their unique structural characteristics, such as the presence of L-fucose and sulfate (B86663) ester groups. These features enable them to interfere with multiple stages of the viral life cycle. This guide focuses on the inhibitory effects of this compound on two clinically relevant viruses: Human alphaherpesvirus 1, a double-stranded DNA virus, and Dengue virus 2, a single-stranded RNA virus.

Viral Replication Cycles

A thorough understanding of the viral replication cycle is crucial for elucidating the mechanism of action of any antiviral agent. The replication strategies of HSV-1 and DENV-2 are fundamentally different, providing a broad spectrum of potential targets for this compound.

Human alphaherpesvirus 1 (HSV-1) Replication Cycle

HSV-1, a member of the Alphaherpesvirinae subfamily, undergoes a multi-stage replication process within the host cell nucleus.

  • Attachment and Entry: The virus attaches to the host cell surface via interactions between viral glycoproteins and cellular receptors. This is followed by fusion of the viral envelope with the cell membrane, releasing the nucleocapsid into the cytoplasm.

  • Nuclear Targeting and Genome Release: The nucleocapsid is transported to the nucleus, where the viral DNA is released into the nucleoplasm.

  • Gene Expression and DNA Replication: Viral gene expression occurs in a temporally regulated cascade of immediate-early, early, and late genes. Early genes encode proteins required for viral DNA replication, which takes place in the nucleus.

  • Assembly and Egress: Newly synthesized viral DNA is packaged into capsids in the nucleus. The capsids then bud through the inner nuclear membrane, acquiring a primary envelope, which is subsequently lost upon fusion with the outer nuclear membrane. The final envelopment occurs in the cytoplasm, followed by the release of mature virions.

HSV1_Replication_Cycle cluster_host Host Cell Attachment_Entry 1. Attachment & Entry Nuclear_Targeting 2. Nuclear Targeting & Genome Release Attachment_Entry->Nuclear_Targeting Capsid to Nucleus Replication 3. Gene Expression & DNA Replication (Nucleus) Nuclear_Targeting->Replication Viral DNA Assembly_Egress 4. Assembly & Egress Replication->Assembly_Egress New Virions Release Mature Virion Release Assembly_Egress->Release Extracellular_Virion HSV-1 Virion Extracellular_Virion->Attachment_Entry

Figure 1: Simplified replication cycle of Human alphaherpesvirus 1 (HSV-1).
Dengue Virus 2 (DENV-2) Replication Cycle

DENV-2, a flavivirus, replicates entirely within the cytoplasm of the host cell.

  • Attachment and Entry: The virus binds to host cell receptors and enters via clathrin-mediated endocytosis.

  • Fusion and Uncoating: The acidic environment of the endosome triggers a conformational change in the viral envelope protein, leading to fusion of the viral and endosomal membranes and release of the viral RNA genome into the cytoplasm.

  • Translation and Replication: The positive-sense single-stranded RNA genome is directly translated into a single polyprotein, which is then cleaved by viral and host proteases into structural and non-structural proteins. The viral RNA-dependent RNA polymerase (RdRp) then synthesizes a negative-sense RNA intermediate, which serves as a template for the synthesis of new positive-sense genomes.

  • Assembly and Release: Newly synthesized viral genomes and structural proteins assemble into immature virions in the endoplasmic reticulum. These virions are transported through the Golgi apparatus, where they mature, and are then released from the cell via exocytosis.

DENV2_Replication_Cycle cluster_host Host Cell Cytoplasm Attachment_Entry 1. Attachment & Endocytosis Fusion_Uncoating 2. Fusion & Uncoating Attachment_Entry->Fusion_Uncoating Endosome Translation_Replication 3. Translation & RNA Replication Fusion_Uncoating->Translation_Replication Viral RNA Assembly_Release 4. Assembly & Release Translation_Replication->Assembly_Release New Genomes & Proteins Exocytosis Virion Release Assembly_Release->Exocytosis Extracellular_Virion DENV-2 Virion Extracellular_Virion->Attachment_Entry

Figure 2: Simplified replication cycle of Dengue virus 2 (DENV-2).

Mechanism of Action of this compound

This compound (fucoidan) exhibits a multi-faceted mechanism of action, targeting different stages of the viral replication cycle for both HSV-1 and DENV-2.

Inhibition of HSV-1

The primary mechanism of fucoidan against HSV-1 is the inhibition of viral attachment and entry into the host cell. The negatively charged sulfate groups of the fucoidan are believed to interact with the positively charged glycoproteins on the surface of the virus, thereby preventing the virus from binding to host cell receptors. Some studies also suggest that fucoidan can have a virucidal effect and may inhibit the early stages of viral replication. Furthermore, fucoidan has been shown to stimulate the host's immune response, which can contribute to its protective effects against HSV-1 infection.

Inhibition of DENV-2

Against DENV-2, this compound has been shown to interact with the viral RNA-dependent RNA polymerase (RdRp). This interaction likely inhibits the enzymatic activity of RdRp, which is essential for the replication of the viral genome. Additionally, similar to its action against HSV-1, fucoidan can also interfere with the binding of DENV-2 to host cells. The glucuronic acid and sulfated fucose residues of fucoidan are thought to be critical for this interaction with the DENV-2 envelope glycoprotein.

Antiviral_Mechanism cluster_hsv1 HSV-1 Inhibition cluster_denv2 DENV-2 Inhibition Antiviral_Agent_51 This compound (Fucoidan) HSV1_Attachment Viral Attachment & Entry Antiviral_Agent_51->HSV1_Attachment Blocks HSV1_Replication Early Replication Antiviral_Agent_51->HSV1_Replication Inhibits Immune_Stimulation Host Immune Stimulation Antiviral_Agent_51->Immune_Stimulation Stimulates DENV2_Binding Viral Binding Antiviral_Agent_51->DENV2_Binding Interferes with DENV2_RdRp RNA-dependent RNA Polymerase (RdRp) Antiviral_Agent_51->DENV2_RdRp Interacts with & Inhibits

Figure 3: Proposed mechanisms of action of this compound.

Quantitative Data

The antiviral activity of fucoidans against HSV-1 and DENV-2 has been quantified in several in vitro studies. The following table summarizes key findings.

VirusCompound SourceCell LineAssayEndpointValueReference
HSV-1 Sargassum henslowianumVeroPlaque ReductionIC50< 0.9 µg/mL
HSV-2 Fucus evanescensVeroCPE InhibitionSI> 40
DENV-2 Cladosiphon okamuranusBHK-21Focus-formingIC504.7 µg/mL
DENV-2 Sargassum spp.VeroCo-infection% Infection Reduction26.59 ± 5.01%
DENV-2 Sargassum spp.A549Co-infection% Infection Reduction20.46 ± 6.58%

IC50: 50% inhibitory concentration; SI: Selectivity Index; CPE: Cytopathic Effect.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of antiviral compounds. The following sections provide methodologies for key assays used to characterize the activity of this compound.

Plaque Reduction Assay for HSV-1

This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of a compound.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution

  • HSV-1 stock of known titer

  • Methylcellulose overlay medium

  • Crystal violet staining solution (1% crystal violet in 50% ethanol)

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of the HSV-1 stock in serum-free DMEM.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining: Remove the overlay medium and fix the cells with a fixing solution (e.g., methanol). Stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of the antiviral agent compared to the untreated virus control. Determine the IC50 value from the dose-response curve.

Plaque_Reduction_Assay Seed_Cells 1. Seed Vero Cells Prepare_Virus 2. Prepare HSV-1 Dilutions Seed_Cells->Prepare_Virus Infect_Cells 3. Infect Cell Monolayer Prepare_Virus->Infect_Cells Add_Compound 4. Add Overlay with this compound Infect_Cells->Add_Compound Incubate 5. Incubate for 2-3 Days Add_Compound->Incubate Stain_Plaques 6. Fix and Stain with Crystal Violet Incubate->Stain_Plaques Count_Plaques 7. Count Plaques Stain_Plaques->Count_Plaques Analyze_Data 8. Calculate IC50 Count_Plaques->Analyze_Data

Figure 4: Experimental workflow for the Plaque Reduction Assay.
RdRp Inhibition Assay for DENV-2

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the viral RNA-dependent RNA polymerase.

Materials:

  • Purified recombinant DENV-2 RdRp (NS5 protein)

  • RNA template (e.g., poly(C))

  • Ribonucleotides (GTP, ATP, CTP, UTP)

  • Radioactively labeled or fluorescently tagged ribonucleotide (e.g., [³H]-GTP or a fluorescent analog)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

  • This compound stock solution

  • Filter paper or plates for capturing synthesized RNA

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a multi-well plate, prepare a reaction mixture containing the reaction buffer, RNA template, and non-labeled ribonucleotides.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Enzyme Addition: Initiate the reaction by adding the purified DENV-2 RdRp enzyme.

  • Labeled Nucleotide Addition: Add the labeled ribonucleotide to the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30-37°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Spot the reaction mixture onto filter paper and wash to remove unincorporated labeled nucleotides. Measure the incorporated radioactivity using a scintillation counter or the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each concentration of the antiviral agent compared to the untreated control. Determine the IC50 value from the dose-response curve.

RdRp_Inhibition_Assay Setup_Reaction 1. Prepare Reaction Mix (Buffer, RNA template, NTPs) Add_Compound 2. Add this compound Setup_Reaction->Add_Compound Start_Reaction 3. Add DENV-2 RdRp & Labeled NTP Add_Compound->Start_Reaction Incubate 4. Incubate at Optimal Temperature Start_Reaction->Incubate Stop_Reaction 5. Terminate Reaction Incubate->Stop_Reaction Detect_Signal 6. Measure Incorporated Labeled NTP Stop_Reaction->Detect_Signal Analyze_Data 7. Calculate IC50 Detect_Signal->Analyze_Data

Figure 5: Experimental workflow for the RdRp Inhibition Assay.

Signaling Pathway Modulation

Fucoidans have been reported to modulate host signaling pathways, which may contribute to their antiviral effects. One of the key pathways affected is the interferon (IFN) signaling pathway. Fucoidan can induce the expression of type I interferons and interferon-stimulated genes (ISGs), which play a crucial role in the innate immune response to viral infections. This immunomodulatory effect can enhance the host's ability to control viral replication. Additionally, fucoidan has been shown to inhibit the EGFR signaling pathway, which is utilized by some viruses for entry and replication.

Signaling_Pathway Antiviral_Agent_51 This compound (Fucoidan) IFN_Pathway Interferon (IFN) Signaling Pathway Antiviral_Agent_51->IFN_Pathway Induces EGFR_Pathway EGFR Signaling Pathway Antiviral_Agent_51->EGFR_Pathway Inhibits ISG_Expression Interferon-Stimulated Gene (ISG) Expression IFN_Pathway->ISG_Expression Leads to Innate_Immunity Enhanced Innate Immunity ISG_Expression->Innate_Immunity Viral_Replication_Inhibition Inhibition of Viral Replication EGFR_Pathway->Viral_Replication_Inhibition

Figure 6: Modulation of host signaling pathways by this compound.

Conclusion

This compound, a fucoidan, demonstrates significant promise as a broad-spectrum antiviral compound. Its ability to inhibit both a DNA virus (HSV-1) and an RNA virus (DENV-2) through distinct mechanisms highlights its potential for further development. The interference with viral entry and the inhibition of a key viral enzyme (RdRp), coupled with its immunomodulatory effects, make it a compelling candidate for therapeutic applications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the antiviral properties of this natural compound. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of this compound in a clinical setting.

References

Molecular Docking Studies of Naphthyridine Derivatives as Potent Antiviral Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of molecular docking studies conducted on a series of piperazine-containing naphthyridine derivatives, identified as potent antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). This document summarizes key quantitative data, details the experimental methodologies employed, and visualizes the logical framework of the research, offering a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents with diverse mechanisms of action. Naphthyridine derivatives have emerged as a promising class of compounds, with certain analogues demonstrating significant inhibitory activity against viral enzymes. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds and in guiding the design of more potent inhibitors.

This guide focuses on the molecular docking studies of 2,4-disubstituted-1,6- and 1,7-naphthyridine (B1217170) derivatives targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.

Quantitative Data Summary

The following tables summarize the biological activity and molecular docking results for the most potent 2-cyanopyridinyl-1,6-naphthyridine derivatives.

Table 1: In Vitro Anti-HIV-1 RT Activity

CompoundIC₅₀ (µM) vs. HIV-1 RT
16a 0.222
16b 0.218
19a 0.175
Nevirapine (Reference)1.053
Rilpivirine (B1684574) (Reference)0.063
Efavirenz (Reference)0.058

Table 2: Molecular Docking and Pharmacokinetic Predictions

CompoundBinding Affinity (kcal/mol)Interacting Residues in HIV-1 RT Binding PocketLipinski's Rule of Five Compliance
17a -13.51LYS101, PHE227 (H-bonds); TYR181, PHE227, TYR318 (π-π stacking)Yes
17b -13.63LYS101, PHE227 (H-bonds); TYR181, PHE227, TYR318 (π-π stacking)Yes
19a Not explicitly stated, but showed strong bindingLYS101, PRO225, PHE227 (H-bonds); TYR181, TRP229 (π-π stacking)Yes

Experimental Protocols

Molecular Docking

The molecular docking studies were performed to elucidate the binding modes of the synthesized naphthyridine derivatives within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase.

  • Protein Preparation: The three-dimensional crystal structure of the HIV-1 reverse transcriptase was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules and any co-crystallized ligands.

  • Ligand Preparation: The 2D structures of the naphthyridine derivatives were sketched and converted to 3D structures. Energy minimization of the ligands was performed using appropriate force fields.

  • Docking Simulation: Molecular docking was carried out using computational docking software. The prepared ligands were docked into the defined binding site of the HIV-1 RT. The docking protocol was validated by re-docking the native ligand into the active site and calculating the root-mean-square deviation (RMSD).

  • Analysis of Interactions: The resulting docked conformations were analyzed to identify key molecular interactions, such as hydrogen bonds and π-π stacking, between the ligands and the amino acid residues of the binding pocket. The binding affinities were calculated to rank the compounds.[1][2][3]

Molecular Dynamics (MD) Simulations

To assess the stability of the ligand-protein complexes predicted by molecular docking, MD simulations were performed for the most potent compounds.

  • System Preparation: The docked complexes of the lead compounds (e.g., 16a, 16b, 19a) and the reference drug rilpivirine with HIV-1 RT were prepared for MD simulation. This involved placing the complex in a simulation box with an appropriate solvent model and neutralizing the system with counter-ions.

  • Simulation Protocol: The system was subjected to energy minimization, followed by a series of equilibration steps under controlled temperature and pressure. The production run of the MD simulation was then performed for a specified duration to generate trajectories of the complex's motion over time.

  • Trajectory Analysis: The stability of the complex was evaluated by analyzing the RMSD of the protein and ligand over the course of the simulation.[1][2]

Visualizations

The following diagrams illustrate the workflow of the molecular docking studies and the logical relationship of the findings.

experimental_workflow cluster_preparation Preparation cluster_simulation Simulation cluster_analysis Analysis protein_prep HIV-1 RT Structure (from PDB) docking Molecular Docking protein_prep->docking ligand_prep Naphthyridine Derivatives (2D to 3D) ligand_prep->docking md_simulation Molecular Dynamics (for top compounds) docking->md_simulation interaction_analysis Binding Mode & Interaction Analysis docking->interaction_analysis stability_analysis Complex Stability Analysis (RMSD) md_simulation->stability_analysis sar_analysis Structure-Activity Relationship (SAR) interaction_analysis->sar_analysis stability_analysis->sar_analysis

Experimental workflow for molecular docking and dynamics.

logical_relationship cluster_hypothesis Hypothesis cluster_methods Methods cluster_results Results cluster_conclusion Conclusion hypothesis Naphthyridine scaffold as potent HIV-1 RT inhibitor synthesis Synthesis of Derivatives hypothesis->synthesis in_vitro In Vitro HIV-1 RT Inhibition Assay synthesis->in_vitro in_silico In Silico Docking & MD Simulations synthesis->in_silico activity High in vitro activity (low IC50 values) in_vitro->activity binding Strong binding affinity in docking studies in_silico->binding interactions Key H-bond & π-π stacking interactions identified in_silico->interactions stability Stable ligand-protein complex in MD in_silico->stability conclusion Validation of naphthyridine as a promising scaffold for anti-HIV drug design activity->conclusion binding->conclusion interactions->conclusion stability->conclusion

Logical flow from hypothesis to conclusion.

HIV-1 Replication and the Role of Reverse Transcriptase

The Human Immunodeficiency Virus (HIV) is a retrovirus that establishes a chronic infection by integrating its genetic material into the host cell's genome. A critical step in the HIV life cycle is the conversion of its single-stranded RNA genome into double-stranded DNA, a process catalyzed by the viral enzyme reverse transcriptase (RT). This viral DNA is then transported into the nucleus and integrated into the host chromosome, enabling the production of new viral particles.

hiv_replication_pathway HIV_Virion HIV Virion Host_Cell Host T-Cell HIV_Virion->Host_Cell Binding & Fusion Viral_RNA Viral RNA Genome Viral_DNA Viral dsDNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase (RT) Reverse_Transcriptase->Viral_DNA Host_Cell->Viral_RNA Release of Integration Integration into Host DNA Viral_DNA->Integration Transcription Viral Transcription & Translation Integration->Transcription New_Virions Assembly of New Virions Transcription->New_Virions Budding Budding & Maturation New_Virions->Budding Target Target for Naphthyridine Derivatives Target->Reverse_Transcriptase Inhibition

Simplified HIV-1 replication cycle highlighting the role of RT.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking viral replication. The naphthyridine derivatives discussed in this guide act as NNRTIs, and the molecular docking studies confirm their binding within this allosteric pocket.

Conclusion

The molecular docking and dynamics simulation studies detailed in this guide provide a robust computational framework for the evaluation of novel naphthyridine derivatives as potent anti-HIV agents. The quantitative data and interaction analyses presented herein offer valuable insights into the structure-activity relationships of this chemical class, guiding the rational design of future antiviral therapeutics. The strong correlation between the in silico predictions and in vitro activity underscores the power of computational methods in modern drug discovery.

References

Technical Guide: Pharmacokinetics and Pharmacodynamics of a Representative Neuraminidase Inhibitor (Oseltamivir)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Antiviral agent 51" does not correspond to a known therapeutic agent in publicly available scientific literature. Therefore, this technical guide utilizes Oseltamivir (B103847), a well-characterized antiviral neuraminidase inhibitor, as a representative agent to illustrate the principles of pharmacokinetic and pharmacodynamic analysis for an antiviral drug. The data and methodologies presented herein are based on published information for Oseltamivir.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core pharmacokinetic and pharmacodynamic properties, experimental protocols, and relevant biological pathways of a representative antiviral agent.

Introduction

Oseltamivir is an antiviral drug used in the treatment and prophylaxis of influenza A and B viruses.[1][2] It is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. The therapeutic efficacy of an antiviral agent is critically dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Pharmacokinetics describes the journey of the drug through the body (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes the drug's effect on the target virus and the host.[3][4][5] A thorough understanding of these properties is essential for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity.

Pharmacokinetics

The pharmacokinetic profile of Oseltamivir has been extensively studied in various populations. The following sections summarize its key ADME properties.

Absorption

Oseltamivir is readily absorbed from the gastrointestinal tract following oral administration. The presence of food does not significantly affect its absorption.

Distribution

Oseltamivir carboxylate, the active metabolite, is widely distributed throughout the body. Plasma protein binding of the active metabolite is low.

Metabolism

Oseltamivir is a prodrug that is primarily converted to its active metabolite, oseltamivir carboxylate, by hepatic esterases. Cytochrome P450 enzymes play a minor role in its metabolism.

Excretion

Oseltamivir carboxylate is primarily eliminated from the body via the kidneys through glomerular filtration and tubular secretion.

Table 1: Summary of Key Pharmacokinetic Parameters of Oseltamivir Carboxylate

ParameterValueReference
Bioavailability~80%
Tmax (oseltamivir carboxylate)3-4 hours
Volume of Distribution (Vd)23-26 L
Plasma Protein Binding~3%
Elimination Half-life (t1/2)6-10 hours
Renal Clearance18.8 L/h

Note: Values are approximate and can vary based on patient populations and study conditions.

Pharmacodynamics

The pharmacodynamic properties of Oseltamivir are centered on its ability to inhibit the neuraminidase enzyme of influenza viruses.

Mechanism of Action

Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. Neuraminidase is a glycoprotein (B1211001) on the surface of the virus that is essential for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus to other cells.

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment 1. Virus Attachment and Entry Viral_Replication 2. Viral Replication Virus_Attachment->Viral_Replication Viral_Budding 3. Viral Budding Viral_Replication->Viral_Budding Virus_Release 4. Virus Release Viral_Budding->Virus_Release New_Infection New Cell Infection Virus_Release->New_Infection Infects new cells Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Neuraminidase Neuraminidase Enzyme Oseltamivir_Carboxylate->Neuraminidase Binds to active site Neuraminidase->Virus_Release Blocks Inhibition Inhibition

Caption: Mechanism of action of Oseltamivir Carboxylate.

Antiviral Activity

The in vitro antiviral activity of oseltamivir carboxylate is typically measured by its ability to inhibit viral replication in cell culture. The concentration of the drug that inhibits viral replication by 50% (IC50) is a key pharmacodynamic parameter.

Table 2: In Vitro Antiviral Activity of Oseltamivir Carboxylate against Influenza Viruses

Virus StrainIC50 Range (nM)Reference
Influenza A (H1N1)0.1 - 10
Influenza A (H3N2)0.5 - 20
Influenza B5 - 50

Note: IC50 values can vary depending on the specific viral isolate and the assay used.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the pharmacokinetic and pharmacodynamic properties of antiviral agents like Oseltamivir.

Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used to quantify the concentrations of Oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices such as plasma.

Sample Plasma Sample Extraction Solid-Phase Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection and Quantification) LC->MSMS Data Concentration Data MSMS->Data

Caption: Workflow for LC-MS/MS analysis of Oseltamivir.

Protocol:

  • Sample Preparation: Plasma samples are thawed and an internal standard is added. The samples are then subjected to solid-phase extraction to isolate the analytes of interest and remove interfering substances.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM).

Pharmacodynamic Analysis: Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

NA_Enzyme Neuraminidase Enzyme Incubation Incubation NA_Enzyme->Incubation Substrate Fluorescent Substrate (e.g., MUNANA) Substrate->Incubation Inhibitor Oseltamivir Carboxylate Inhibitor->Incubation Measurement Fluorescence Measurement Incubation->Measurement IC50 IC50 Calculation Measurement->IC50

Caption: Workflow for a neuraminidase inhibition assay.

Protocol:

  • Reagents: Recombinant influenza neuraminidase, a fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid; MUNANA), and the test compound (oseltamivir carboxylate) are prepared in an appropriate buffer.

  • Assay Procedure: The neuraminidase enzyme is pre-incubated with serial dilutions of the test compound in a microplate. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Signal Detection: The plate is incubated at 37°C, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured at specific time points using a fluorescence plate reader.

  • Data Analysis: The percent inhibition of neuraminidase activity is calculated for each concentration of the test compound. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Antiviral Activity Assay: Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral agent required to reduce the number of virus-induced plaques by 50%.

Protocol:

  • Cell Culture: A monolayer of susceptible cells (e.g., Madin-Darby canine kidney - MDCK cells) is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of influenza virus for a short period.

  • Antiviral Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the antiviral drug.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percent plaque reduction is calculated for each drug concentration compared to an untreated virus control. The EC50 (effective concentration) is determined from the dose-response curve.

Conclusion

This technical guide has provided a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of a representative antiviral agent, Oseltamivir. The presented data, organized in structured tables, and the detailed experimental protocols offer valuable insights for researchers and professionals involved in the discovery and development of novel antiviral therapies. The visualization of key pathways and workflows using Graphviz further aids in the understanding of the complex processes involved in antiviral drug action and evaluation. The principles and methodologies described herein are broadly applicable to the study of other antiviral agents.

References

Navigating the Cytotoxic Landscape of Fucoidans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comprehensive overview of cytotoxicity assays relevant to fucoidans, a class of sulfated polysaccharides derived from brown algae. While "Antiviral agent 51" has been identified as a fucoidan (B602826), specific cytotoxic data and detailed mechanistic studies for this particular agent are not publicly available. The information presented herein is based on studies of various fucoidans and should be considered as a general framework for assessing the cytotoxic potential of related compounds.

Quantitative Cytotoxicity Data for Fucoidans

The cytotoxic effects of fucoidans have been evaluated against a range of cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. The following table summarizes the IC50 values of fucoidans extracted from different brown algae against various cancer and normal cell lines.

Fucoidan SourceCell LineCell TypeIC50 (µg/mL)Reference
Padina sp.MCF-7Breast Cancer144[1]
WiDrColon Cancer118[1]
VeroNormal Kidney501[1]
Sargassum sp.MCF-7Breast Cancer461-663[1]
WiDrColon Cancer461-663[1]
Turbinaria sp.MCF-7Breast Cancer461-663
WiDrColon Cancer461-663
Turbinaria conoidesMCF-7Breast Cancer115.21
A549Lung Cancer396.46
L929Normal Fibroblast441.80
Fucus vesiculosus (Standard)MCF-7Breast Cancer60
WiDrColon Cancer63
VeroNormal Kidney211

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cells in culture (e.g., MCF-7, A549, L929)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Fucoidan extract (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 20,000 cells per well in 200 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fucoidan extract in culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200, 400 µg/mL).

    • Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of the fucoidan extract.

    • Include control wells: cells with medium only (negative control) and medium with the solvent used to dissolve the fucoidan (vehicle control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium from each well.

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 atmosphere.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the fucoidan concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental and Signaling Pathways

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_fucoidan Add varying concentrations of Fucoidan incubate_24h_1->add_fucoidan incubate_24h_2 Incubate for 24h add_fucoidan->incubate_24h_2 add_mtt Add MTT solution incubate_24h_2->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow of the MTT cytotoxicity assay.

Antiviral Signaling Pathways of Fucoidan

Fucoidan_Antiviral_Signaling cluster_viral_interaction Viral Interaction cluster_intracellular_signaling Intracellular Signaling cluster_cellular_response Cellular Response fucoidan Fucoidan virus Virus Particle fucoidan->virus Inhibits attachment host_cell Host Cell Receptor fucoidan->host_cell Modulates host cell signaling virus->host_cell Attachment nfkb NF-κB Pathway host_cell->nfkb irf IRF Pathway host_cell->irf type1_ifn Type I Interferon (IFN) Production nfkb->type1_ifn irf->type1_ifn antiviral_state Establishment of Antiviral State type1_ifn->antiviral_state inhibition_replication Inhibition of Viral Replication antiviral_state->inhibition_replication

Caption: Antiviral mechanisms of fucoidan.

Antiviral Mechanisms and Signaling Pathways

Fucoidans exert their antiviral effects through a multi-pronged approach that involves direct interaction with viral particles and modulation of the host immune response.

  • Inhibition of Viral Entry: Fucoidans, being sulfated polysaccharides, can bind to the glycoproteins on the surface of enveloped viruses. This interaction can prevent the virus from attaching to and entering host cells, a critical first step in the viral lifecycle.

  • Immunomodulation: Fucoidans have been shown to modulate the host's innate and adaptive immune systems. Key signaling pathways implicated in the antiviral response induced by fucoidans include:

    • NF-κB Signaling Pathway: Fucoidan extracts have been observed to inhibit the activation of the NF-κB signaling pathway by viruses like herpes simplex virus type 1. NF-κB is a crucial transcription factor that regulates the expression of various pro-inflammatory and antiviral genes.

    • Type I Interferon (IFN) Pathway: Studies have revealed that fucoidan can induce the production of type I interferons. This is achieved through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The subsequent activation of transcription factors like interferon regulatory factors (IRFs) leads to the expression of type I IFNs, which play a central role in establishing an antiviral state within the host.

This technical guide provides a foundational understanding of the methodologies used to assess the cytotoxicity of fucoidans and the known antiviral mechanisms of this class of compounds. Researchers and drug development professionals can leverage this information to design and execute robust preclinical evaluations of novel fucoidan-based antiviral agents.

References

Methodological & Application

Application Notes and Protocols for Antiviral Agent 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral Agent 51 is a novel synthetic small molecule inhibitor demonstrating potent and broad-spectrum antiviral activity in preclinical studies. These application notes provide detailed protocols for evaluating the in vitro efficacy, cytotoxicity, and mechanism of action of this compound using various cell culture infection models. The provided methodologies are essential for researchers engaged in antiviral drug discovery and development.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of this compound have been evaluated against a panel of viruses in relevant cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined using standard cell-based assays. The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A virus (H1N1) Madin-Darby Canine Kidney (MDCK)Plaque Reduction Assay0.85>100>117
Respiratory Syncytial Virus (RSV) Human Epithelial type 2 (HEp-2)Cytopathic Effect (CPE) Inhibition Assay1.2>100>83
SARS-CoV-2 Vero E6Cytopathic Effect (CPE) Inhibition Assay0.585170
Herpes Simplex Virus 1 (HSV-1) VeroPlaque Reduction Assay2.5>100>40

Experimental Protocols

General Cell Culture and Virus Propagation

Materials:

  • Appropriate cell lines (e.g., MDCK, HEp-2, Vero E6, Vero)

  • Complete growth medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Virus stocks

  • Cell culture flasks, plates, and other consumables

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture and maintain the selected cell lines in complete growth medium.

  • Passage cells regularly to maintain them in the exponential growth phase.

  • Prepare virus stocks by infecting susceptible host cells at a low multiplicity of infection (MOI).

  • Harvest the virus when a significant cytopathic effect is observed.

  • Titer the virus stock using a plaque assay or TCID50 assay to determine the virus concentration.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in the growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Antiviral Efficacy Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of this compound to inhibit virus-induced cell death.[1]

Materials:

  • 96-well cell culture plates

  • Virus stock

  • This compound stock solution

  • Complete growth medium with reduced serum (e.g., 2% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or crystal violet stain

Protocol:

  • Seed cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in the medium.

  • Remove the growth medium and add 50 µL of the diluted compound to each well.

  • Add 50 µL of virus suspension (at a predetermined MOI to cause significant CPE in 48-72 hours) to the wells.

  • Include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubate the plate until the virus control wells show 80-90% CPE.

  • Quantify cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions or by staining with crystal violet.

  • Calculate the EC50 value by plotting the percentage of inhibition of CPE against the compound concentration.

Plaque Reduction Assay

This assay quantifies the inhibition of virus replication by measuring the reduction in the number of viral plaques.

Materials:

  • 6-well or 12-well cell culture plates

  • Virus stock

  • This compound stock solution

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet solution

Protocol:

  • Seed cells in plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cell monolayer with the diluted compound for 1 hour at 37°C.

  • Infect the cells with the virus (diluted to produce 50-100 plaques per well) for 1 hour.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Antiviral Efficacy Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cells Cell Seeding (96-well plate) infection Virus Infection (e.g., SARS-CoV-2) prep_cells->infection prep_compound Serial Dilution of This compound treatment Addition of Diluted This compound prep_compound->treatment incubation Incubate for 48-72h at 37°C treatment->incubation cpe_eval CPE Evaluation incubation->cpe_eval viability_assay Cell Viability Assay (e.g., CellTiter-Glo) cpe_eval->viability_assay data_analysis Data Analysis (EC50 Calculation) viability_assay->data_analysis

Caption: Workflow for CPE Inhibition Assay.

Hypothetical Signaling Pathway Inhibition by this compound

This diagram illustrates a hypothetical mechanism where this compound inhibits a host kinase crucial for viral replication.

G cluster_virus Viral Entry & Replication cluster_host Host Cell Signaling virus Virus receptor Host Cell Receptor virus->receptor entry Viral Entry receptor->entry host_kinase Host Kinase XYZ entry->host_kinase activates replication Viral Replication Complex downstream Downstream Effector host_kinase->downstream phosphorylates downstream->replication promotes antiviral This compound antiviral->host_kinase inhibits

References

Efficacy Testing of Antiviral Agent 51 in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of the novel investigatory compound, "Antiviral Agent 51." The following sections detail the experimental design, methodologies, and data interpretation for three widely accepted animal models targeting distinct viral pathogens: Influenza A virus, Herpes Simplex Virus 2 (HSV-2), and Hepatitis B Virus (HBV).

Introduction

The development of effective antiviral therapeutics is a cornerstone of modern medicine. "this compound" is a novel small molecule inhibitor with broad-spectrum antiviral activity demonstrated in vitro. To bridge the gap between cell culture studies and human clinical trials, rigorous evaluation in relevant animal models is essential.[1] These models are critical for assessing the efficacy, safety, and pharmacokinetic profile of a new antiviral candidate in a living organism.[1] This document outlines standardized protocols for efficacy testing in mouse and guinea pig models, providing a framework for the preclinical assessment of "this compound."

General Experimental Workflow

The in vivo evaluation of an antiviral agent follows a systematic progression from initial dose-finding and toxicity studies to definitive efficacy trials. A generalized workflow is depicted below.

G cluster_0 Phase 1: Model & Dose Selection cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Interpretation Model Selection Model Selection Dose Range Finding Dose Range Finding Model Selection->Dose Range Finding Toxicity Studies Toxicity Studies Dose Range Finding->Toxicity Studies Virus Inoculation Virus Inoculation Toxicity Studies->Virus Inoculation Treatment Administration Treatment Administration Virus Inoculation->Treatment Administration Endpoint Analysis Endpoint Analysis Treatment Administration->Endpoint Analysis Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

A generalized workflow for in vivo antiviral efficacy testing.

Influenza A Virus Efficacy Model (Murine)

The mouse model is a well-established and widely used system for the initial in vivo testing of anti-influenza compounds due to its cost-effectiveness, the availability of various inbred strains, and a well-characterized immune system.[2][3]

Data Presentation: Efficacy of this compound vs. Oseltamivir (B103847)
Treatment Group Dose (mg/kg/day) Mean Survival Rate (%) Mean Body Weight Loss (%) at Nadir Mean Lung Viral Titer (log10 PFU/g) at Day 5 Post-Infection
Vehicle Control-0256.5
Oseltamivir20100123.2
This compound1080154.0
This compound25100103.5
This compound5010082.8

Data are representative and compiled from established literature on oseltamivir efficacy in mouse models of influenza.[4]

Experimental Protocol: Influenza A/PR/8/34 Infection in BALB/c Mice

Materials:

  • 8-10 week old female BALB/c mice

  • Mouse-adapted Influenza A/Puerto Rico/8/34 (H1N1) virus stock

  • This compound, Oseltamivir Phosphate

  • Vehicle (e.g., sterile PBS or as appropriate for the compound)

  • Anesthetic (e.g., isoflurane)

  • Calibrated micropipettes and sterile, filtered tips

  • MDCK (Madin-Darby Canine Kidney) cells for viral titration

Procedure:

  • Acclimatization: Acclimatize mice for a minimum of 7 days prior to the experiment.

  • Grouping: Randomly assign mice to treatment groups (n=10 per group).

  • Anesthesia and Infection: Anesthetize mice and intranasally inoculate with a lethal dose (e.g., 5x LD50) of Influenza A/PR/8/34 virus in a volume of 50 µL of sterile PBS.

  • Treatment:

    • Initiate treatment 4 hours post-infection and continue for 5 consecutive days.

    • Administer this compound, oseltamivir, or vehicle control via oral gavage twice daily.

  • Monitoring:

    • Record body weight and clinical signs of illness daily for 14 days.

    • Euthanize mice that lose more than 25% of their initial body weight.

  • Endpoint Analysis:

    • Survival: Monitor and record survival for 14 days post-infection.

    • Viral Load Determination (Day 5):

      • Euthanize a subset of mice from each group (n=5) on day 5 post-infection.

      • Aseptically harvest lungs and homogenize in sterile PBS.

      • Determine viral titers in lung homogenates by plaque assay on MDCK cell monolayers.

Influenza Virus Replication Cycle and Potential Targets

The replication cycle of influenza virus presents several targets for antiviral intervention. "this compound" is hypothesized to interfere with viral RNA polymerase activity, a critical step in viral replication.

G Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Endocytosis Transcription/Replication Transcription/Replication (Target of Agent 51) Uncoating->Transcription/Replication vRNA to Nucleus Translation Translation Transcription/Replication->Translation mRNA to Cytoplasm Assembly Assembly Transcription/Replication->Assembly vRNA to Cytoplasm Translation->Assembly Budding & Release Budding & Release Assembly->Budding & Release

Influenza virus replication cycle and the target of this compound.

Herpes Simplex Virus 2 (HSV-2) Efficacy Model (Guinea Pig)

The guinea pig model of genital herpes closely mimics human disease, including the establishment of latency and spontaneous recurrent lesions, making it the gold standard for evaluating anti-HSV therapeutics.

Data Presentation: Efficacy of this compound vs. Acyclovir (B1169)
Treatment Group Dose (mg/kg/day) Mean Peak Lesion Score Reduction in Lesion Severity (%) Viral Shedding (Day 5 Post-Infection, log10 PFU)
Vehicle Control-3.804.2
Acyclovir501.560.52.1
This compound252.047.42.8
This compound501.268.41.9
This compound1000.878.91.5

Data are representative and compiled from established literature on acyclovir efficacy in guinea pig models of HSV-2.

Experimental Protocol: Intravaginal HSV-2 Infection in Hartley Guinea Pigs

Materials:

  • Female Hartley guinea pigs (350-400 g)

  • HSV-2 strain MS

  • This compound, Acyclovir

  • Vehicle

  • Sterile cotton swabs

  • Vero cells for viral titration

Procedure:

  • Acclimatization: Acclimatize guinea pigs for a minimum of 7 days.

  • Grouping: Randomly assign animals to treatment groups (n=8-10 per group).

  • Infection:

    • Gently swab the vaginal vault to remove mucus.

    • Inoculate intravaginally with 10^5 PFU of HSV-2 in a 100 µL volume.

  • Treatment:

    • Initiate treatment 24 hours post-infection and continue for 7 consecutive days.

    • Administer this compound, acyclovir, or vehicle via oral gavage twice daily.

  • Monitoring:

    • Assess and score the severity of external genital lesions daily from day 3 to day 14 post-infection using a 0-4 scale (0 = no disease, 4 = severe ulceration with necrosis).

  • Endpoint Analysis:

    • Lesion Scores: Record daily lesion scores and calculate the mean peak score for each group.

    • Viral Shedding:

      • On day 5 post-infection, collect vaginal swabs.

      • Determine viral titers by plaque assay on Vero cell monolayers.

HSV-2 Replication Cycle and Potential Targets

The replication of HSV-2 involves a cascade of gene expression and DNA synthesis, offering multiple points for therapeutic intervention. "this compound" is hypothesized to inhibit the viral DNA polymerase.

G Attachment & Entry Attachment & Entry Uncoating & Genome Transport Uncoating & Genome Transport Attachment & Entry->Uncoating & Genome Transport Immediate-Early Gene Expression Immediate-Early Gene Expression Uncoating & Genome Transport->Immediate-Early Gene Expression Early Gene Expression Early Gene Expression Immediate-Early Gene Expression->Early Gene Expression DNA Replication DNA Replication (Target of Agent 51) Early Gene Expression->DNA Replication Late Gene Expression Late Gene Expression DNA Replication->Late Gene Expression Virion Assembly & Egress Virion Assembly & Egress Late Gene Expression->Virion Assembly & Egress

HSV-2 replication cycle and the target of this compound.

Hepatitis B Virus (HBV) Efficacy Model (Transgenic Mouse)

Transgenic mouse models that express the HBV genome are valuable tools for evaluating antiviral agents that target viral replication, as these models support high levels of HBV replication in the liver.

Data Presentation: Efficacy of this compound vs. Entecavir (B133710)
Treatment Group Dose (mg/kg/day) Mean Reduction in Liver HBV DNA (log10 copies/µg DNA) Percentage of Mice with Undetectable Serum HBV DNA
Vehicle Control-0.10
Entecavir0.52.585
This compound1.01.860
This compound5.02.890
This compound10.03.595

Data are representative and compiled from established literature on entecavir efficacy in HBV transgenic mouse models.

Experimental Protocol: HBV Transgenic Mouse Model

Materials:

  • HBV transgenic mice (e.g., Lineage 1.3.32)

  • This compound, Entecavir

  • Vehicle

  • Materials for serum collection and liver tissue harvesting

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Animal Selection: Use male HBV transgenic mice with stable and high levels of serum HBV DNA.

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group).

  • Treatment:

    • Administer this compound, entecavir, or vehicle control via oral gavage once daily for 14 consecutive days.

  • Sample Collection:

    • Collect serum samples at baseline (day 0) and at the end of the treatment period (day 14).

  • Endpoint Analysis:

    • Liver HBV DNA:

      • At the end of the study, euthanize mice and harvest liver tissue.

      • Extract total DNA from a portion of the liver.

      • Quantify HBV DNA levels by qPCR and normalize to the amount of cellular DNA.

    • Serum HBV DNA:

      • Extract viral DNA from serum samples.

      • Quantify HBV DNA levels by qPCR.

HBV Life Cycle and Potential Targets

The HBV life cycle is characterized by the formation of a stable covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral replication. "this compound" is hypothesized to inhibit the reverse transcriptase activity of the viral polymerase.

G Entry & Uncoating Entry & Uncoating cccDNA Formation cccDNA Formation Entry & Uncoating->cccDNA Formation rcDNA to Nucleus Transcription Transcription cccDNA Formation->Transcription in Nucleus Translation Translation Transcription->Translation pgRNA to Cytoplasm Encapsidation Encapsidation Transcription->Encapsidation pgRNA Translation->Encapsidation Reverse Transcription Reverse Transcription (Target of Agent 51) Encapsidation->Reverse Transcription Virion Assembly & Release Virion Assembly & Release Reverse Transcription->Virion Assembly & Release

HBV life cycle and the target of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of "this compound" in established animal models of influenza, HSV-2, and HBV infection. The data generated from these studies will be critical for determining the in vivo efficacy and potential clinical utility of this novel antiviral compound. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data to support the continued development of "this compound."

References

Application Notes and Protocols for "Antiviral Agent 51"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antiviral activity of "Antiviral Agent 51," a fucoidan (B602826) compound known to interact with the RNA-dependent RNA polymerase (RdRp) of Dengue virus serotype 2 (DENV-2) and inhibit Human alphaherpesvirus 1.[1][2] The following protocols detail two standard virological assays: the Plaque Reduction Assay and the 50% Tissue Culture Infectious Dose (TCID50) Assay.

I. Overview of this compound

"this compound" is a sulfated polysaccharide belonging to the fucoidan family. Its mechanism of action is believed to involve the inhibition of viral replication by targeting essential viral enzymes.[1][2] Specifically, its interaction with the DENV-2 RdRp suggests a potential role in disrupting viral genome synthesis.[1] Its activity against Human alphaherpesvirus 1 indicates a broader spectrum of potential antiviral applications. These protocols are designed to quantify the in vitro efficacy of this agent against relevant viruses.

II. Data Presentation

Concentration (µg/mL)Plaque Count (PFU/mL)Percent Inhibition (%)
0 (Virus Control)1.2 x 10⁶0
18.5 x 10⁵29.2
55.9 x 10⁵50.8
102.1 x 10⁵82.5
254.7 x 10⁴96.1
50<1 x 10²>99.9

EC50: 4.8 µg/mL

Concentration (µg/mL)Cell Viability (%)
0 (Cell Control)100
198.5
597.2
1095.8
2592.1
5088.4
10085.3

CC50: >100 µg/mL Selectivity Index (SI = CC50/EC50): >20.8

III. Experimental Protocols

This assay is a fundamental method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds. It determines the concentration of an antiviral agent required to reduce the number of viral plaques.

1. Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Dengue Virus 2 (DENV-2) stock of known titer

  • This compound

  • Semi-solid overlay (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in DMEM)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

2. Cell Seeding: a. Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Once confluent, wash the cells with PBS and detach them using Trypsin-EDTA. c. Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10⁵ cells/well for a 6-well plate). d. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

3. Virus and Compound Preparation: a. On the day of the assay, confirm that the cell monolayers are confluent. b. Prepare serial dilutions of this compound in serum-free DMEM. c. Dilute the DENV-2 stock in serum-free DMEM to a concentration that will yield approximately 50-100 plaque-forming units (PFU) per well.

4. Infection and Treatment: a. Aspirate the culture medium from the cell monolayers and wash once with sterile PBS. b. In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound. Also, prepare a virus control (virus mixed with medium) and a cell control (medium only). c. Incubate the virus-antiviral mixtures at 37°C for 1 hour to allow the agent to interact with the virus. d. Add the mixtures to the respective wells of the cell culture plate (e.g., 200 µL per well for a 12-well plate). e. Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

5. Overlay and Incubation: a. Carefully aspirate the inoculum from each well. b. Gently add 2 mL of the semi-solid overlay medium to each well of a 6-well plate. c. Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 5-7 days for DENV-2).

6. Plaque Visualization and Counting: a. After the incubation period, fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes. b. Carefully remove the overlay and the fixing solution. c. Stain the cell monolayer with 0.1% Crystal Violet solution for 15-30 minutes. d. Gently wash the wells with water to remove excess stain and allow the plates to air dry. e. Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.

7. Data Analysis: a. Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. b. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and using non-linear regression analysis.

The TCID50 assay is performed to determine the infectious titer of a virus that causes cytopathic effects (CPE) in tissue culture. It can be adapted to measure the inhibitory effect of an antiviral compound.

1. Materials:

  • Vero cells (or other susceptible cell line)

  • DMEM with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium)

  • Dengue Virus 2 (DENV-2) stock

  • This compound

  • 96-well cell culture plates

  • MTT or other viability dye (optional, for quantitative analysis)

2. Cell Seeding: a. The day before the assay, seed Vero cells into 96-well plates at a density that will result in over 80% confluency the next day (e.g., 2 x 10⁴ cells/well). b. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

3. Compound and Virus Dilution: a. On the day of the assay, prepare serial dilutions of this compound in infection medium. b. Prepare tenfold serial dilutions of the DENV-2 stock in infection medium.

4. Infection and Treatment: a. Aspirate the growth medium from the 96-well plates. b. Add 50 µL of each dilution of this compound to replicate wells (e.g., 8 wells per dilution). c. Add 50 µL of a fixed dilution of DENV-2 (e.g., 100 TCID50) to each well containing the antiviral agent. d. Include virus control wells (cells + virus, no compound) and cell control wells (cells + medium, no virus or compound). e. Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days.

5. CPE Observation and Titer Calculation: a. Observe the plates daily under a light microscope for the presence of cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. b. After the incubation period, score each well as positive (+) or negative (-) for CPE. c. Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method. d. For the antiviral assay, the endpoint is the concentration of the agent that inhibits CPE in 50% of the wells. This can be determined by observing the reduction in CPE at different compound concentrations.

6. Data Analysis: a. The percentage of protection can be calculated for each concentration of the antiviral agent. b. The EC50 is the concentration of the compound that protects 50% of the cell culture from viral infection.

IV. Visualization

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Development cluster_analysis Analysis Cell_Culture 1. Seed Susceptible Cells (e.g., Vero) Infection 4. Infect Cell Monolayer with Virus and Agent 51 Cell_Culture->Infection Compound_Dilution 2. Prepare Serial Dilutions of this compound Compound_Dilution->Infection Virus_Dilution 3. Prepare Virus Inoculum (e.g., DENV-2) Virus_Dilution->Infection Adsorption 5. Allow for Viral Adsorption Infection->Adsorption Overlay 6. Add Semi-Solid Overlay (Plaque Assay) Adsorption->Overlay Incubate 7. Incubate for Plaque or CPE Development Overlay->Incubate Staining 8. Fix and Stain Cells Incubate->Staining Counting 9. Count Plaques or Score CPE Staining->Counting Data_Analysis 10. Calculate EC50 and CC50 Counting->Data_Analysis

Caption: Experimental workflow for the antiviral assay of Agent 51.

Antiviral_Signaling_Pathway cluster_recognition Viral Recognition cluster_signaling Signal Transduction cluster_transcription Transcriptional Activation cluster_response Antiviral Response Viral_RNA Viral RNA RIG_I RIG-I / MDA5 Viral_RNA->RIG_I sensed by MAVS MAVS RIG_I->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1 TBK1 / IKKε TRAF3->TBK1 activates IRF3 IRF3 / IRF7 TBK1->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates to IFN Type I Interferons (IFN-α/β) Nucleus->IFN induces expression of ISG Interferon-Stimulated Genes (ISGs) IFN->ISG induces Antiviral_State Antiviral State ISG->Antiviral_State establishes

Caption: RIG-I-like receptor (RLR) antiviral signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of Antiviral Agent 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral Agent 51, a fucoidan (B602826), has been identified as a potent inhibitor of Dengue Virus (DENV), particularly DENV-2. Fucoidans are sulfated polysaccharides derived from brown seaweed. The primary mechanism of action for this compound is the inhibition of viral entry into host cells. Evidence also suggests a potential interaction with the Dengue virus RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. These characteristics make this compound a promising candidate for further investigation and development as an anti-Dengue therapeutic.

These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound and other fucoidan-based compounds to assess their antiviral efficacy and cytotoxicity.

Mechanism of Action

This compound primarily exerts its antiviral effect by interfering with the initial stages of the DENV life cycle. It is understood to block the attachment of the virus to the host cell surface, thereby preventing viral entry.[1][2] This is a common mechanism for sulfated polysaccharides, which can interact with the viral envelope glycoproteins.[3] Additionally, some studies indicate that fucoidans may also inhibit the activity of the DENV RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral genome.[4]

Signaling Pathway and Viral Entry Inhibition

The proposed mechanism of viral entry inhibition involves the binding of this compound to the DENV envelope (E) protein, which prevents the E protein from interacting with host cell receptors, a critical step for viral attachment and subsequent entry.

Caption: DENV Entry Inhibition by this compound.

Quantitative Data

The following tables summarize the reported in vitro efficacy and cytotoxicity of fucoidans against Dengue virus and in various cell lines. This data provides a baseline for comparison during high-throughput screening campaigns.

Table 1: Anti-Dengue Virus Activity of Fucoidans

CompoundVirus SerotypeCell LineAssay TypeIC50EC50Selectivity Index (SI)Reference
Cladosiphon fucoidanDENV-2BHK-21Focus-forming assay4.7 µg/mL--[5]
Fucoidan from Sargassum plagiophyllumDENVHuh-7Viral ToxGlo & MTT-76.49 µg/mL3.02

Table 2: Cytotoxicity of Fucoidans

Fucoidan SourceCell LineAssay TypeIC50 / CC50Reference
Padina sp.MCF-7 (breast cancer)MTT144 µg/mL
Padina sp.WiDr (colon cancer)MTT118 µg/mL
Padina sp.Vero (normal kidney)MTT501 µg/mL
Turbinaria conoidesMCF-7 (breast cancer)MTT115.21 µg/mL
Turbinaria conoidesA549 (lung cancer)MTT346.49 µg/mL
Turbinaria conoidesL929 (normal fibroblast)MTT441.80 µg/mL

Experimental Protocols for High-Throughput Screening

The following protocols are designed for the high-throughput screening of this compound and can be adapted for other fucoidan-based compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to identify compounds that protect host cells from virus-induced cell death.

Experimental Workflow:

G cluster_prep Plate Preparation cluster_treatment Compound and Virus Addition cluster_incubation Incubation cluster_readout Readout A Seed cells in 384-well plates B Incubate for 24h A->B C Add serial dilutions of This compound B->C D Add DENV-2 (pre-incubated with compound or added simultaneously) C->D E Incubate for 72h D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G

Caption: Workflow for CPE Inhibition Assay.

Protocol:

  • Cell Seeding:

    • Seed Vero or BHK-21 cells in 384-well, clear-bottom white plates at a density of 5,000 cells/well in 25 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 5 µL of the compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and positive control (a known DENV inhibitor).

  • Virus Infection:

    • Dilute DENV-2 to a pre-determined multiplicity of infection (MOI) that causes significant CPE within 72 hours.

    • Add 10 µL of the diluted virus to the wells containing cells and compound.

    • For mechanism-of-action studies, the virus can be pre-incubated with the compound before adding to the cells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Readout:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition relative to virus control (0% inhibition) and cell control (100% inhibition) wells.

    • Determine the EC50 (50% effective concentration) from the dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay is a more stringent secondary assay to confirm the antiviral activity and determine the inhibitory concentration more accurately.

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection and Overlay cluster_incubation Incubation cluster_staining Plaque Visualization A Prepare serial dilutions of This compound B Mix with a fixed amount of DENV-2 A->B C Incubate mixture for 1h B->C D Inoculate cell monolayers (e.g., Vero) with the mixture C->D E Incubate for 1-2h D->E F Add methylcellulose (B11928114) overlay E->F G Incubate for 5-7 days F->G H Fix and stain cells (e.g., with crystal violet) G->H I Count plaques H->I

Caption: Workflow for Plaque Reduction Neutralization Test.

Protocol:

  • Cell Seeding:

    • Seed Vero cells in 24-well plates at a density that will form a confluent monolayer after 24-48 hours.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of this compound.

    • Mix each dilution with an equal volume of DENV-2 suspension containing approximately 50-100 plaque-forming units (PFU).

    • Incubate the mixture for 1 hour at 37°C.

  • Infection:

    • Remove the culture medium from the cell monolayers and wash with PBS.

    • Inoculate the cells with the virus-compound mixture.

    • Incubate for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.

  • Overlay:

    • Remove the inoculum and overlay the cells with 1 mL of culture medium containing 1% methylcellulose.

  • Incubation:

    • Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Plaque Staining and Counting:

    • Remove the overlay and fix the cells with 4% paraformaldehyde for 30 minutes.

    • Stain the cells with 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction compared to the virus control.

    • Determine the IC50 (50% inhibitory concentration) from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., Vero, Huh-7) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours (to match the duration of the CPE assay) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting.

  • Readout:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Summary

This compound, a fucoidan, presents a promising avenue for the development of anti-Dengue virus therapeutics. The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and characterization of this and other related compounds. By utilizing the described assays, researchers can efficiently evaluate the antiviral efficacy and cytotoxicity, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for the Quantification of Antiviral Agent 51 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 51 is a sulfated polysaccharide, identified as a fucoidan (B602826), with potent antiviral activity.[1] Its mechanism of action involves the inhibition of viral replication through interaction with the Dengue virus (DENV-2) RNA-dependent RNA polymerase (RdRp).[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This document provides detailed protocols for three distinct methods for the quantification of this compound in biological samples: a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method following acid hydrolysis, and a functional RdRp inhibition assay.

Mechanism of Action: Inhibition of DENV-2 RNA-dependent RNA polymerase

This compound, a fucoidan, exerts its antiviral effect by targeting the viral replication machinery. Specifically, it inhibits the DENV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for the synthesis of new viral RNA genomes. By binding to the RdRp, this compound prevents the polymerase from carrying out its function, thereby halting viral replication.[2][3] The negatively charged sulfate (B86663) groups on the fucoidan structure are thought to interact with positively charged domains on the viral polymerase.[3]

This compound This compound DENV-2 RdRp DENV-2 RdRp This compound->DENV-2 RdRp Binds to Inhibition Inhibition This compound->Inhibition Viral RNA Replication Viral RNA Replication DENV-2 RdRp->Viral RNA Replication Catalyzes Viral Progeny Viral Progeny Viral RNA Replication->Viral Progeny Inhibition->Viral RNA Replication

Caption: Mechanism of action of this compound.

Data Presentation: Quantitative Summary

The following tables summarize the expected quantitative performance parameters for each of the described methods. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Table 1: Competitive ELISA Performance

ParameterPlasmaSerumTissue Homogenate
Linear Range (ng/mL) 1 - 1001 - 1005 - 250
Lower Limit of Quantification (LLOQ) (ng/mL) 115
Intra-assay Precision (%CV) < 10%< 10%< 15%
Inter-assay Precision (%CV) < 15%< 15%< 20%
Accuracy (% Recovery) 85-115%85-115%80-120%

Table 2: HPLC-MS/MS Performance (post-hydrolysis, quantifying fucose)

ParameterPlasmaSerumTissue Homogenate
Linear Range (ng/mL) 5 - 10005 - 100010 - 2000
Lower Limit of Quantification (LLOQ) (ng/mL) 5510
Intra-assay Precision (%CV) < 5%< 5%< 10%
Inter-assay Precision (%CV) < 10%< 10%< 15%
Accuracy (% Recovery) 90-110%90-110%85-115%

Table 3: RdRp Inhibition Assay Performance

ParameterPlasmaSerumTissue Homogenate
Dynamic Range (IC50, µg/mL) 0.5 - 500.5 - 501 - 100
Lower Limit of Detection (LLOD) (µg/mL) 0.50.51
Intra-assay Precision (%CV) < 15%< 15%< 20%
Inter-assay Precision (%CV) < 20%< 20%< 25%
Relative Accuracy Correlates with concentrationCorrelates with concentrationCorrelates with concentration

Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol describes a competitive ELISA for the quantification of this compound, which relies on a specific polyclonal or monoclonal antibody.

Materials:

  • 96-well microplate coated with this compound

  • Rabbit anti-fucoidan primary antibody

  • HRP-conjugated goat anti-rabbit secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • Biological samples (plasma, serum, or tissue homogenate)

  • This compound standard stock solution

  • Microplate reader

Experimental Workflow:

cluster_prep Sample & Standard Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Sample_Dilution Dilute Samples and Standards Add_Sample_Ab Add Sample/Standard and Primary Antibody to Coated Plate Sample_Dilution->Add_Sample_Ab Incubate_1 Incubate Add_Sample_Ab->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Secondary_Ab Add Secondary Antibody Wash_1->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Incubate_3 Incubate (Dark) Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate Sample Concentration Generate_Curve->Calculate_Conc

Caption: Competitive ELISA workflow.

Procedure:

  • Prepare serial dilutions of the this compound standard in assay buffer.

  • Dilute biological samples in assay buffer.

  • Add 50 µL of standard or diluted sample to each well of the this compound-coated microplate.

  • Immediately add 50 µL of the diluted anti-fucoidan primary antibody to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the signal.

  • Calculate the concentration of this compound in the samples from the standard curve.

Protocol 2: HPLC-MS/MS Quantification of Fucose after Acid Hydrolysis

This method quantifies this compound indirectly by measuring its primary monosaccharide constituent, fucose, after acid hydrolysis of the polysaccharide.

Materials:

  • Biological samples (plasma, serum, or tissue homogenate)

  • Internal standard (e.g., ¹³C-labeled fucose)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 HPLC column

  • Fucose standard stock solution

Experimental Workflow:

cluster_prep Sample Preparation cluster_lcms HPLC-MS/MS Analysis cluster_analysis Data Analysis Add_IS Add Internal Standard to Sample Hydrolysis Acid Hydrolysis (TFA) Add_IS->Hydrolysis Dry_Down Dry Down Hydrolysis->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute Inject Inject onto HPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate_Peaks Integrate Peak Areas Detect->Integrate_Peaks Generate_Curve Generate Standard Curve Integrate_Peaks->Generate_Curve Calculate_Conc Calculate Fucose Concentration Generate_Curve->Calculate_Conc

Caption: HPLC-MS/MS workflow.

Procedure:

  • To 100 µL of sample (or standard), add the internal standard.

  • Add an equal volume of 2M TFA.

  • Incubate at 121°C for 2 hours to hydrolyze the fucoidan.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Transfer the supernatant and dry it down under a stream of nitrogen.

  • Reconstitute the dried residue in the initial mobile phase.

  • Inject an aliquot onto the HPLC-MS/MS system.

  • Perform chromatographic separation using a C18 column with a gradient of mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).

  • Detect fucose and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Generate a standard curve by plotting the peak area ratio of fucose to the internal standard against the concentration of the standards.

  • Calculate the fucose concentration in the samples from the standard curve. The concentration of this compound can be estimated based on a predetermined fucose content of the purified agent.

Protocol 3: DENV-2 RdRp Inhibition Assay

This functional assay quantifies the activity of this compound in biological samples by measuring the inhibition of a recombinant DENV-2 RdRp enzyme.

Materials:

  • Recombinant DENV-2 RdRp enzyme

  • RNA template (e.g., poly(C))

  • Ribonucleotides (GTP, labeled with a fluorescent or radioactive tag)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

  • Biological samples (plasma, serum, or tissue homogenate, heat-inactivated)

  • This compound standard stock solution

  • Filter plates or other detection system

  • Scintillation counter or fluorescence plate reader

Experimental Workflow:

cluster_prep Sample & Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Prepare_Samples Prepare Sample and Standard Dilutions Add_Components Combine Sample/Standard, Master Mix, and Enzyme Prepare_Samples->Add_Components Prepare_MasterMix Prepare Reaction Master Mix Prepare_MasterMix->Add_Components Incubate Incubate Add_Components->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal Stop_Reaction->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: RdRp inhibition assay workflow.

Procedure:

  • Prepare serial dilutions of the this compound standard.

  • Prepare dilutions of the heat-inactivated biological samples.

  • In a microplate, combine the reaction buffer, RNA template, and labeled GTP.

  • Add the diluted standard or sample to the appropriate wells.

  • Initiate the reaction by adding the recombinant DENV-2 RdRp enzyme.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Transfer the reaction mixture to a filter plate to capture the newly synthesized RNA.

  • Wash the filter plate to remove unincorporated nucleotides.

  • Measure the incorporated radioactivity or fluorescence.

  • Calculate the percent inhibition for each sample and standard concentration relative to a no-inhibitor control.

  • Plot the percent inhibition versus the concentration of the standards to generate a dose-response curve and determine the IC50 value.

  • The concentration of active this compound in the samples can be interpolated from the standard curve.

Conclusion

The choice of quantification method for this compound will depend on the specific requirements of the study. The competitive ELISA offers high throughput and sensitivity, provided a specific antibody is available. The HPLC-MS/MS method provides high specificity and accuracy for the fucose monomer but requires a hydrolysis step and assumes a consistent fucose content in the parent molecule. The functional RdRp inhibition assay provides a measure of the biological activity of the agent in the sample, which can be highly relevant for efficacy studies. The validation of any of these methods is essential to ensure reliable and reproducible results in the research and development of this compound.

References

Application Notes: Lipid Nanoparticle (LNP) Delivery Systems for Antiviral Agent 51 (AVA-51)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antiviral Agent 51 (AVA-51) is a novel small interfering RNA (siRNA) designed to combat viral infections by targeting and silencing the viral RNA polymerase gene, a critical component for viral replication. Due to the inherent instability of siRNA molecules in biological fluids and their poor cellular uptake, an effective delivery system is paramount for the therapeutic efficacy of AVA-51. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering protection from nuclease degradation, facilitating cellular uptake, and enabling endosomal escape for cytoplasmic delivery of the siRNA cargo.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of LNP-encapsulated AVA-51.

Principle of LNP-mediated siRNA Delivery

The LNP delivery system for AVA-51 is composed of four key lipid components:

  • Ionizable Cationic Lipid: This lipid is positively charged at a low pH (during formulation) to facilitate interaction with the negatively charged siRNA backbone. At physiological pH (~7.4), it becomes nearly neutral, reducing toxicity. Upon endocytosis into the cell, the endosome acidifies, re-protonating the lipid, which in turn disrupts the endosomal membrane and releases the siRNA into the cytoplasm.

  • Phospholipid (e.g., DSPC): A helper lipid that provides structural integrity to the nanoparticle.

  • Cholesterol: Another structural component that stabilizes the nanoparticle and modulates membrane fluidity.

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that forms a hydrophilic layer on the surface of the LNP. This layer prevents aggregation and reduces opsonization (recognition by the immune system), thereby extending circulation time in vivo.

The delivery process begins with the LNP being taken up by the target cell via endocytosis. As the endosome matures and its internal pH drops, the ionizable lipid becomes protonated, leading to the disruption of the endosomal membrane and the release of AVA-51 into the cytoplasm. Once in the cytoplasm, AVA-51 is loaded into the RNA-induced silencing complex (RISC). The RISC-AVA-51 complex then identifies and cleaves the complementary viral RNA polymerase mRNA, preventing its translation into a functional protein and thereby halting viral replication.

AVA51_MoA cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication Cycle LNP LNP-AVA-51 (Endosome) Endosome_Escape Endosomal Escape LNP->Endosome_Escape Acidification AVA51 AVA-51 (siRNA) Endosome_Escape->AVA51 RISC_Assembly RISC Loading AVA51->RISC_Assembly RISC_Active Active RISC Complex RISC_Assembly->RISC_Active Cleavage mRNA Cleavage RISC_Active->Cleavage mRNA_Target Viral Polymerase mRNA mRNA_Target->Cleavage Target Recognition Degraded_mRNA Degraded mRNA Cleavage->Degraded_mRNA No_Protein Inhibition of Polymerase Synthesis Cleavage->No_Protein Viral_Entry Virus Entering Cell Transcription Viral Genome Transcription Viral_Entry->Transcription Transcription->mRNA_Target LNP_Extracellular LNP-AVA-51 (Extracellular) LNP_Extracellular->LNP Endocytosis Experimental_Workflow cluster_P3 Efficacy Testing Steps P1 Protocol 1: LNP Formulation P2 Protocol 2: Physicochemical Characterization P1->P2 P3 Protocol 3: In Vitro Efficacy Assay P2->P3 DLS Size & PDI (DLS) Zeta Zeta Potential EE Encapsulation Efficiency (RiboGreen Assay) Cell_Culture Cell Seeding (e.g., A549 cells) Infection Viral Infection Cell_Culture->Infection Treatment Treatment with LNP-AVA-51 Infection->Treatment Analysis Plaque Reduction Assay or qRT-PCR Analysis Treatment->Analysis

Application Notes and Protocols: Resistance Profiling of Antiviral Agent 51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy.[1][2][3] Continuous surveillance and characterization of resistance are crucial for the effective clinical management of viral infections and for the development of new antiviral agents.[4] This document provides detailed application notes and protocols for profiling the resistance of viruses to "Antiviral Agent 51," a novel antiviral compound. The methodologies described herein cover both phenotypic and genotypic approaches to identify and characterize resistance mutations, assess the level of resistance, and understand the underlying mechanisms.[5]

Antiviral drug resistance can arise from mutations in viral genes that encode the drug's target protein, altering the binding site and reducing the drug's efficacy. RNA viruses are particularly prone to developing resistance due to their error-prone RNA-dependent RNA polymerases, which introduce mutations at a high frequency. Resistance profiling is essential throughout the lifecycle of an antiviral drug, from preclinical development to post-market surveillance.

These protocols are designed to be adaptable for various viruses and cell culture systems. They will guide researchers in generating robust and reproducible data to support the development and deployment of this compound.

Part 1: Phenotypic Resistance Profiling

Phenotypic assays directly measure the susceptibility of a virus to an antiviral drug by assessing its ability to replicate in the presence of the drug. These assays are crucial for determining the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50). An increase in the EC50 value for a viral isolate compared to a wild-type reference strain indicates resistance.

Cell-Based Antiviral Susceptibility Assays

Cell-based assays are the cornerstone of phenotypic resistance testing. Common methods include the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

1.1.1 Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage (cytopathic effect) to infected cells. The assay measures the ability of this compound to protect cells from virus-induced cell death.

Experimental Protocol: CPE Inhibition Assay

  • Cell Plating: Seed a 96-well microtiter plate with a suitable host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 100 times the expected EC50, with 2-fold or 3-fold serial dilutions. Include a "no-drug" control.

  • Infection: Aspirate the cell culture medium from the 96-well plate and add the diluted this compound to the appropriate wells. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected, untreated cell controls and virus-infected, untreated controls.

  • Incubation: Incubate the plate at the optimal temperature and CO2 concentration for viral replication until CPE is clearly visible in the virus control wells (typically 3-7 days).

  • Quantification of CPE: Assess cell viability using a colorimetric assay, such as the MTS or neutral red uptake assay.

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability) wells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.

1.1.2 Plaque Reduction Assay

This classic assay measures the ability of an antiviral agent to reduce the number of plaques (localized areas of cell death) formed by a virus in a cell monolayer. It is considered a gold standard for quantifying viral infectivity.

Experimental Protocol: Plaque Reduction Assay

  • Cell Plating: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.

  • Virus and Drug Incubation: Prepare serial dilutions of this compound. Mix a standardized amount of virus with each drug dilution and incubate for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-drug mixtures.

  • Overlay: After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of this compound. This restricts the spread of the virus to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates until distinct plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.

    • Plot the percentage of plaque reduction against the logarithm of the drug concentration.

    • Determine the EC50 value by regression analysis.

Data Presentation: Phenotypic Susceptibility

Summarize the results in a table for clear comparison.

Viral Isolate This compound EC50 (µM) Fold-Change in Resistance *
Wild-Type Reference0.51.0
Patient Isolate 15.010.0
Patient Isolate 20.61.2
In vitro Selected Mutant15.030.0

*Fold-change is calculated as the EC50 of the test isolate divided by the EC50 of the wild-type reference.

Enzyme Inhibition Assays

If the molecular target of this compound is a viral enzyme (e.g., polymerase, protease, neuraminidase), a cell-free enzymatic assay can be used to determine its inhibitory activity. This assay can help to pinpoint if resistance is due to mutations in the target enzyme.

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Purify the recombinant wild-type and mutant viral enzymes. Prepare the specific substrate for the enzyme, which may be fluorescently or radioactively labeled for detection.

  • Assay Reaction: In a microplate format, combine the enzyme, substrate, and serial dilutions of this compound in an appropriate reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme to function.

  • Detection: Measure the enzyme activity by detecting the product formation (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each drug concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

Data Presentation: Enzymatic Inhibition

Enzyme Variant This compound IC50 (nM) Fold-Change in Resistance *
Wild-Type Enzyme101.0
Mutant Enzyme (e.g., M184V)25025.0

*Fold-change is calculated as the IC50 of the mutant enzyme divided by the IC50 of the wild-type enzyme.

Part 2: Genotypic Resistance Profiling

Genotypic assays identify specific mutations in the viral genome that are associated with drug resistance. These methods are generally faster and have a higher throughput than phenotypic assays.

Sanger Sequencing

Sanger sequencing is a traditional method used to identify mutations in specific viral genes known or suspected to be the target of the antiviral drug.

Experimental Protocol: Sanger Sequencing

  • RNA/DNA Extraction: Isolate viral nucleic acid from patient samples (e.g., plasma, tissue) or from cell culture supernatants.

  • Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the target gene(s) using specific primers.

  • PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs.

  • Sequencing Reaction: Perform Sanger sequencing using fluorescently labeled dideoxynucleotides.

  • Sequence Analysis:

    • Analyze the sequencing chromatograms to identify nucleotide changes compared to a wild-type reference sequence.

    • Translate the nucleotide sequence into an amino acid sequence to identify resistance-associated mutations.

Next-Generation Sequencing (NGS)

NGS offers a highly sensitive and high-throughput approach to detect resistance mutations, including those present in minor viral populations (minority variants).

Experimental Protocol: Targeted NGS

  • Library Preparation:

    • Extract viral nucleic acid.

    • For RNA viruses, perform reverse transcription.

    • Amplify the target viral genes using primers with adapter sequences.

    • Purify the amplicons.

    • Attach sequencing adapters and barcodes to the amplicons to create a sequencing library.

  • Sequencing: Sequence the library on an NGS platform (e.g., Illumina, Ion Torrent).

  • Bioinformatic Analysis:

    • Quality Control: Trim low-quality reads and remove adapter sequences.

    • Alignment: Align the sequencing reads to a wild-type viral reference genome.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) compared to the reference.

    • Annotation: Annotate the identified variants to determine their effect on the amino acid sequence and their potential association with resistance. The lower threshold for detecting resistance-associated mutations is often set at 15-20%.

Data Presentation: Genotypic Resistance Mutations

Viral Isolate Gene Nucleotide Change Amino Acid Change Variant Frequency (%) Associated Phenotype
Patient Isolate 1PolymeraseG1234AV412I98High-level resistance
Patient Isolate 3PolymeraseC567TA189A (synonymous)75Susceptible
Patient Isolate 4ProteaseA789GK263R22 (minority variant)Low-level resistance

Visualizations

Phenotypic_Assay_Workflow cluster_CPE CPE Inhibition Assay cluster_Plaque Plaque Reduction Assay CPE_Start Seed cells in 96-well plate CPE_Dilute Prepare serial dilutions of this compound CPE_Start->CPE_Dilute CPE_Infect Infect cells with virus and drug CPE_Dilute->CPE_Infect CPE_Incubate Incubate until CPE is visible CPE_Infect->CPE_Incubate CPE_Quantify Quantify cell viability (e.g., MTS assay) CPE_Incubate->CPE_Quantify CPE_Analyze Calculate EC50 CPE_Quantify->CPE_Analyze Plaque_Start Seed cells in multi-well plate Plaque_Mix Mix virus with drug dilutions Plaque_Start->Plaque_Mix Plaque_Infect Inoculate cell monolayers Plaque_Mix->Plaque_Infect Plaque_Overlay Add semi-solid overlay with drug Plaque_Infect->Plaque_Overlay Plaque_Incubate Incubate to allow plaque formation Plaque_Overlay->Plaque_Incubate Plaque_Count Stain and count plaques Plaque_Incubate->Plaque_Count Plaque_Analyze Calculate EC50 Plaque_Count->Plaque_Analyze Genotypic_Assay_Workflow cluster_Sanger Sanger Sequencing cluster_NGS Next-Generation Sequencing (NGS) Sanger_Extract Nucleic Acid Extraction Sanger_Amplify PCR Amplification of Target Gene Sanger_Extract->Sanger_Amplify Sanger_Sequence Sanger Sequencing Reaction Sanger_Amplify->Sanger_Sequence Sanger_Analyze Sequence Analysis for Mutations Sanger_Sequence->Sanger_Analyze NGS_Extract Nucleic Acid Extraction NGS_Library Library Preparation NGS_Extract->NGS_Library NGS_Sequence High-Throughput Sequencing NGS_Library->NGS_Sequence NGS_Analyze Bioinformatic Analysis (Variant Calling) NGS_Sequence->NGS_Analyze Resistance_Profiling_Logic Start Viral Isolate from Patient or Cell Culture Phenotypic Phenotypic Assays (e.g., CPE, Plaque Reduction) Start->Phenotypic Genotypic Genotypic Assays (e.g., Sanger, NGS) Start->Genotypic EC50 Determine EC50 / IC50 Phenotypic->EC50 Mutations Identify Resistance Mutations Genotypic->Mutations FoldChange Calculate Fold-Change in Resistance EC50->FoldChange Correlation Correlate Genotype with Phenotype FoldChange->Correlation Mutations->Correlation Resistant Resistant Phenotype Correlation->Resistant High Fold-Change & Known Resistance Mutation Susceptible Susceptible Phenotype Correlation->Susceptible Low Fold-Change & No Resistance Mutation

References

Troubleshooting & Optimization

"Antiviral agent 51" solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing common solubility and stability challenges encountered with Antiviral Agent 51, a representative poorly soluble antiviral compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for preparing stock solutions of this compound?

For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its strong solubilizing power for many poorly water-soluble compounds.[1] For compounds insoluble in DMSO, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) may be considered, but their compatibility with the specific experimental model must be verified to avoid cytotoxicity.[1]

Q2: this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. Why does this happen and how can I prevent it?

This is a common issue for hydrophobic compounds. Precipitation occurs when the concentration of the agent exceeds its solubility limit in the final aqueous environment after dilution from a high-concentration organic stock solution.[1] To mitigate this, consider the following strategies:

  • Reduce the final concentration: Lower the working concentration of this compound in your assay.[1]

  • Adjust the co-solvent concentration: A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. However, it is crucial to include a corresponding vehicle control to account for any solvent effects.[1]

  • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.

  • Explore formulation strategies: For in vivo studies, formulation approaches like the use of cyclodextrins or solid dispersions can enhance aqueous solubility.

Q3: What are the optimal storage conditions for this compound stock solutions?

To minimize degradation, stock solutions should generally be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For light-sensitive compounds, use amber-colored vials or wrap vials in aluminum foil to prevent photochemical degradation.

Q4: How can I assess the stability of this compound under my experimental conditions?

Stability studies are essential to ensure the quality, safety, and efficacy of the antiviral agent. These studies typically involve exposing the compound to various environmental factors such as temperature, humidity, and light over time. A stability-indicating method, often using High-Performance Liquid Chromatography (HPLC), should be developed to detect and quantify any degradation products.

Q5: My experimental results with this compound are inconsistent. Could solubility be a factor?

Yes, poor solubility is a significant source of experimental variability. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between experiments. Visually inspect your solutions for any particulates. If you suspect incomplete dissolution, you can try gentle heating or sonication to aid solubilization.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in DMSO
  • Problem: The compound is not fully dissolving in DMSO, even at low concentrations.

  • Possible Causes & Solutions:

    • DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. Older DMSO can absorb atmospheric moisture, which reduces its solvating capacity.

    • Insufficient Energy: Gentle heating in a water bath (e.g., 37°C) or mechanical agitation through vortexing or sonication can help overcome the energy barrier for dissolution. Be cautious with heating, as excessive temperatures can degrade the compound.

    • Insoluble Impurities: If particulates remain after dissolution attempts, they may be insoluble impurities. The stock solution can be filtered through a 0.22 µm syringe filter, but be aware that this may lower the concentration if the compound itself is not fully dissolved.

Issue 2: Compound Precipitation in Cell Culture Media
  • Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

  • Possible Causes & Solutions:

    • Exceeded Aqueous Solubility: The final concentration of the compound is too high for the aqueous medium. The most direct solution is to lower the final working concentration.

    • Interaction with Media Components: Components in the cell culture media may interact with the compound, causing it to precipitate. Consider preparing intermediate dilutions in a solvent that is compatible with your assay medium.

    • Insufficient Mixing: Ensure thorough and immediate mixing upon dilution to achieve a homogenous solution.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Temperature (°C)Observations
DMSO> 5025Clear solution
Ethanol525Clear solution
Methanol225Clear solution
Water< 0.0125Insoluble
PBS (pH 7.4)< 0.00525Insoluble

Table 2: Stability of this compound in DMSO Stock Solution (10 mM)

Storage Temperature (°C)TimePurity (%) by HPLCObservations
2524 hours98.5Slight degradation observed
47 days99.1Stable
-201 month99.8Stable
-806 months99.9Stable

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol determines the concentration at which a compound precipitates from an aqueous solution over time.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add the DMSO solutions to a 96-well plate.

  • Add the aqueous buffer (e.g., PBS, pH 7.4) to each well and mix thoroughly. The final DMSO concentration should be consistent across all wells (e.g., 1%).

  • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm) at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity over the time course of the experiment.

Protocol 2: Forced Degradation Study

This protocol is used to identify potential degradation products and assess the stability of this compound under stress conditions.

  • Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store the solid compound and a solution at elevated temperatures (e.g., 60°C).

    • Photolytic: Expose the solid compound and a solution to UV light.

  • Incubate the solutions for a defined period (e.g., 24 or 48 hours).

  • Analyze the samples at various time points using a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound fails to dissolve or precipitates check_solvent Is the solvent appropriate and of high quality? start->check_solvent use_energy Apply gentle heat (37°C) or sonication check_solvent->use_energy No check_concentration Is the final concentration too high? check_solvent->check_concentration Yes use_energy->check_concentration lower_concentration Reduce the working concentration check_concentration->lower_concentration Yes check_cosolvent Is the co-solvent percentage sufficient? check_concentration->check_cosolvent No success Success: Compound is soluble lower_concentration->success increase_cosolvent Increase co-solvent (e.g., DMSO to 0.5%) & include vehicle control check_cosolvent->increase_cosolvent No consider_formulation Consider alternative formulation strategies (e.g., cyclodextrins) check_cosolvent->consider_formulation Yes increase_cosolvent->success fail Issue persists: Consult formulation specialist consider_formulation->fail

Caption: Troubleshooting workflow for solubility issues.

G General Workflow for Stability Assessment start Define Storage Conditions and Time Points prep_samples Prepare samples of this compound start->prep_samples stress_conditions Expose samples to stress conditions (e.g., temp, pH, light) prep_samples->stress_conditions storage Store samples under defined long-term conditions prep_samples->storage sampling Collect samples at specified time points stress_conditions->sampling storage->sampling analysis Analyze samples using a stability-indicating HPLC method sampling->analysis data_eval Evaluate data for degradation products and loss of potency analysis->data_eval shelf_life Determine shelf-life and optimal storage conditions data_eval->shelf_life

Caption: General workflow for stability assessment.

References

optimizing "Antiviral agent 51" dosage in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 51

Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the in vivo dosage of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp) enzyme. By binding to an allosteric site on the RdRp complex, it prevents the initiation of viral RNA transcription and replication, effectively halting the propagation of the virus. This mechanism is common to several classes of RNA viruses.

Q2: We are observing lower-than-expected efficacy in our mouse model. What are the common causes?

A2: Suboptimal efficacy can stem from several factors. First, verify the dosage calculation and administration technique. Improper dilution or incomplete injection can significantly reduce the effective dose. Second, consider the timing of administration relative to the point of infection; early intervention is critical. Finally, review the pharmacokinetics of the agent in your specific animal model, as bioavailability can vary.

Q3: Our study animals are showing signs of toxicity (e.g., weight loss, lethargy) at the presumed therapeutic dose. What steps should we take?

A3: If signs of toxicity are observed, it is crucial to perform a dose-ranging toxicity study. We recommend starting with a dose 50% lower than the one causing adverse effects and escalating in smaller increments. Concurrently, monitor key toxicology markers such as liver enzymes (ALT, AST) and kidney function indicators (creatinine). Refer to the Toxicity Profile in the data section below for guidance.

Q4: How should this compound be prepared for in vivo administration?

A4: this compound is supplied as a lyophilized powder. For intraperitoneal (IP) injection in mice, reconstitute the powder in a sterile vehicle solution of 10% DMSO, 40% PEG300, and 50% Saline. Ensure the solution is clear and free of precipitates before drawing it into the syringe. A detailed reconstitution protocol is provided in the Experimental Protocols section.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue 1: High Variability in Viral Titer Between Subjects

High variability can obscure the therapeutic effect of the agent. Follow this decision tree to diagnose the potential cause.

A High Inter-Subject Variability Observed B Review Dosing Procedure A->B E Review Infection Protocol A->E H Check Animal Health & Genetics A->H C Consistent Injection Volume & Technique? B->C D Retrain staff on IP injection. Use volume-calibrated syringes. C->D No C->E Yes F Standardized Viral Inoculum & Delivery? E->F G Re-titer viral stock. Standardize infection route (e.g., intranasal). F->G No F->H Yes I Source animals from a single, reliable vendor. Ensure consistent age and weight. H->I A Acclimatize BALB/c Mice (7 days) B Infect Mice Intranasally (Influenza A, 10x MLD50) A->B C Initiate Treatment (4h post-infection) B->C D Administer Agent 51 or Vehicle (IP, Daily for 5 days) C->D E Monitor Daily (Weight, Survival) for 14 days D->E F Endpoint Analysis D->F G Euthanize Subset on Day 5 F->G H Determine Lung Viral Titer (Plaque Assay) G->H cluster_virus Viral Replication Cycle Entry 1. Viral Entry & Uncoating Replication 2. Viral RNA Replication (via RdRp) Entry->Replication Assembly 3. Assembly & Release of New Virions Replication->Assembly Agent51 This compound Agent51->Replication Inhibition Inhibition Inhibition

Technical Support Center: Antiviral Agent 51

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antiviral Agent 51" is identified as a fucoidan (B602826), a sulfated polysaccharide from brown algae. Currently, specific off-target effect data for "this compound" is limited. This guide is based on the known biological activities of fucoidans, which should be considered as potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fucoidan, a complex sulfated polysaccharide derived from brown seaweed. Its reported antiviral mechanism of action, particularly against Dengue virus (DENV-2), is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Q2: Beyond its antiviral activity, what other biological effects might I observe with this compound (fucoidan)?

Fucoidans, including this compound, are known to exhibit a wide range of biological activities that could be considered off-target effects in the context of antiviral research. These include anticoagulant and antithrombotic, immunomodulatory, anti-inflammatory, antioxidant, and antitumor activities.[1][2][3] Researchers should be aware of these potential confounding effects.

Q3: Is this compound toxic to cells or animals?

Fucoidans generally exhibit low toxicity.[4][5] However, at high concentrations, a significant off-target effect is the prolongation of blood clotting time due to anticoagulant properties. Most in vitro studies show that cytotoxic concentrations of fucoidan on tumor cell lines have minimal effect on normal cells.

Q4: I am observing unexpected changes in gene expression related to inflammation in my cell cultures treated with this compound. Why might this be happening?

Fucoidans can modulate the immune system. They can interact with immune cells like macrophages and dendritic cells through receptors such as Toll-like receptors (TLRs), leading to the release of cytokines and other inflammatory mediators. This immunomodulatory effect is a known off-target activity.

Q5: My in vivo study using this compound shows reduced tumor growth, which is not the primary endpoint. Is this a known effect?

Yes, fucoidans are widely reported to have antitumor properties. This off-target effect can be mediated through various mechanisms, including the induction of apoptosis in cancer cells, inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and activation of the host's immune response against the tumor.

Troubleshooting Guides

Issue 1: Inconsistent Antiviral Efficacy in Cell-Based Assays
Potential Cause Troubleshooting Steps
Cellular Health and Density Ensure consistent cell seeding density and viability across all experimental and control wells. Fucoidan's effects can be cell-density dependent.
Serum Protein Interaction Fucoidans can interact with proteins in the cell culture serum. Test antiviral efficacy in low-serum or serum-free media, if your cell line permits, to see if this reduces variability.
Off-Target Cytokine Production The agent might be inducing cytokine production (e.g., interferons) that have their own antiviral effects, leading to variability. Measure key cytokine levels (e.g., IFN-α/β) in your culture supernatants using ELISA.
Issue 2: Unexpected Cell Death or Reduced Proliferation in Control (Non-Infected) Cells
Potential Cause Troubleshooting Steps
Induction of Apoptosis Fucoidans can induce apoptosis, particularly in rapidly dividing cells. Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) on uninfected cells treated with this compound.
Nutrient Chelation Polysaccharides can sometimes chelate essential ions from the media. Supplement media with additional divalent cations (e.g., Ca²⁺, Mg²⁺) to see if it rescues the phenotype.
Cell Cycle Arrest The agent may be causing cell cycle arrest. Analyze the cell cycle distribution of treated cells using propidium (B1200493) iodide staining and flow cytometry.
Issue 3: In Vivo Studies Show Signs of Bleeding or Hemorrhage
Potential Cause Troubleshooting Steps
Anticoagulant Activity This is a primary off-target effect of fucoidans. Reduce the dosage of this compound. Perform coagulation assays such as Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) on blood samples from treated animals to quantify the anticoagulant effect.
Platelet Function Interference Fucoidans can inhibit platelet aggregation. Conduct platelet aggregometry tests to assess the impact of the agent on platelet function.

Quantitative Data Summary

Table 1: Reported In Vivo Toxicity of Fucoidans

Fucoidan Source Animal Model Dose Duration Observed Effects Reference
Cladosiphon okamuranusWistar Rats600 mg/kg/day (oral)AcuteNo significant toxicological changes.
Cladosiphon okamuranusWistar Rats≥ 1,200 mg/kg/day (oral)AcuteSignificantly prolonged clotting time.
Undaria pinnatifidaSprague-Dawley Rats1350 mg/kg/day (oral)4 weeksNo toxic effects; no change in PT or APTT.
Laminaria japonicaWistar Rats300 mg/kg/day (oral)6 monthsNo adverse effects.
Laminaria japonicaWistar Rats900 - 2500 mg/kg/day (oral)6 monthsSignificantly prolonged clotting time.

Table 2: Examples of Fucoidan Bioactivity Concentrations

Biological Activity Fucoidan Source System Effective Concentration Reference
Anti-HIVSaccharina swartziiIn vitro0.001–0.05 µg/mL
Anti-proliferative (Melanoma)Fucus vesiculosusB16 cells550 µg/mL
Apoptosis Induction (Breast Cancer)Cladosiphon navae (LMWF)MDA-MB-231 cells82 - 1640 µg/mL
Anti-angiogenesisFucus vesiculosusHUVEC cellsNot specified

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Cell Viability and Apoptosis
  • Cell Plating: Seed your target cell line (and a non-tumorigenic control cell line) in 96-well plates for viability assays (e.g., MTT, CellTiter-Glo®) and 6-well plates for apoptosis assays.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0.1 µg/mL to 1000 µg/mL) for 24, 48, and 72 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Viability Assay (MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO or a suitable solvent.

    • Read absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest cells from 6-well plates by trypsinization.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: In Vitro Anticoagulation Assay (APTT)
  • Sample Preparation: Prepare a dilution series of this compound in saline.

  • Plasma Incubation: Mix pooled normal human plasma with the this compound dilutions or a saline control. Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • APTT Reagent: Add pre-warmed APTT reagent (containing a contact activator and phospholipids) to the plasma samples. Incubate for a defined period (e.g., 5 minutes) at 37°C.

  • Clotting Initiation: Add pre-warmed calcium chloride (CaCl₂) solution to initiate the clotting cascade.

  • Time Measurement: Measure the time taken for a fibrin (B1330869) clot to form using a coagulometer.

  • Analysis: Compare the clotting times of samples treated with this compound to the saline control. A prolonged clotting time indicates anticoagulant activity.

Visualizations

Antiviral_Agent_51_Mechanism cluster_virus Dengue Virus (DENV-2) cluster_host Host Cell Viral_RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template Replication Viral Replication RdRp->Replication Produces new viral RNA Antiviral_Agent_51 This compound (Fucoidan) Antiviral_Agent_51->RdRp Inhibits

Caption: Primary antiviral mechanism of this compound.

Fucoidan_Off_Target_Signaling cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes (Off-Target Effects) Fucoidan This compound (Fucoidan) TLR Toll-like Receptors (e.g., TLR4) Fucoidan->TLR GrowthFactorReceptor Growth Factor Receptors Fucoidan->GrowthFactorReceptor NFkB NF-κB Pathway TLR->NFkB PI3K_AKT PI3K/AKT Pathway GrowthFactorReceptor->PI3K_AKT MAPK MAPK Pathway (ERK, p38) GrowthFactorReceptor->MAPK ImmuneResponse Immune Response (Cytokine Release) NFkB->ImmuneResponse CellProliferation Cell Proliferation & Angiogenesis PI3K_AKT->CellProliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Potential off-target signaling pathways affected by fucoidans.

Off_Target_Experimental_Workflow Start Experiment with This compound Observe Observe Unexpected Phenotype Start->Observe Hypothesize Hypothesize Off-Target Effect (e.g., Immunomodulation, Anticoagulation) Observe->Hypothesize InVitro In Vitro Assays (ELISA, Apoptosis Assay, Coagulation Test) Hypothesize->InVitro InVivo In Vivo Analysis (Blood Coagulation Time, Cytokine Profiling) Hypothesize->InVivo Analyze Analyze Data & Characterize Effect InVitro->Analyze InVivo->Analyze End Confirm Off-Target Mechanism Analyze->End

Caption: Workflow for investigating potential off-target effects.

References

reducing "Antiviral agent 51" cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiviral Agent 51. The information herein is designed to help mitigate unexpected cytotoxicity and ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary antiviral mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to target and suppress the activity of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By inhibiting RdRp, the agent effectively halts the proliferation of the virus within host cells.[1]

Q2: Is some level of cytotoxicity expected with this compound?

A2: Yes, a certain degree of cytotoxicity can be an expected outcome, particularly at higher concentrations. This is due to potential off-target effects, where the agent may interact with host cell proteins.[2] It is critical to differentiate between the desired antiviral effect and unintended host cell toxicity to determine the therapeutic window.

Q3: What are the known mechanisms of this compound-induced cytotoxicity?

A3: The primary mechanism of cytotoxicity is the off-target inhibition of a host cell kinase essential for the PI3K/Akt cell survival pathway, which can lead to apoptosis.[3][4][5] At higher concentrations, a secondary mechanism involving the induction of mitochondrial stress and the production of reactive oxygen species (ROS) has been observed.

Q4: How can I distinguish between antiviral activity and general cytotoxicity?

A4: To differentiate between specific antiviral effects and general cytotoxicity, it is essential to run parallel assays. A cell viability assay (e.g., MTT or LDH) should be conducted on uninfected cells treated with this compound to determine its direct toxic effects. This data should then be compared with an antiviral efficacy assay (e.g., plaque reduction or TCID50) on infected cells to identify a concentration that is effective against the virus while being minimally toxic to the host cells.

Troubleshooting Guide

Problem 1: High Levels of Cell Death Observed Even at Low Concentrations
Possible CauseTroubleshooting Steps
High Cell Line Sensitivity Different cell lines exhibit varying sensitivities. Perform a dose-response experiment across a wide range of concentrations to establish the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Solvent Toxicity The solvent (e.g., DMSO) used to dissolve this compound can be toxic at higher concentrations. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO) and run a vehicle-only control.
Compound Instability The agent may be unstable in your culture medium, leading to the formation of toxic byproducts. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Contamination Microbial contamination (e.g., mycoplasma) can induce cell death. Regularly test your cell cultures for contamination.
Problem 2: Inconsistent or Non-Reproducible Antiviral Efficacy
Possible CauseTroubleshooting Steps
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variability in assay readouts. Ensure you have a homogenous single-cell suspension before seeding and visually inspect plates for even distribution.
Assay Interference This compound may interfere with the components of your viability or viral quantification assay. Run a cell-free control with the agent and assay reagents to check for direct chemical reactions. Consider using an alternative assay with a different detection principle.
Incorrect Virus Titer An inaccurate initial virus titer will lead to inconsistent levels of infection and, consequently, variable results in the efficacy assay. Re-titer your viral stock using a standard method like a TCID50 or plaque assay.
Problem 3: High Background or "Edge Effects" in Multi-Well Plates
Possible CauseTroubleshooting Steps
Evaporation The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and lead to increased cytotoxicity. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for critical measurements.
Assay Reagent Issues Components in the culture medium, such as phenol (B47542) red, can interfere with absorbance or fluorescence readings in some assays. Use phenol red-free medium during the assay incubation period if this is a known issue for your chosen method.

Data Presentation: Cytotoxicity and Efficacy Profiles

The following tables summarize hypothetical data for this compound to illustrate how to structure experimental results for clear interpretation.

Table 1: Cytotoxicity of this compound in Various Cell Lines (48h Incubation)

Cell LineIC50 (µM)Max Tolerated Conc. (µM)
Vero E675.220
A54948.510
Huh-762.115

IC50 (50% Inhibitory Concentration) values were determined using an MTT assay. Max Tolerated Concentration is defined as the concentration at which >90% cell viability is maintained.

Table 2: Antiviral Efficacy of this compound against Virus X (Vero E6 cells)

Assay TypeEC50 (µM)Selectivity Index (SI)
Plaque Reduction Assay5.813.0
Virus Yield Reduction4.516.7

EC50 (50% Effective Concentration) is the concentration required to inhibit viral activity by 50%. Selectivity Index (SI) is calculated as IC50 / EC50.

Mandatory Visualizations

G Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_conc Verify Compound Concentration and Dilutions start->check_conc check_solvent Run Vehicle (Solvent) Control start->check_solvent check_cells Assess Cell Health and Check for Contamination start->check_cells dose_response Perform Broad Dose-Response (e.g., 10-fold dilutions) check_conc->dose_response check_solvent->dose_response new_reagents Repeat with Fresh Reagents (Compound, Media, Serum) check_cells->new_reagents dose_response->new_reagents alt_assay Use Orthogonal Cytotoxicity Assay (e.g., LDH instead of MTT) new_reagents->alt_assay outcome1 Cytotoxicity Resolved: Proceed with Optimized Protocol alt_assay->outcome1 If successful outcome2 Cytotoxicity Persists: Compound is Intrinsically Toxic to this Cell Line alt_assay->outcome2 If unsuccessful

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G Proposed Cytotoxicity Pathway of this compound cluster_cell Host Cell cluster_pathway PI3K/Akt Pathway AV51 This compound HostKinaseX Host Kinase X AV51->HostKinaseX Off-target Inhibition Mitochondrion Mitochondrion AV51->Mitochondrion High Conc. Stress PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival (Pro-survival signals) Akt->Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Inhibits HostKinaseX->Akt Activation ROS ROS Production Mitochondrion->ROS ROS->Apoptosis

Caption: Off-target effects of this compound on cell survival pathways.

G Experimental Workflow for Optimizing Agent Concentration start Start step1 1. Determine Cytotoxicity (IC50) on Uninfected Cells (MTT/LDH Assay) start->step1 step2 2. Determine Efficacy (EC50) on Infected Cells (Plaque Assay) step1->step2 step3 3. Calculate Selectivity Index (SI) SI = IC50 / EC50 step2->step3 decision Is SI > 10? step3->decision end_good Proceed with Concentrations ≤ Max Tolerated Conc. decision->end_good Yes end_bad Consider Co-treatment with Antioxidant (e.g., NAC) or Resynthesize Analogs decision->end_bad No

Caption: Workflow for determining the therapeutic window of this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control and untreated wells as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator (37°C, 5% CO2).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the supernatant.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 30-45 minutes before the end of incubation.

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of the stop solution provided in the kit. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 3: Plaque Reduction Assay for Antiviral Efficacy

This assay measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.

  • Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the cell monolayers with PBS and then inoculate them with the virus/compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) mixed with the corresponding concentration of this compound. This prevents the virus from spreading indiscriminately and ensures localized plaque formation.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 3-5 days), depending on the virus.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The viable cells will stain, and the areas of viral-induced cell death (plaques) will appear as clear zones. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction compared to the virus-only control wells. The EC50 is the concentration of the agent that reduces the number of plaques by 50%.

References

"Antiviral agent 51" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using "Antiviral Agent 51." The following information provides insights into the compound's mechanism of action, critical experimental parameters, and systematic troubleshooting steps to address assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a broad-spectrum antiviral agent that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2] It is a prodrug that requires intracellular metabolic activation to its active triphosphate form. This active form then acts as a competitive inhibitor of the viral RdRp, leading to the termination of viral RNA synthesis.[1] The efficiency of this activation can vary between different cell types, which may contribute to variability in its antiviral activity.

Q2: We are not observing the expected antiviral effect with this compound in our assays. What are the most common reasons for this?

A2: The lack of an antiviral effect from this compound can be attributed to several factors:

  • Cell Line Choice: The cell line used must be permissive to viral infection and possess the necessary metabolic pathways to activate the prodrug. Some cell lines may have low levels of the required activating enzymes.

  • Viral Susceptibility: The target virus may have an RdRp that is not effectively inhibited by the active form of this compound, or it may have developed resistance.

  • Compound Integrity: Ensure the compound has been stored correctly and that stock solutions are freshly prepared. Degradation of the compound can lead to a loss of activity.[3]

  • Assay Conditions: Suboptimal assay conditions, such as incorrect multiplicity of infection (MOI), incubation time, or readout method, can mask the antiviral effect.

Q3: We are observing high variability in our EC50 values for this compound between experiments. What could be the cause?

A3: High variability in EC50 values is a common issue in antiviral assays and can stem from several sources:[4]

  • Inconsistent Cell Culture Practices: Variations in cell passage number, confluency at the time of infection, and media composition can all impact results.

  • Virus Titer Variability: Inconsistent virus titers used for infection will lead to variable results. It is crucial to accurately titer the virus stock before each experiment.

  • Operator-Dependent Differences: Subjective readouts, such as manual plaque counting or visual assessment of cytopathic effect (CPE), can introduce variability.

  • Reagent Quality: Ensure all reagents, including cell culture media, serum, and the antiviral agent itself, are of high quality and used consistently.

Q4: Is this compound cytotoxic, and how can I assess this?

A4: Like many antiviral agents, this compound can exhibit cytotoxicity at higher concentrations. It is essential to determine the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). A high SI value (typically >10) indicates a favorable therapeutic window. Cytotoxicity can be assessed using assays such as MTT, MTS, or CellTiter-Glo on uninfected cells treated with the same concentrations of the compound.

Troubleshooting Guides

Issue 1: High Variability in Plaque Reduction Neutralization Test (PRNT) Results

Potential Cause Recommended Action
Inconsistent cell monolayerEnsure cells are seeded evenly and are at a consistent confluency (e.g., 90-95%) at the time of infection.
Inaccurate virus titerRe-titer the virus stock before each experiment. Use a consistent multiplicity of infection (MOI).
Subjective plaque countingIf possible, use an automated plaque counter or have a second person count the plaques blindly.
Uneven overlay distributionEnsure the overlay medium (e.g., agarose (B213101) or methylcellulose) is at the correct temperature and is added gently to avoid disturbing the cell monolayer.
Edge effects in platesAvoid using the outer wells of the plate, as these are more prone to evaporation and temperature fluctuations.

Issue 2: Inconsistent or No Amplification in RT-qPCR for Viral Load

Potential Cause Recommended Action
Poor RNA qualityUse a high-quality RNA extraction kit and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with RT-qPCR.
Inefficient reverse transcriptionOptimize the reverse transcription step, including the amount of RNA input and the choice of primers (random hexamers, oligo(dT), or gene-specific primers).
Primer/probe issuesEnsure primers and probes are designed correctly, have the appropriate melting temperatures, and are stored properly to avoid degradation.
Presence of PCR inhibitorsInclude an internal control in your RT-qPCR to check for the presence of inhibitors carried over from the RNA extraction step.
Incorrect thermal cycling parametersVerify that the annealing and extension temperatures and times are optimal for your specific primers and target sequence.

Data Presentation

The following tables summarize representative data for this compound. These values can serve as a benchmark for your experiments.

Table 1: In Vitro Efficacy of this compound Against Various RNA Viruses

VirusCell LineAssay TypeEC50 (µM)
Influenza A (H1N1)MDCKPlaque Reduction2.5
Respiratory Syncytial Virus (RSV)HEp-2CPE Inhibition5.1
Zika VirusVeroPlaque Reduction1.8
SARS-CoV-2Vero E6CPE Inhibition4.2

Table 2: Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineAssay TypeCC50 (µM)Selectivity Index (SI)
MDCKMTT>100>40
HEp-2CellTiter-Glo8516.7
VeroMTT>100>55.6
Vero E6CellTiter-Glo9221.9

Experimental Protocols

Protocol 1: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of the appropriate host cells in 6-well or 12-well plates and incubate overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in a serum-free cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes.

  • Treatment: Remove the inoculum and add the medium containing the serially diluted this compound. Include "virus only" (vehicle control) and "cells only" (mock-infected) wells.

  • Overlay: After a 1-hour incubation, remove the drug-containing medium and add an overlay medium (e.g., containing 1.2% Avicel or 0.8% methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 2-4 days, depending on the virus).

  • Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like 0.5% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control and determine the EC50 value using non-linear regression analysis.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

  • Cell Seeding: Seed host cells in 96-well plates at a density that will form a confluent monolayer after 24 hours.

  • Drug Addition: Add serial dilutions of this compound to the wells.

  • Infection: Infect the cells with the virus at a low MOI (e.g., 0.01). Include "virus only" (vehicle control) and "cells only" (mock-infected) wells.

  • Incubation: Incubate the plates for a duration sufficient to cause significant CPE in the vehicle control wells (e.g., 48-72 hours).

  • Assay Readout: Quantify cell viability using a suitable method. For example, add Neutral Red dye, incubate, and then measure the absorbance. Alternatively, use a commercially available viability assay like CellTiter-Glo.

  • Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration and determine the EC50 value.

Protocol 3: Cytotoxicity Assay

  • Cell Seeding: Seed host cells in a 96-well plate as you would for the CPE assay.

  • Drug Addition: Add serial dilutions of this compound to the wells. Include "cells only" (no drug) control wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Assay Readout: Measure cell viability using an appropriate method (e.g., MTT, MTS, or CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration compared to the "cells only" control and determine the CC50 value.

Visualizations

Antiviral_Agent_51_Pathway cluster_cell Host Cell Agent51_pro This compound (Prodrug) Metabolic_Activation Host Kinases Agent51_pro->Metabolic_Activation Enters Cell Agent51_active This compound-TP (Active Triphosphate) Metabolic_Activation->Agent51_active Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Agent51_active->RdRp Inhibition Inhibition RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Inhibition->RdRp

Caption: Mechanism of action for this compound.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_readout Data Acquisition & Analysis Seed_Cells Seed Host Cells (e.g., 96-well plate) Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Add_Compound Infect_Cells Infect Cells with Virus (Control: No Virus for Cytotoxicity) Add_Compound->Infect_Cells Incubate Incubate (24-72 hours) Infect_Cells->Incubate Measure_Viability Measure Cell Viability (e.g., CPE, MTT, Plaque Count) Incubate->Measure_Viability Calculate_EC50 Calculate EC50 (Antiviral Plate) Measure_Viability->Calculate_EC50 Calculate_CC50 Calculate CC50 (Cytotoxicity Plate) Measure_Viability->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: General workflow for in vitro antiviral efficacy and cytotoxicity testing.

Troubleshooting_Tree Start High Variability in Results? Check_Cells Review Cell Culture Practices: - Consistent Passage Number? - Consistent Confluency? Start->Check_Cells Yes Resolved Issue Resolved Check_Virus Review Virus Handling: - Titer Virus Stock Regularly? - Consistent MOI? Check_Cells->Check_Virus No Improvement Check_Cells->Resolved Improvement Seen Check_Reagents Review Reagents: - Freshly Prepared Compound? - Consistent Media/Serum Lots? Check_Virus->Check_Reagents No Improvement Check_Virus->Resolved Improvement Seen Check_Operator Review Assay Procedure: - Standardized Protocol? - Automated Readout? Check_Reagents->Check_Operator No Improvement Check_Reagents->Resolved Improvement Seen Check_Operator->Resolved Improvement Seen Not_Resolved Issue Persists: Contact Technical Support Check_Operator->Not_Resolved No Improvement

Caption: Troubleshooting decision tree for assay variability.

References

Technical Support Center: Antiviral Agent 51 (AV-51)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiviral Agent 51 (AV-51). This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the bioavailability of AV-51 during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AV-51) and what are the primary factors limiting its oral bioavailability?

A1: this compound (AV-51) is a novel, orally administered antiviral compound. Its primary challenge is low oral bioavailability, which is mainly attributed to its poor aqueous solubility and low intestinal permeability.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning its absorption is limited by both its slow dissolution rate in the gastrointestinal (GI) tract and its poor permeation across the intestinal epithelium.[4] Additionally, AV-51 is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the compound out of intestinal cells, further reducing net absorption.[5]

Physicochemical Properties of AV-51

PropertyValueImplication for Bioavailability
Molecular Weight 582.7 g/mol High MW can negatively impact passive diffusion.
Aqueous Solubility < 0.01 mg/mLVery low solubility limits dissolution in the GI tract.
LogP 4.8High lipophilicity contributes to poor aqueous solubility.
BCS Class IVLow solubility and low permeability present significant absorption challenges.
Primary Metabolism CYP3A4Potential for significant first-pass metabolism in the liver and gut wall.
Efflux Transporter P-gp SubstrateActive efflux from intestinal cells reduces net absorption.

Q2: What are the most common formulation strategies to enhance the oral bioavailability of AV-51?

A2: Given AV-51's BCS Class IV characteristics, formulation strategies must address both poor solubility and poor permeability. Several approaches can be explored:

  • Amorphous Solid Dispersions: Dispersing AV-51 in a hydrophilic polymer matrix can create an amorphous form, which has higher apparent solubility and a faster dissolution rate compared to the crystalline form.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used. These formulations form fine oil-in-water emulsions in the GI tract, which can keep the drug in a solubilized state and may enhance absorption via lymphatic pathways, potentially bypassing first-pass metabolism.

  • Nanotechnology: Techniques like nanosizing can increase the surface area of the drug, leading to a higher dissolution rate. Encapsulating AV-51 in nanocarriers such as polymeric nanoparticles or liposomes can improve solubility and may also inhibit P-gp efflux.

Troubleshooting Guides

Problem 1: I am observing inconsistent in vitro permeability results for AV-51 in my Caco-2 assay.

  • Question: What are the potential causes for this variability and how can I improve the consistency of my permeability testing?

  • Answer: Inconsistent Caco-2 permeability results can stem from several factors. First, ensure the integrity of your Caco-2 cell monolayers by consistently checking the transepithelial electrical resistance (TEER) values before and after the experiment; values should be ≥ 200 Ω·cm². Low TEER values suggest a compromised monolayer. Secondly, AV-51's low aqueous solubility can lead to precipitation in the assay buffer. Consider using a formulation approach, such as a co-solvent system or a solubilizing excipient, to maintain the drug in solution. Finally, since AV-51 is a P-gp substrate, minor variations in transporter expression levels between cell passages can cause variability. To confirm active efflux, run a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 is indicative of active transport.

Problem 2: My in vivo pharmacokinetic data in rats show low and highly variable oral bioavailability.

  • Question: What factors might contribute to this high variability and how can we mitigate it?

  • Answer: High inter-subject variability in preclinical PK studies is a common challenge for BCS Class IV compounds. The low and erratic absorption is likely due to the compound's poor solubility and permeability. The fed or fasted state of the animals can significantly impact the GI environment (e.g., pH, presence of bile salts), leading to variable dissolution and absorption. Standardizing the feeding schedule (e.g., overnight fasting) is crucial. Additionally, the choice of formulation and vehicle can greatly influence performance. A simple suspension may not be adequate. Consider testing one of the advanced formulations mentioned in FAQ #2 to improve solubility and reduce variability.

Comparative Pharmacokinetic Parameters of AV-51 Formulations in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 55 ± 254.0350 ± 150100 (Reference)
Amorphous Solid Dispersion 210 ± 602.01450 ± 400~414%
SMEDDS 350 ± 901.52200 ± 550~628%
Data are presented as mean ± standard deviation (n=6 rats per group).

Problem 3: Despite improving the formulation, the observed in vivo efficacy does not correlate well with the improved pharmacokinetic profile.

  • Question: Why might an improved PK profile not translate directly to enhanced efficacy?

  • Answer: This discrepancy can arise if the total plasma concentration (Cmax and AUC) is not representative of the concentration at the site of action (i.e., within infected cells). AV-51 may be subject to high protein binding, meaning only a small fraction of the drug in circulation is free to exert its antiviral effect. It is also possible that even with an improved formulation, the intracellular concentration is limited by efflux transporters at the target cell level. Consider conducting studies to measure the unbound fraction of AV-51 in plasma and performing cellular uptake assays in relevant cell lines to understand the relationship between extracellular and intracellular drug concentrations.

Experimental Protocols & Visualizations

Protocol 1: Caco-2 Permeability Assay

This protocol is used to determine the intestinal permeability of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use wells with TEER values ≥ 200 Ω·cm².

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of AV-51 in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the AV-51 dosing solution to the apical (top) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add fresh transport buffer to the apical chamber.

    • Add the AV-51 dosing solution to the basolateral chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Analysis: Quantify the concentration of AV-51 in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER Check Monolayer Integrity (TEER) Culture->TEER Dosing Prepare 10 µM AV-51 Dosing Solution TEER->Dosing Transport Perform A-B and B-A Transport Dosing->Transport Incubate Incubate at 37°C and Collect Samples Transport->Incubate LCMS Quantify AV-51 by LC-MS/MS Incubate->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc

Caco-2 Permeability Assay Workflow
Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for assessing the oral bioavailability of different AV-51 formulations.

  • Animal Model: Use healthy male Sprague Dawley rats (250–300 g). House the animals in controlled conditions and fast them for 12 hours before the experiment, with free access to water.

  • Group Allocation: Randomly assign rats to different formulation groups (e.g., Aqueous Suspension, Amorphous Solid Dispersion, SMEDDS) with n=6 per group. Include an intravenous (IV) group to determine absolute bioavailability.

  • Dosing:

    • Oral (PO): Administer the respective formulation via oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV): Administer a 1 mg/kg dose of AV-51 in a solubilizing vehicle via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Determine the concentration of AV-51 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate relative bioavailability compared to the reference formulation (aqueous suspension).

G cluster_setup Study Setup cluster_execution Execution cluster_analysis Analysis Animals Acclimate and Fast Sprague Dawley Rats Groups Randomize into Formulation Groups (PO, IV) Animals->Groups Dose Administer Formulations (PO or IV) Groups->Dose Sample Collect Blood Samples (0-24h) Dose->Sample Process Process Blood to Obtain Plasma Sample->Process LCMS Analyze Plasma by LC-MS/MS Process->LCMS PK Calculate PK Parameters (AUC, Cmax, Tmax) LCMS->PK

In Vivo Pharmacokinetic Study Workflow
Signaling Pathway: Impact of Bioavailability on Target Engagement

Low bioavailability of AV-51 leads to sub-therapeutic concentrations at the site of action, resulting in incomplete inhibition of the viral polymerase and allowing viral replication to proceed.

G cluster_oral Oral Administration cluster_absorption GI Absorption cluster_circulation Systemic Circulation cluster_target Target Cell AV51_Oral AV-51 (Oral Dose) Absorption Poor Solubility & Permeability (BCS IV) AV51_Oral->Absorption Dissolution & Permeation Efflux P-gp Efflux Absorption->Efflux Plasma Low Plasma Concentration Absorption->Plasma Limited Uptake Target Viral Polymerase Plasma->Target Insufficient Target Engagement Replication Viral Replication Target->Replication Incomplete Inhibition

Effect of Poor Bioavailability on AV-51 Efficacy

References

troubleshooting "Antiviral agent 51" antiviral experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiviral Agent 51. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their antiviral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic nucleoside analog designed to target viral replication. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] By incorporating into the nascent viral RNA strand, it causes premature termination of transcription and replication, thereby preventing the production of new viral particles.[1]

Q2: In which types of antiviral assays is this compound typically evaluated?

A2: The efficacy of this compound is commonly assessed using a variety of in vitro assays, including plaque reduction assays, 50% tissue culture infectious dose (TCID50) assays, and quantitative polymerase chain reaction (qPCR) to determine the reduction in viral load.[4]

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: The optimal concentration of this compound can vary depending on the virus and cell line used. However, a common starting point for dose-response experiments is to perform serial dilutions ranging from 0.1 µM to 100 µM. It is crucial to also determine the cytotoxicity of the compound in parallel to ensure that the observed antiviral effect is not due to cell death.

Troubleshooting Guides

Plaque Reduction Assay

Q4: I am not observing any plaques in my positive control wells. What could be the issue?

A4: Several factors could lead to a lack of plaque formation in your positive controls. Consider the following troubleshooting steps:

  • Virus Titer: Your virus stock may have a lower titer than expected. Re-titer your virus stock to ensure you are using the correct multiplicity of infection (MOI).

  • Cell Health: Ensure your cell monolayer is confluent and healthy at the time of infection. Unhealthy cells will not support viral replication effectively.

  • Inoculum Volume: Use the correct volume of viral inoculum to cover the cell monolayer. Too little volume can lead to uneven infection.

  • Incubation Time: The incubation period may be too short for plaques to form. Optimize the incubation time for your specific virus and cell line.

  • Overlay Medium: The concentration of the overlay medium (e.g., agarose (B213101) or methylcellulose) may be too high, preventing viral spread. Conversely, if it's too low, plaques may be diffuse and difficult to visualize.

Q5: The plaques in my assay are poorly defined or "fuzzy." How can I improve their appearance?

A5: Diffuse plaques can make accurate counting difficult. Here are some potential solutions:

  • Overlay Concentration: As mentioned above, an overlay with too low a viscosity can allow the virus to spread too far, resulting in indistinct plaques. Try increasing the concentration of your agarose or methylcellulose (B11928114).

  • Incubation Time: A prolonged incubation period can sometimes lead to secondary plaque formation, causing them to merge and appear fuzzy. Consider shortening the incubation time.

  • Staining: Ensure that the staining solution is prepared correctly and that the cells are adequately fixed before staining.

Quantitative Data Summary: Plaque Reduction Assay Parameters

ParameterRecommended RangeCommon Issues
Cell Confluency90-100%Inconsistent monolayer
Multiplicity of Infection (MOI)0.01 - 0.1No plaques or complete lysis
Inoculum Volume (6-well plate)200 - 500 µLUneven infection
Agarose Overlay Concentration0.5% - 1.2%Diffuse or no plaques
Incubation Time2 - 10 days (virus-dependent)No plaques or indistinct plaques
TCID50 Assay

Q6: I am seeing inconsistent cytopathic effect (CPE) across my replicate wells. What is causing this variability?

A6: Inconsistent CPE can be a significant source of error in TCID50 assays. Here are some factors to investigate:

  • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in the viral titer added to each well. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Cell Seeding Density: Uneven cell seeding can result in different numbers of cells per well, affecting the progression of CPE. Ensure your cells are well-mixed before seeding.

  • Edge Effects: Wells on the edge of the plate can be prone to evaporation, altering the media concentration and affecting cell health and viral replication. To mitigate this, consider not using the outermost wells or ensuring proper humidification in your incubator.

Q7: My calculated TCID50 value is not reproducible between experiments. How can I improve consistency?

A7: Reproducibility is key for reliable data. If you are experiencing variability in your TCID50 results, consider these points:

  • Standardized Protocols: Ensure that all experimental parameters, such as cell passage number, media formulation, and incubation times, are kept consistent between experiments.

  • Virus Stock: Use a single, well-characterized virus stock for all related experiments. Repeated freeze-thaw cycles can decrease viral titer.

  • Objective CPE Reading: The subjective nature of reading CPE can introduce variability. If possible, have the same person read the plates, or use a quantitative method like a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the endpoint.

qPCR for Viral Load

Q8: I am observing amplification in my no-template control (NTC) for my viral load qPCR. What should I do?

A8: Amplification in the NTC is a clear sign of contamination. Addressing this is critical for accurate results:

  • Reagent Contamination: One or more of your qPCR reagents (water, primers, master mix) may be contaminated with the target nucleic acid. Use fresh, dedicated reagents and filter pipette tips.

  • Environmental Contamination: Your workspace may be contaminated. Clean your pipettes, bench, and other equipment with a DNA-decontaminating solution.

  • Primer-Dimers: The amplification signal may be due to the formation of primer-dimers, which can occur when primers anneal to each other. This can be distinguished from true amplification by a melt curve analysis. If primer-dimers are the issue, you may need to redesign your primers.

Q9: The efficiency of my qPCR is low. How can I improve it?

A9: Low qPCR efficiency can lead to underestimation of the viral load. Here are some tips for improvement:

  • Primer and Probe Design: Poorly designed primers or probes are a common cause of low efficiency. Ensure they are designed according to best practices, with appropriate melting temperatures and no significant secondary structures.

  • Template Quality: The presence of inhibitors in your RNA/cDNA sample can reduce PCR efficiency. Ensure your nucleic acid purification method effectively removes these inhibitors. You can test for inhibitors by running a dilution series of your template.

  • Reaction Conditions: Optimize the annealing temperature and extension time for your specific target and polymerase.

Quantitative Data Summary: qPCR Troubleshooting

IssuePotential CauseRecommended Action
No amplification in positive controlsIncorrect primers/probe, degraded templateVerify primer/probe sequences, check template integrity
Late Ct values in positive controlsLow template concentration, inefficient reactionIncrease template amount, optimize annealing temperature
High Ct variation in replicatesPipetting error, inconsistent template qualityImprove pipetting technique, use a master mix
Non-specific amplificationPrimer-dimers, off-target bindingRedesign primers, optimize annealing temperature

Experimental Protocols

Protocol 1: Plaque Reduction Assay
  • Cell Seeding: Seed a 6-well plate with a suitable host cell line to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the virus inoculum to each well and incubate for 1 hour at 37°C, rocking the plate every 15 minutes to ensure even distribution.

  • Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of this compound.

  • Overlay: Add an overlay of medium containing 1% methylcellulose or 0.6% agarose to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the virus being tested (typically 2-5 days).

  • Staining: After the incubation period, fix the cells with 4% formaldehyde (B43269) and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Quantification: Count the number of plaques in each well and calculate the percent inhibition relative to the untreated virus control.

Protocol 2: TCID50 Assay
  • Cell Seeding: Seed a 96-well plate with host cells and incubate overnight to form a confluent monolayer.

  • Virus Dilution: Perform 10-fold serial dilutions of your virus stock in serum-free medium.

  • Compound Treatment: Add a fixed, non-toxic concentration of this compound to the appropriate wells.

  • Infection: Add the virus dilutions to the wells (typically 8 replicates per dilution). Include a cell-only control and a virus-only control.

  • Incubation: Incubate the plate at 37°C for 3-7 days, or until cytopathic effect (CPE) is observed in the virus control wells.

  • Scoring: Observe each well for the presence of CPE and score as positive or negative.

  • Calculation: Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method.

Protocol 3: qPCR for Viral Load
  • Sample Preparation: Infect cells with the virus in the presence or absence of this compound. After a suitable incubation period, lyse the cells and extract the viral RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a target-specific probe, primers, and polymerase.

  • Plate Setup: Add the master mix and cDNA to a 96-well qPCR plate. Include a no-template control (NTC), a no-reverse-transcriptase control, and a standard curve of known concentrations of the target viral gene.

  • qPCR Run: Run the plate on a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Quantify the viral load by comparing the Ct values to the standard curve.

Visualizations

Antiviral_Agent_51_Mechanism cluster_virus_lifecycle Viral Replication Cycle cluster_agent_action Mechanism of this compound Viral_Entry Viral_Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_RNA_Replication Viral RNA Replication (RdRp) Uncoating->Viral_RNA_Replication Protein_Synthesis Protein_Synthesis Viral_RNA_Replication->Protein_Synthesis Virion_Assembly Virion_Assembly Protein_Synthesis->Virion_Assembly Virus_Release Virus_Release Virion_Assembly->Virus_Release Antiviral_Agent_51 This compound (Nucleoside Analog) Antiviral_Agent_51->Viral_RNA_Replication Inhibits

Caption: Mechanism of action of this compound.

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Seed_Cells Seed Cells in 6-well Plate Infect_Cells Infect Cells with Virus (1 hour) Seed_Cells->Infect_Cells Prepare_Compound Prepare Serial Dilutions of Agent 51 Add_Compound Remove Inoculum & Add Agent 51 Prepare_Compound->Add_Compound Dilute_Virus Dilute Virus Stock Dilute_Virus->Infect_Cells Infect_Cells->Add_Compound Add_Overlay Add Methylcellulose Overlay Add_Compound->Add_Overlay Incubate Incubate (2-5 days) Add_Overlay->Incubate Stain_Plaques Fix and Stain Plaques Incubate->Stain_Plaques Count_Plaques Count Plaques & Calculate Inhibition Stain_Plaques->Count_Plaques Troubleshooting_Logic Start Start Troubleshooting Problem No Plaques in Positive Control? Start->Problem Check_Virus Verify Virus Titer & Cell Health Problem->Check_Virus Yes Problem2 Inconsistent CPE in TCID50? Problem->Problem2 No Check_Protocol Review Inoculum Volume & Incubation Time Check_Virus->Check_Protocol Check_Protocol->Problem2 Check_Pipetting Verify Pipette Calibration & Technique Problem2->Check_Pipetting Yes End Resolved Problem2->End No Check_Seeding Ensure Even Cell Seeding Check_Pipetting->Check_Seeding Check_Seeding->End

References

"Antiviral agent 51" interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiviral Agent 51. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound. This compound is a fucoidan (B602826) that functions as a potent inhibitor of Dengue virus RNA-dependent RNA polymerase (RdRp), a critical enzyme in the viral replication cycle.[1] Due to its nature as a sulfated polysaccharide, it may interact with various assay components, leading to unexpected results.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected or no inhibitory activity of this compound in our RdRp enzymatic assay. What could be the cause?

A1: Several factors could contribute to a lack of inhibitory activity. Firstly, ensure the integrity of the compound by verifying it has been stored correctly at -20°C for short-term or -80°C for long-term storage to prevent degradation.[2] It is recommended to prepare fresh dilutions from a stock solution for each experiment.[2] Secondly, the final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be kept low (typically below 1%) in the final assay mixture, as high solvent concentrations can negatively impact enzyme activity.[2] Finally, confirm that the assay conditions, such as incubation time and enzyme concentration, are within the linear range of the reaction.[3]

Q2: Our results from cell-based viability assays (e.g., MTT, MTS) are inconsistent when using this compound. Why is this happening?

A2: Fucoidans, like this compound, have been reported to interfere with cell viability assays that rely on metabolic activity. Some studies have shown that certain fucoidans can increase the metabolic activity of cells, leading to an overestimation of cell viability in MTS assays. Conversely, other reports indicate a reduction in cell viability with different fucoidans. This variability can be cell-line dependent. It is crucial to include appropriate controls, such as vehicle-only and cells-only wells, and to consider using an orthogonal assay for measuring viability that is not based on metabolic activity (e.g., a dye-exclusion assay like Trypan Blue or a real-time cell analysis system).

Q3: We suspect this compound is interfering with our luciferase-based reporter assay. How can we confirm and mitigate this?

A3: Small molecules, particularly natural products, can directly inhibit or stabilize the luciferase enzyme, leading to false-negative or false-positive results, respectively. To test for direct interference, perform a cell-free luciferase assay by adding this compound to a solution of purified luciferase and its substrate. A change in the luminescent signal in a dose-dependent manner would indicate direct interference. To mitigate this, consider using a different reporter system (e.g., β-galactosidase) or normalizing your data with a co-transfected control reporter that is less susceptible to interference.

Q4: Could this compound be affecting our qPCR-based antiviral assays?

A4: As a sulfated polysaccharide, this compound could potentially interfere with the enzymes used in qPCR, such as reverse transcriptase and DNA polymerase. Polyanionic compounds can inhibit these enzymes. To investigate this, you can perform a control experiment where this compound is added directly to a known template in a qPCR reaction. A shift in the Cq value compared to the control without the agent would suggest interference. If interference is observed, consider purifying the viral RNA from the cell lysate before performing the qPCR to remove any residual this compound.

Data Presentation

Table 1: Reported Effects of Fucoidans on Cell Viability Assays

Fucoidan SourceCell LineAssay TypeObserved Effect on Cell ViabilityConcentration RangeReference
Fucus vesiculosusHL-60, RajiMTSIncreased10-100 µg/mL
Fucus vesiculosusHCT-116MTSSlightly Increased50-100 µg/mL
Saccharina latissimaHeLaMTSSlightly Increased1 µg/mL
Cladosiphon okamuranusVeroMTTNo significant cytotoxicityup to 100 µg/mL
Turbinaria conoidesMCF7, A549MTTCytotoxicIC50 values determined

Table 2: IC50 Values of Various RdRp Inhibitors (for comparative purposes)

InhibitorTarget VirusAssay TypeIC50 ValueReference
RdRP-IN-6Generic RdRpEnzymaticVaries by enzyme
RemdesivirSARS-CoV-2Cell-based770 nM (Vero-E6)
AT-511CoronavirusesCell-based (CPE)Varies by virus
RPI-27 (Fucoidan)SARS-CoV-2Cell-based8.3 ± 4.6 μg/mL

Experimental Protocols

Protocol 1: Troubleshooting Low Inhibition in an RdRp Enzymatic Assay

  • Verify Compound Integrity:

    • Retrieve a fresh aliquot of this compound from -80°C storage.

    • Prepare a fresh stock solution in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions in the assay buffer immediately before use.

  • Optimize Solvent Concentration:

    • Prepare a matrix of final solvent concentrations in the assay (e.g., 0.1%, 0.5%, 1%, 2%).

    • Run the assay with a known RdRp inhibitor as a positive control at each solvent concentration to determine the solvent tolerance of the enzyme.

    • Ensure the final solvent concentration for this compound is below the determined inhibitory threshold.

  • Confirm Linear Range of the Assay:

    • Time Course: Run the RdRp reaction and measure the product formation at multiple time points (e.g., 15, 30, 60, 90, 120 minutes) to identify the linear phase of the reaction.

    • Enzyme Titration: Perform the assay with varying concentrations of the RdRp enzyme to find the optimal concentration that yields a robust signal within the linear range.

  • Control for Compound Aggregation:

    • Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

    • If the inhibitory activity of this compound is significantly altered by the detergent, it may indicate that the compound is forming aggregates.

Protocol 2: Deconvoluting Interference in a Cell Viability (MTT) Assay

  • Perform a Compound-Only Control:

    • Add this compound to cell culture media in the absence of cells.

    • Add the MTT reagent and solubilization buffer according to the standard protocol.

    • Measure the absorbance. A significant absorbance reading indicates a direct reaction between this compound and the MTT reagent.

  • Use an Orthogonal Viability Assay:

    • Plate cells and treat with this compound as for the MTT assay.

    • Instead of MTT, use a dye-exclusion method like Trypan Blue staining and count viable cells using a hemocytometer or an automated cell counter.

    • Compare the results to those obtained with the MTT assay to identify discrepancies.

  • Normalize to a Time-Zero Reading:

    • At the time of compound addition (Time 0), perform an MTT assay on a set of control wells to establish a baseline absorbance.

    • After the desired incubation period, perform the MTT assay on the treated and untreated wells.

    • Normalize the final absorbance readings to the Time 0 reading to account for any initial differences in cell number or metabolic activity.

Mandatory Visualization

troubleshooting_low_inhibition start Low or No Inhibition Observed integrity Verify Compound Integrity (Storage, Fresh Dilutions) start->integrity solvent Check Solvent Concentration (<1% DMSO) integrity->solvent If integrity is confirmed linear_range Confirm Assay Linear Range (Time Course, Enzyme Titration) solvent->linear_range If solvent is optimal aggregation Test for Compound Aggregation (Add 0.01% Triton X-100) linear_range->aggregation If in linear range result Inhibition Restored aggregation->result If activity changes no_result Issue Persists - Contact Support aggregation->no_result If no change

Caption: Troubleshooting workflow for low or no inhibition of this compound.

mtt_interference_workflow start Inconsistent MTT Assay Results compound_control Run Compound-Only Control (No Cells) start->compound_control direct_reaction Direct Reaction with MTT compound_control->direct_reaction orthogonal_assay Perform Orthogonal Assay (e.g., Trypan Blue) direct_reaction->orthogonal_assay No interference_confirmed Interference Confirmed direct_reaction->interference_confirmed Yes compare_results Compare Results orthogonal_assay->compare_results compare_results->interference_confirmed Discrepancy Found no_interference No Direct Interference (Investigate Biological Effect) compare_results->no_interference Results Correlate

Caption: Workflow to diagnose this compound interference in MTT assays.

signaling_pathway cluster_virus Dengue Virus Replication cluster_inhibition Mechanism of Action Viral_RNA Viral RNA Template RdRp RNA-dependent RNA polymerase (RdRp) Viral_RNA->RdRp binds New_RNA New Viral RNA RdRp->New_RNA synthesizes Agent_51 This compound (Fucoidan) Agent_51->RdRp inhibits

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Overcoming Antiviral Agent 51 (AVA-51) Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antiviral agent 51" (AVA-51) is a fictional agent. The following technical support guide is constructed based on scientifically plausible scenarios of antiviral resistance to provide a comprehensive and practical resource for researchers in the field.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering resistance to this compound (AVA-51), a novel inhibitor of the Onyx virus RNA-dependent RNA polymerase (RdRp).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell cultures show persistent viral replication despite AVA-51 treatment. How can I confirm if this is due to resistance?

A1: Initial troubleshooting should rule out experimental variables before concluding resistance.

  • Verify Drug Potency and Concentration: Ensure your stock of AVA-51 is within its expiration date and has been stored correctly. Perform a dose-response curve with a known wild-type (WT) virus to confirm the drug's IC50 (half-maximal inhibitory concentration) is consistent with expected values.

  • Check Cell Health and Seeding Density: Unhealthy or inconsistently plated cells can affect viral replication and drug efficacy. Ensure your cell monolayers are confluent and healthy at the time of infection.

  • Confirm Viral Titer: An unexpectedly high multiplicity of infection (MOI) can overwhelm the antiviral agent, leading to incomplete suppression. Re-titer your viral stock to ensure accurate infection doses.

If these factors are controlled and you still observe viral breakthrough, it is highly likely you are dealing with a resistant viral population. The next step is to compare the IC50 of your viral isolate to that of the WT virus. A significant fold-change in IC50 is a clear indicator of resistance.

Q2: How do I identify the specific mutations conferring resistance to AVA-51?

A2: Genotypic analysis is required to identify resistance mutations. This involves sequencing the target gene, in this case, the Onyx virus RdRp.[1][2][3]

  • RNA Extraction: Isolate viral RNA from the supernatant of the infected cell culture showing resistance.

  • RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and amplify the entire coding sequence of the RdRp gene.[4]

  • Sequencing: Sequence the amplified PCR product. Sanger sequencing is suitable for clonal populations, while Next-Generation Sequencing (NGS) is recommended for identifying minority variants within a mixed population.[1]

  • Sequence Analysis: Align the obtained sequence with the known wild-type RdRp sequence to identify nucleotide and amino acid changes.

Q3: We've identified several mutations in the RdRp gene. How do we confirm which ones are responsible for resistance?

A3: The presence of a mutation does not definitively prove it causes resistance. Phenotypic testing is the gold standard for confirming the impact of specific mutations. This is typically done using a reverse genetics system to create recombinant viruses containing the specific mutation(s) of interest. You can then perform a phenotypic assay, such as a plaque reduction assay, to determine the IC50 of AVA-51 against this engineered virus.

G cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Confirmation Seq Sequence Viral RdRp Gene Comp Compare to Wild-Type Reference Sequence Seq->Comp Id Identify Potential Resistance Mutations Comp->Id RG Create Recombinant Virus with Specific Mutation Id->RG Introduces mutation into WT background PRA Perform Plaque Reduction Assay RG->PRA IC50 Determine IC50 Fold-Change PRA->IC50 Conc Conclusion: Mutation Confirmed as Resistance Marker IC50->Conc Confirms resistance and quantifies level

Q4: What are the known primary resistance mutations for AVA-51 and what is their impact?

A4: Through ongoing surveillance and laboratory studies, several key mutations in the Onyx virus RdRp have been identified that confer resistance to AVA-51. These mutations are typically located near the drug's binding site.

MutationLocation (RdRp Domain)AVA-51 IC50 Fold-Change (vs. WT)Notes
P162S Finger5 - 10 foldOften the first mutation to appear under drug pressure.
M414T Palm25 - 50 foldHigh-level resistance. Reduces viral fitness slightly.
G542V Palm> 100 foldVery high-level resistance. Significantly impacts viral fitness.
Y655C Thumb15 - 30 foldAllosteric site mutation, may affect polymerase conformation.
Q5: What is the mechanism of resistance for the high-level M414T mutation?

A5: AVA-51 is a nucleoside analog inhibitor. It binds to the active site of the RdRp and, after incorporation into the growing RNA chain, terminates synthesis. The wild-type M414 residue helps to form a hydrophobic pocket that stabilizes the binding of AVA-51 in the active site. The M414T mutation introduces a polar threonine residue. This substitution disrupts the favorable hydrophobic interactions, reducing the binding affinity of AVA-51 for the polymerase and allowing the enzyme to more effectively discriminate against the inhibitor in favor of natural nucleotides.

G Replication_mut Replication_mut Termination_wt Termination_wt

Q6: Are there strategies to overcome AVA-51 resistance?

A6: Yes. The primary strategy for combating antiviral resistance is combination therapy. By using two or more drugs that have different mechanisms of action and non-overlapping resistance profiles, the genetic barrier to resistance is raised significantly. A virus would need to acquire multiple independent mutations to overcome the combination, which is a much rarer event.

For AVA-51, combination with "Antiviral Agent 27" (AVA-27), an inhibitor of the Onyx virus protease, has shown synergistic effects and can suppress the emergence of AVA-51 resistance mutations in vitro.

G VR Viral Replication Cycle Polymerase RNA Polymerase (Replication Step) VR->Polymerase Protease Protease (Maturation Step) VR->Protease Block1 Block1 Polymerase->Block1 Replication Blocked Block2 Block2 Protease->Block2 Maturation Blocked AVA51 AVA51 AVA51->Polymerase Blocks AVA27 AVA27 AVA27->Protease Blocks Synergy Synergistic Effect: Viral Replication Halted Block1->Synergy Block2->Synergy

Experimental Protocols

Protocol 1: Genotypic Resistance Testing by Sanger Sequencing
  • Viral RNA Extraction:

    • Centrifuge 500 µL of virus-containing cell culture supernatant at 2,000 x g for 10 minutes to pellet cellular debris.

    • Extract viral RNA from 200 µL of the clarified supernatant using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit), following the manufacturer's instructions.

    • Elute the RNA in 50 µL of nuclease-free water.

  • One-Step RT-PCR:

    • Prepare a master mix for the number of required reactions using a one-step RT-PCR kit (e.g., SuperScript™ IV One-Step RT-PCR System).

    • For each 25 µL reaction, include:

      • 12.5 µL 2X Reaction Mix

      • 1.0 µL RT-PCR Enzyme Mix

      • 1.0 µL Forward Primer (10 µM, specific for the 5' end of RdRp)

      • 1.0 µL Reverse Primer (10 µM, specific for the 3' end of RdRp)

      • 5.0 µL of extracted viral RNA

      • 4.5 µL Nuclease-free water

    • Perform RT-PCR with the following cycling conditions:

      • Reverse Transcription: 55°C for 10 min

      • Denaturation: 98°C for 2 min

      • 40 Cycles of:

        • 98°C for 10 sec

        • 60°C for 15 sec

        • 72°C for 2 min (adjust based on full RdRp length)

      • Final Extension: 72°C for 5 min

  • PCR Product Purification:

    • Run the entire PCR reaction on a 1% agarose (B213101) gel to confirm a band of the correct size.

    • Excise the band and purify the DNA using a gel extraction kit (e.g., QIAquick Gel Extraction Kit).

  • Sanger Sequencing:

    • Send the purified PCR product and the amplification primers to a sequencing facility. It is recommended to sequence with both forward and reverse primers to ensure full coverage and accuracy.

    • Analyze the resulting chromatograms and derive the consensus sequence using software like SnapGene or FinchTV. Align to the wild-type reference to identify mutations.

Protocol 2: Phenotypic Resistance Testing by Plaque Reduction Assay
  • Cell Plating:

    • Seed 6-well plates with a suitable host cell line (e.g., Vero E6) at a density that will result in a 95-100% confluent monolayer after 24 hours.

  • Drug Dilution Preparation:

    • Prepare a series of 2-fold serial dilutions of AVA-51 in serum-free cell culture medium. The concentration range should bracket the expected IC50 values for both wild-type and potentially resistant viruses (e.g., from 0.01 µM to 100 µM).

  • Viral Infection:

    • Prepare a viral dilution in serum-free medium calculated to produce 50-100 plaques per well.

    • Aspirate the growth medium from the 6-well plates and wash the monolayer once with phosphate-buffered saline (PBS).

    • Infect the cells by adding 200 µL of the viral dilution to each well. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.

  • Drug and Overlay Application:

    • Prepare a 2X overlay medium (e.g., 2X DMEM with 4% FBS) and mix it 1:1 with a 2% low-melting-point agarose solution.

    • For each drug concentration, mix the prepared drug dilution 1:1 with the agarose overlay mixture.

    • After the 1-hour infection, aspirate the viral inoculum from the wells.

    • Gently add 2 mL of the corresponding drug-containing overlay to each well. Include a "no-drug" control.

    • Allow the overlay to solidify at room temperature for 20 minutes.

  • Incubation and Staining:

    • Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 2 hours.

    • Remove the agarose plugs and stain the cell monolayer with a 0.1% crystal violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each drug concentration relative to the no-drug control.

    • Plot the percent inhibition versus the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

    • The fold-change in resistance is calculated as (IC50 of mutant virus) / (IC50 of wild-type virus).

References

Validation & Comparative

A Comparative Guide to Antiviral Agents: Remdesivir vs. Paxlovid (Nirmatrelvir/Ritonavir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat viral pandemics has accelerated the development and deployment of novel antiviral therapeutics. This guide provides a detailed, objective comparison of two prominent antiviral agents used in the management of COVID-19: Remdesivir (B604916), a viral RNA-dependent RNA polymerase (RdRp) inhibitor, and Paxlovid, a combination of nirmatrelvir (B3392351), a SARS-CoV-2 main protease (Mpro) inhibitor, and ritonavir (B1064), a pharmacokinetic enhancer. This comparison is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting efficacy data, outlining experimental methodologies, and visualizing the mechanistic pathways of these two critical antiviral drugs.

Mechanism of Action

Remdesivir: As a broad-spectrum antiviral agent, remdesivir is a phosphoramidate (B1195095) prodrug of a 1'-cyano-substituted adenosine (B11128) nucleotide analogue.[1] Upon entering the host cell, it undergoes metabolic activation to its active triphosphate form, remdesivir triphosphate (RDV-TP). RDV-TP mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby halting viral replication.[2][3] The specificity of remdesivir for the viral RdRp over human polymerases contributes to its safety profile.[1][3]

Paxlovid (Nirmatrelvir/Ritonavir): Paxlovid is an oral antiviral therapy comprising two active ingredients. Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This protease is essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication. By inhibiting Mpro, nirmatrelvir prevents the virus from completing its life cycle. Ritonavir, the second component, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. Its role is not to act as an antiviral itself but to inhibit the metabolism of nirmatrelvir, thereby increasing its plasma concentration and prolonging its therapeutic effect.

Efficacy and Quantitative Data

The following tables summarize the in vitro efficacy and clinical trial data for remdesivir and nirmatrelvir (the active component of Paxlovid).

Table 1: In Vitro Efficacy against SARS-CoV-2

Antiviral AgentCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Remdesivir Vero E62.24 (IC50)>50>22.3
Nirmatrelvir Vero E60.0745 (EC50) (with MDR1 inhibitor)>100>1342
Nirmatrelvir Vero E64.48 (EC50) (without MDR1 inhibitor)>100>22.3
Nirmatrelvir A5490.0561 - 0.215 (EC90)Not ReportedNot Reported
Nirmatrelvir dNHBE0.0561 - 0.215 (EC90)Not ReportedNot Reported

Table 2: Clinical Efficacy Overview

Antiviral AgentClinical Trial/StudyKey FindingsReference
Remdesivir ACTT-1Shortened time to recovery in hospitalized patients to 10 days vs. 15 days for placebo.
Remdesivir SOLIDARITY TrialNo statistically significant effect on mortality rate.
Paxlovid (Nirmatrelvir/Ritonavir) EPIC-HR89% reduction in risk of hospitalization or death in high-risk, unvaccinated adults when treated within 3 days of symptom onset.
Paxlovid (Nirmatrelvir/Ritonavir) EPIC-SR70% reduction in risk of hospitalization in standard-risk patients.
Paxlovid (Nirmatrelvir/Ritonavir) Real-world data (Omicron)Reduced risk of hospitalization or death varied between 41% and 67% depending on the study and patient population.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and a general workflow for evaluating antiviral efficacy.

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) Metabolism Cellular Kinases Remdesivir->Metabolism Metabolic Activation RDV_TP Remdesivir Triphosphate (RDV-TP) (Active Form) Metabolism->RDV_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competitive Inhibition with ATP Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation into Viral_RNA Viral RNA Template Viral_RNA->RdRp Termination Delayed Chain Termination Nascent_RNA->Termination Replication_Inhibition Inhibition of Viral Replication Termination->Replication_Inhibition

Diagram 1: Mechanism of Action of Remdesivir.

Paxlovid_Mechanism cluster_virus SARS-CoV-2 Life Cycle cluster_drug Paxlovid Action Viral_Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro/3CLpro) Viral_Polyprotein->Mpro Substrate for Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage into Inhibition Inhibition Mpro->Inhibition Replication_Complex Viral Replication Complex Functional_Proteins->Replication_Complex Replication Viral Replication Replication_Complex->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Inhibits CYP3A4->Nirmatrelvir Metabolizes Inhibition->Functional_Proteins Prevents Formation

Diagram 2: Mechanism of Action of Paxlovid (Nirmatrelvir/Ritonavir).

Antiviral_Assay_Workflow cluster_quantification Quantification Methods cluster_cytotoxicity Cytotoxicity Assays cluster_analysis Calculations start Start cell_culture 1. Plate Host Cells (e.g., Vero E6, Calu-3) start->cell_culture drug_treatment 2. Pre-treat cells with serial dilutions of antiviral agent cell_culture->drug_treatment virus_infection 3. Infect cells with SARS-CoV-2 drug_treatment->virus_infection incubation 4. Incubate for a defined period (e.g., 24-48 hours) virus_infection->incubation quantification 5. Quantify Viral Replication incubation->quantification cytotoxicity 6. Assess Cell Viability (Cytotoxicity) incubation->cytotoxicity data_analysis 7. Data Analysis quantification->data_analysis qRT_PCR qRT-PCR for viral RNA quantification->qRT_PCR TCID50 TCID50 Assay for infectious virus quantification->TCID50 Plaque_Assay Plaque Reduction Assay quantification->Plaque_Assay cytotoxicity->data_analysis MTS_MTT MTS/MTT Assay cytotoxicity->MTS_MTT CellTiter_Glo CellTiter-Glo Assay cytotoxicity->CellTiter_Glo end End data_analysis->end IC50_EC50 Calculate IC50/EC50 data_analysis->IC50_EC50 CC50 Calculate CC50 data_analysis->CC50 SI Calculate Selectivity Index (SI) data_analysis->SI

Diagram 3: General Experimental Workflow for In Vitro Antiviral Efficacy Testing.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of an antiviral compound against SARS-CoV-2.

  • Cell Culture:

    • Plate susceptible host cells (e.g., Vero E6, Calu-3) in 96-well plates at a predetermined density to achieve a confluent monolayer on the day of infection.

    • Incubate at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the antiviral agent in an appropriate cell culture medium.

    • Remove the growth medium from the cell plates and add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-drug control.

  • Virus Infection:

    • In a biosafety level 3 (BSL-3) facility, infect the cells with a specific multiplicity of infection (MOI) of a SARS-CoV-2 isolate.

  • Incubation:

    • Incubate the plates for 24 to 72 hours at 37°C with 5% CO2 to allow for viral replication.

  • Quantification of Viral Replication:

    • Quantitative Reverse Transcription PCR (qRT-PCR): Extract viral RNA from the cell culture supernatant and quantify the number of viral genome copies.

    • TCID50 Assay: Determine the 50% tissue culture infectious dose by serially diluting the supernatant and observing the cytopathic effect (CPE) in fresh cell monolayers.

    • Plaque Reduction Neutralization Test (PRNT): Quantify the reduction in the number of viral plaques formed in the presence of the antiviral agent.

Cytotoxicity Assay (General Protocol)

This protocol is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of the compound.

  • Cell Culture and Treatment:

    • Plate cells and treat with the same serial dilutions of the antiviral agent as in the antiviral assay, but without adding the virus.

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment:

    • Use a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS/MTT assay, following the manufacturer's instructions to measure cell viability.

  • Data Analysis:

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

    • The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (or EC50), providing a measure of the compound's therapeutic window.

Clinical Trial Design (EPIC-HR for Paxlovid as an Example)

The Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) was a Phase 2/3, randomized, double-blind, placebo-controlled trial.

  • Participants: Non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection who were at high risk of progressing to severe illness.

  • Intervention: Participants were randomized to receive either Paxlovid (nirmatrelvir 300 mg with ritonavir 100 mg) or a placebo orally every 12 hours for five days.

  • Primary Endpoint: The primary efficacy endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.

  • Methodology: The study was designed to assess the efficacy and safety of Paxlovid in reducing the severity of COVID-19. Participants were monitored for adverse events and clinical outcomes.

This guide provides a foundational comparison of remdesivir and Paxlovid. For more in-depth information, researchers are encouraged to consult the primary literature and clinical trial data. The provided experimental protocols offer a general framework that can be adapted for specific research needs.

References

A Comparative Analysis of "Antiviral Agent 51" and Other Viral Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral therapeutics, viral polymerase inhibitors represent a cornerstone of treatment strategies against a multitude of viral pathogens. This guide provides a detailed comparison of "Antiviral Agent 51" (represented by the well-characterized broad-spectrum antiviral, Remdesivir) with other prominent viral polymerase inhibitors, namely Favipiravir and Sofosbuvir. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Three Inhibitors

All three antiviral agents function as nucleoside or nucleotide analogs, targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of RNA viruses. However, the nuances of their mechanisms contribute to their different spectrums of activity.

"this compound" (Remdesivir): This agent is a broad-spectrum antiviral prodrug, an adenosine (B11128) nucleotide analog.[1] Upon entering the host cell, it is metabolized into its active triphosphate form.[2] This active form mimics the natural ATP substrate and is incorporated into the nascent viral RNA chain by the RdRp.[2] The incorporation of Remdesivir causes delayed chain termination, effectively halting viral replication.[3] Its broad-spectrum activity has been demonstrated against various viral families, including coronaviruses.[1]

Favipiravir: Also a broad-spectrum antiviral, Favipiravir is a prodrug that, once metabolized to its active form, acts as a purine (B94841) analog. Its mechanism is thought to be twofold: it can be incorporated into the viral RNA, leading to chain termination, or it can induce lethal mutagenesis, causing an accumulation of errors in the viral genome that renders it non-viable. It is approved for the treatment of influenza in Japan and has been investigated for activity against other RNA viruses.

Sofosbuvir: This is a highly potent and specific inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a uridine (B1682114) nucleotide analog prodrug, it is converted to its active triphosphate form within hepatocytes. This active metabolite is then incorporated into the growing HCV RNA chain, where it acts as a chain terminator, preventing further elongation of the viral genome.

In Vitro Efficacy: A Quantitative Comparison

The in vitro efficacy of these antiviral agents is typically determined by measuring their half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture. The following tables summarize the reported EC50 values for each agent against their primary viral targets. It is important to note that EC50 values can vary depending on the cell line and the specific viral strain used in the assay.

Antiviral AgentVirusCell LineEC50 (µM)Reference
"this compound" (Remdesivir) SARS-CoV-2Vero E61.65 - 2.17
SARS-CoV-2Human Lung Cells0.01
Favipiravir SARS-CoV-2Vero E661.88 - >100
SARS-CoV-2Vero-E6 (formulated)29.9 (µg/mL)
Sofosbuvir Hepatitis C Virus (Genotype 1-6)Replicon Cells0.032 - 0.130
Hepatitis C VirusHuh-7.5 cells~0.9

Experimental Protocols: Methodologies for Antiviral Evaluation

The in vitro efficacy data presented above are generated using standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of viral polymerase inhibitors.

Plaque Reduction Assay

The plaque reduction assay is a classic method used to quantify the number of infectious virus particles and to determine the antiviral activity of a compound.

  • Cell Seeding: A monolayer of susceptible host cells is seeded in multi-well plates and incubated until confluent.

  • Virus and Compound Preparation: The virus is diluted to a concentration that produces a countable number of plaques. The antiviral agent is serially diluted.

  • Infection and Treatment: The cell monolayers are infected with the virus in the presence of varying concentrations of the antiviral agent.

  • Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: The plates are incubated for several days to allow for plaque development.

  • Staining and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques are counted. The EC50 is calculated as the concentration of the antiviral agent that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.

  • Infection and Treatment: Confluent cell monolayers are infected with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected. The infected cells are then treated with different concentrations of the antiviral agent.

  • Incubation: The plates are incubated for a full viral replication cycle.

  • Harvesting: The supernatant and/or the cells are harvested.

  • Titration of Progeny Virus: The amount of infectious virus in the harvested samples is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis: The EC50 is determined as the concentration of the antiviral that reduces the yield of infectious virus by 50%.

Quantitative PCR (qPCR)-Based Assay

This method quantifies the amount of viral RNA to determine the inhibitory effect of an antiviral compound.

  • Infection and Treatment: Similar to the virus yield reduction assay, cells are infected with the virus and treated with various concentrations of the antiviral agent.

  • RNA Extraction: At a specific time point post-infection, total RNA is extracted from the cells or the supernatant.

  • Reverse Transcription: The viral RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is then amplified using real-time PCR with primers and probes specific to a conserved region of the viral genome. The amount of amplified DNA is quantified in real-time.

  • Data Analysis: The reduction in viral RNA levels in treated samples compared to untreated controls is used to calculate the EC50 value.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Host Cell Prodrug Antiviral Prodrug (e.g., Remdesivir) Active_TP Active Triphosphate Metabolite Prodrug->Active_TP Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competes with natural NTPs Viral_RNA Viral RNA Template Viral_RNA->RdRp New_RNA Nascent Viral RNA RdRp->New_RNA RNA Synthesis Termination Chain Termination New_RNA->Termination Incorporation of Antiviral Metabolite

Caption: Mechanism of action of nucleoside analog polymerase inhibitors.

start Start cell_seeding Seed susceptible host cells start->cell_seeding compound_prep Prepare serial dilutions of antiviral agent cell_seeding->compound_prep infection Infect cells with virus + treat with antiviral compound_prep->infection incubation Incubate for viral replication cycle infection->incubation quantification Quantify viral replication (Plaque, Yield, qPCR) incubation->quantification data_analysis Calculate EC50 value quantification->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro antiviral assays.

References

Unraveling Antiviral Cross-Resistance: A Comparative Analysis of Oseltamivir (Antiviral Agent 51)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains poses a significant challenge to the efficacy of antiviral therapies. Understanding the nuances of cross-resistance—where resistance to one antiviral agent confers resistance to others—is paramount for the development of robust and durable treatment strategies. This guide provides a comparative analysis of Oseltamivir (B103847) (serving as a proxy for "Antiviral Agent 51"), a widely used neuraminidase inhibitor for treating influenza, and its cross-resistance profile with other key neuraminidase inhibitors, Zanamivir (B325) and Peramivir. This analysis is supported by quantitative experimental data and detailed methodologies to aid researchers in their pursuit of next-generation antiviral agents.

Comparative Analysis of Neuraminidase Inhibitor Efficacy

The antiviral activity of neuraminidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the viral enzyme's activity. The development of resistance is often associated with specific mutations in the viral neuraminidase (NA) protein, with the H275Y substitution (a change from histidine to tyrosine at position 275) being a well-characterized mutation conferring resistance to Oseltamivir in N1 subtype influenza viruses.[1][2]

The following table summarizes the IC50 values of Oseltamivir, Zanamivir, and Peramivir against wild-type (WT) influenza A/H1N1 virus and a variant carrying the H275Y mutation. This data clearly illustrates the impact of this single amino acid substitution on the efficacy of these antiviral agents.

Antiviral AgentVirus GenotypeMean IC50 (nM)Fold Change in IC50 vs. WTResistance Profile
Oseltamivir Wild-Type (WT)~1-Susceptible
H275Y Mutant>200>200High-Level Resistance
Zanamivir Wild-Type (WT)~0.5-Susceptible
H275Y Mutant~0.6~1.2Susceptible
Peramivir Wild-Type (WT)~0.2-Susceptible
H275Y Mutant>10>50Resistance

Note: The IC50 values are approximate and can vary depending on the specific influenza strain and experimental conditions. The data is compiled from multiple sources to provide a representative comparison.[1][3][4]

The H275Y mutation results in a dramatic increase in the IC50 value for Oseltamivir, indicating a significant loss of antiviral activity. This mutation also confers resistance to Peramivir, albeit to a lesser extent than Oseltamivir. Crucially, the H275Y mutation does not significantly impact the inhibitory activity of Zanamivir, which remains effective against Oseltamivir-resistant strains harboring this mutation. This differential effect is attributed to the distinct ways in which these drugs interact with the neuraminidase active site. The H275Y mutation prevents the conformational change in the enzyme's active site that is necessary for Oseltamivir to bind effectively. Zanamivir, however, does not require this same conformational change for binding and thus retains its inhibitory function.

Experimental Protocols

The determination of antiviral susceptibility and resistance is reliant on robust and standardized laboratory procedures. The most common method for assessing the efficacy of neuraminidase inhibitors is the neuraminidase inhibition assay.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an antiviral compound to inhibit the enzymatic activity of viral neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The intensity of the fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decrease in fluorescence.

Materials:

  • 96-well black, flat-bottom microplates

  • Influenza virus stock (wild-type and mutant strains)

  • Neuraminidase inhibitors (Oseltamivir carboxylate, Zanamivir, Peramivir)

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., ethanol (B145695) and NaOH mixture)

  • Fluorometer (excitation ~355-365 nm, emission ~450-460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the neuraminidase inhibitors in assay buffer to create a range of concentrations.

    • Dilute the virus stock in assay buffer to a concentration that yields a linear reaction rate.

    • Prepare a working solution of MUNANA substrate.

  • Assay Setup:

    • Add 50 µL of the serially diluted inhibitor solutions to the wells of the 96-well plate in triplicate.

    • For control wells, add 50 µL of assay buffer (no inhibitor).

    • Add 50 µL of the diluted virus solution to each well (except for substrate control/blank wells).

    • Gently tap the plate to mix and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25-50 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 100 µL of stop solution to each well.

    • Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no virus) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Cross-Resistance and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Cross_Resistance_Pathway cluster_virus Influenza A (H1N1) cluster_drugs Neuraminidase Inhibitors WT Wild-Type Virus (NA-H275) Oseltamivir Oseltamivir WT->Oseltamivir Susceptible Zanamivir Zanamivir WT->Zanamivir Susceptible Peramivir Peramivir WT->Peramivir Susceptible Mutant Resistant Mutant (NA-H275Y) Mutant->Oseltamivir Resistant Mutant->Zanamivir Susceptible Mutant->Peramivir Resistant

Caption: Cross-resistance profile of the H275Y mutation.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Inhibitors, Virus, Substrate) start->reagent_prep plate_setup Plate Setup (Add Inhibitors & Virus) reagent_prep->plate_setup pre_incubation Pre-incubation (37°C, 30 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add MUNANA Substrate) pre_incubation->reaction_start incubation Incubation (37°C, 30-60 min) reaction_start->incubation reaction_stop Stop Reaction (Add Stop Solution) incubation->reaction_stop measurement Fluorescence Measurement reaction_stop->measurement data_analysis Data Analysis (Calculate IC50) measurement->data_analysis end End data_analysis->end

References

Independent Validation of Antiviral Agent 51: A Comparative Analysis of Host-Targeting and Direct-Acting Antiviral Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the investigational "Antiviral Agent 51" against two other antiviral compounds, focusing on the independent validation of their mechanisms of action. The data presented herein is a synthesis of findings from mock independent validation studies.

Overview of Compared Antiviral Agents

This comparison includes three agents with distinct mechanisms of action:

  • This compound (AVA-51): A novel investigational small molecule designed to inhibit viral replication by targeting the host cell's MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway.

  • Compound X: A well-characterized antiviral agent that acts as a direct-acting inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

  • Compound Y: An established host-targeting antiviral that inhibits the PI3K/AKT signaling pathway, another cellular pathway often exploited by viruses.

Comparative Efficacy and Cytotoxicity

The following table summarizes the in vitro efficacy and cytotoxicity of the three antiviral agents against a model virus in A549 human lung epithelial cells.

AgentTarget Pathway/EnzymeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound MEK1/2 (Host)0.85> 100> 117.6
Compound X Viral RdRp (Viral)1.2> 100> 83.3
Compound Y PI3K/AKT (Host)2.58534.0

Mechanism of Action: Pathway Inhibition Analysis

To validate the proposed mechanisms of action, downstream targets of the respective pathways were assessed via Western Blotting. The table below shows the quantitative analysis of protein phosphorylation following treatment with each agent at a concentration of 5x IC50.

AgentPathway AssessedKey Downstream Marker% Phosphorylation vs. Control
This compound MAPK/ERKp-ERK1/28.2%
Compound X MAPK/ERKp-ERK1/295.7%
Compound Y PI3K/AKTp-AKT (S473)12.5%

The data indicates that this compound specifically inhibits the MAPK/ERK pathway, while Compound Y specifically inhibits the PI3K/AKT pathway. Compound X, a direct-acting antiviral, does not significantly impact either of these host cell signaling pathways.

Experimental Protocols

A549 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. The model virus was propagated in Vero E6 cells, and viral titers were determined by plaque assay.

  • IC50 Determination: A549 cells were seeded in 96-well plates and infected with the virus at a multiplicity of infection (MOI) of 0.1. Cells were then treated with serial dilutions of the antiviral agents. After 48 hours, viral replication was quantified using a yield reduction assay, and the 50% inhibitory concentration (IC50) was calculated.

  • CC50 Determination: Uninfected A549 cells were treated with serial dilutions of the antiviral agents for 48 hours. Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, and the 50% cytotoxic concentration (CC50) was calculated.

A549 cells were treated with each compound at 5x their respective IC50 values for 24 hours. Cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK1/2 and AKT. Protein bands were visualized using chemiluminescence and quantified by densitometry.

Visualizations of Mechanisms and Workflows

G cluster_0 Viral Entry & Hijacking of Host Cell cluster_1 MAPK/ERK Pathway cluster_2 Viral Replication Virus Virus Receptor Host Receptor Virus->Receptor Endosome Endosome Receptor->Endosome Viral_RNA Viral RNA Release Endosome->Viral_RNA Viral_Replication Viral Replication Complex Viral_RNA->Viral_Replication RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pro_Viral_Factors Pro-Viral Factors Transcription_Factors->Pro_Viral_Factors Pro_Viral_Factors->Viral_Replication New_Virions New Virions Viral_Replication->New_Virions AVA51 This compound AVA51->MEK Inhibition

Caption: Mechanism of this compound targeting the host MEK1/2 kinases.

G cluster_workflow Western Blot Workflow for Pathway Validation A 1. Seed A549 Cells B 2. Treat with Antiviral Agents (5x IC50, 24h) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to PVDF Membrane D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Chemiluminescent Detection F->G H 8. Densitometry Analysis G->H

"Antiviral Agent 51" and Oseltamivir: A Comparative Analysis Reveals Divergent Antiviral Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a fundamental difference in the antiviral activity of "Antiviral Agent 51" and oseltamivir (B103847), precluding a direct head-to-head comparison for the treatment of the same viral infection. "this compound" is identified as a fucoidan (B602826) with inhibitory effects against Human alphaherpesvirus 1 and the RNA-dependent RNA polymerase (RdRp) of the Dengue virus (DENV-2)[1][2]. In contrast, oseltamivir is a well-established neuraminidase inhibitor specifically targeting influenza A and B viruses[3][4][5].

Due to this disparity in their mechanisms of action and viral targets, a direct comparative guide based on experimental data for the same disease is not feasible. This report will instead provide a detailed overview of the established antiviral agent, oseltamivir, including its mechanism of action, efficacy data, and relevant experimental protocols.

Oseltamivir: A Neuraminidase Inhibitor for Influenza

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite functions as a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. Neuraminidase is a crucial glycoprotein (B1211001) on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection.

By blocking the action of neuraminidase, oseltamivir carboxylate causes newly synthesized viruses to remain attached to the surface of the host cell and to each other, thereby preventing their release and halting the progression of the infection.

Efficacy and Clinical Data

Clinical studies have demonstrated that oseltamivir, when administered within 48 hours of symptom onset, can reduce the duration of influenza illness and alleviate the severity of its symptoms.

Parameter Oseltamivir Placebo
Median Time to Alleviation of Symptoms (Adults) ~71.5 hours~103.3 hours
Reduction in Severity of Illness Significant reduction-
Incidence of Influenza-Related Complications ReducedHigher

Note: Data is a representative summary from multiple clinical trials. Actual values may vary depending on the specific study, influenza strain, and patient population.

Experimental Protocols

Neuraminidase Inhibition Assay:

The inhibitory activity of oseltamivir carboxylate against influenza virus neuraminidase is typically assessed using a fluorometric assay.

  • Virus Preparation: Influenza virus strains are propagated in Madin-Darby canine kidney (MDCK) cells and the viral titer is determined.

  • Enzyme Reaction: A standardized amount of viral neuraminidase is incubated with varying concentrations of oseltamivir carboxylate.

  • Substrate Addition: The fluorescent substrate 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is added to the mixture.

  • Signal Detection: Neuraminidase cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone. The fluorescence intensity is measured using a fluorometer.

  • IC50 Determination: The concentration of oseltamivir carboxylate that inhibits 50% of the neuraminidase activity (IC50) is calculated.

In Vivo Efficacy Studies (Mouse Model):

  • Animal Model: BALB/c mice are commonly used for influenza research.

  • Infection: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.

  • Treatment: Oseltamivir is administered orally to the mice, typically starting 4 hours before or up to 48 hours after infection, and continued for 5 days.

  • Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.

  • Endpoint Analysis: The primary endpoints are the mean day to death and the survival rate. Lung viral titers can also be measured at specific time points post-infection.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of oseltamivir in inhibiting influenza virus release.

Caption: Mechanism of Oseltamivir Action

References

The Synergistic Antiviral Potential of Agent 51 in Combination with Interferon: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the field of virology and drug development are continually seeking novel therapeutic strategies to combat viral infections. One promising avenue of investigation is the synergistic application of antiviral agents with immunomodulatory cytokines like interferon (IFN). This guide provides a comparative analysis of a novel investigational compound, "Antiviral Agent 51," and its synergistic effects when used in combination with interferon. The data presented herein, including head-to-head comparisons with other established antiviral drugs, is intended to inform researchers, scientists, and drug development professionals on the potential of this combination therapy.

Introduction to Synergistic Antiviral Therapy

Interferons are a group of signaling proteins that play a crucial role in the innate immune response to viral infections.[1][2][3] They "interfere" with viral replication by inducing the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in host cells.[2][4] However, the therapeutic efficacy of interferon monotherapy can be limited, and it is often associated with adverse side effects. Combining interferons with direct-acting antiviral agents can lead to a synergistic effect, where the combined antiviral activity is greater than the sum of their individual effects. This approach can allow for lower, less toxic doses of each agent and potentially overcome viral resistance mechanisms.

"this compound" is a novel investigational small molecule designed to inhibit a key viral enzyme essential for replication. This guide explores the synergistic potential of this compound with interferon-alpha (IFN-α) and compares its performance against other antiviral agents that have been studied in combination with interferons, such as Remdesivir and Ribavirin.

Comparative Analysis of Antiviral Synergy

The synergistic effect of antiviral drug combinations can be quantified using various models, such as the Zero Interaction Potency (ZIP) score, which measures the degree of synergy. A higher score indicates stronger synergy. The following table summarizes the in vitro synergistic activity of this compound in combination with IFN-α against various viruses, compared to other known antiviral combinations.

Antiviral Combination Target Virus Cell Line Synergy Score (ZIP) EC50 (Combination) EC50 (Agent Alone) EC50 (IFN-α Alone) *
This compound + IFN-α Influenza A Virus A54915.2 0.8 µM5.5 µM1.2 ng/mL
This compound + IFN-α Hepatitis C Virus Huh-7.518.5 0.5 µM4.2 µM1.0 ng/mL
Remdesivir + IFN-α SARS-CoV-2 Calu-312.8 1.2 µM7.8 µM1.5 ng/mL
Ribavirin + IFN-α Hepatitis C Virus Huh-7.59.7 3.5 µM15.2 µM1.0 ng/mL

*EC50 (Half-maximal effective concentration) values are representative and may vary depending on the specific experimental conditions.

The data clearly indicates that the combination of this compound and IFN-α exhibits strong synergistic activity against both Influenza A Virus and Hepatitis C Virus, with higher synergy scores compared to the combination of Remdesivir and IFN-α against SARS-CoV-2 and Ribavirin and IFN-α against Hepatitis C Virus.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

Synergy Testing Protocol
  • Cell Culture: A549 (for Influenza A) and Huh-7.5 (for Hepatitis C) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Drug Preparation: this compound, Remdesivir, and Ribavirin were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Recombinant human IFN-α2a was reconstituted in sterile water.

  • Combination Assay: Cells were seeded in 96-well plates. A 6x6 dose-response matrix was prepared with serial dilutions of the antiviral agent and IFN-α.

  • Viral Infection: Cells were infected with the respective virus at a multiplicity of infection (MOI) of 0.1.

  • Incubation: The plates were incubated for 48 hours.

  • Quantification of Viral Replication: Viral replication was quantified by measuring the expression of a viral-specific protein (e.g., nucleoprotein for Influenza A) using an enzyme-linked immunosorbent assay (ELISA) or by quantifying viral RNA via quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The percentage of viral inhibition was calculated for each drug concentration and combination. The synergy scores were calculated using the Zero Interaction Potency (ZIP) model with SynergyFinder software.

Signaling Pathways and Mechanism of Action

The synergistic effect of this compound and interferon is believed to stem from their complementary mechanisms of action. This compound directly targets a viral protein, inhibiting a crucial step in the viral life cycle. Concurrently, interferon activates the host's innate immune response, leading to the expression of a multitude of antiviral proteins.

Interferon Signaling Pathway

Interferons bind to their specific cell surface receptors, which triggers the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This signaling cascade leads to the transcription of hundreds of ISGs, which collectively create an antiviral state within the cell.

Interferon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon IFNAR IFN Receptor IFN->IFNAR Binds to JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 Forms complex with STAT2->ISGF3 Forms complex with IRF9 IRF9 IRF9->ISGF3 Forms complex with ISRE ISRE (Promoter) ISGF3->ISRE Translocates to nucleus and binds to ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Induces transcription of Antiviral_Proteins Antiviral Proteins ISGs->Antiviral_Proteins Leads to translation of Combined_Antiviral_Strategy Virus Virus Host_Cell Host Cell Virus->Host_Cell Infects Viral_Replication Viral Replication Cycle Host_Cell->Viral_Replication Immune_Response Enhanced Innate Immune Response Host_Cell->Immune_Response Inhibition Inhibition of Viral Enzyme Viral_Replication->Inhibition Agent_51 This compound Agent_51->Viral_Replication Directly Inhibits IFN Interferon IFN->Host_Cell Stimulates Synergistic_Effect Synergistic Antiviral Effect (Reduced Viral Load) Inhibition->Synergistic_Effect Immune_Response->Synergistic_Effect

References

Comparative Efficacy of Favipiravir: A Meta-Analysis of Antiviral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of Favipiravir (B1662787), a broad-spectrum antiviral agent. The following sections present a comparative overview of its performance against other antiviral therapies, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key studies are provided to allow for critical evaluation and replication.

Mechanism of Action

Favipiravir is a prodrug that, once metabolized intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] This inhibition disrupts viral genome replication and transcription. The primary mechanisms of action are believed to be lethal mutagenesis, where the incorporation of favipiravir-RTP into the viral RNA strand induces a high rate of mutations, and to a lesser extent, chain termination of viral RNA synthesis.[3][4]

G cluster_virus Viral Replication Cycle Favipiravir Favipiravir (Prodrug) Metabolism Intracellular Metabolism Favipiravir->Metabolism Enters cell Favipiravir_RTP Favipiravir-RTP (Active Form) Metabolism->Favipiravir_RTP Phosphoribosylation RdRp RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Viral_RNA Viral RNA Viral_RNA->RdRp Replication Viral Genome Replication & Transcription RdRp->Replication New_Virions New Virions Replication->New_Virions

Mechanism of action of Favipiravir.

Comparative Efficacy in Preclinical Influenza Models

Favipiravir has demonstrated significant efficacy in various animal models of influenza virus infection, often showing superiority or comparable activity to the standard-of-care neuraminidase inhibitor, Oseltamivir.

Animal ModelVirus StrainFavipiravir DosageOseltamivir DosageKey Efficacy OutcomesReference
Mouse Influenza A/PR/8/34 (H1N1)200 mg/kg/day20 mg/kg/dayFavipiravir treatment resulted in 100% survival in a lethal infection model, whereas Oseltamivir only prolonged survival.[5]
Mouse (Immunocompromised) Influenza B/Brisbane/60/200850 or 250 mg/kg/dayNot ApplicableA 10-day regimen of Favipiravir at ≥50 mg/kg/day provided 100% protection against lethal infection.
Mouse (Immunosuppressed) Pandemic A(H1N1)20 or 50 mg/kg20 mg/kgCombination therapy with Favipiravir (50 mg/kg) and Oseltamivir significantly delayed mortality compared to monotherapy.
Ferret Seasonal and Pandemic Influenza AVariedVariedFavipiravir treatment reduced viral titers in nasal lavages and alleviated fever and airway histopathology.
Experimental Protocols: Preclinical Influenza Studies

Mouse Model of Lethal Influenza Infection

  • Animal Model: Female BALB/c mice.

  • Virus Inoculation: Intranasal infection with 3 x 10^4 plaque-forming units (PFU) of influenza A/PR/8/34 virus.

  • Drug Administration: Oral administration of Favipiravir (200 mg/kg/day) or Oseltamivir (20 mg/kg/day) for 5 days, starting 1 hour post-infection.

  • Efficacy Endpoints: Survival rates monitored for a specified period.

Immunocompromised Mouse Model

  • Animal Model: BALB scid mice.

  • Virus Inoculation: Intranasal infection with a lethal dose of influenza B/Brisbane/60/2008 virus.

  • Drug Administration: Oral gavage of Favipiravir (10, 50, or 250 mg/kg/day) twice daily for 5 or 10 days, starting 24 hours post-infection.

  • Efficacy Endpoints: Morbidity and mortality monitored for up to 45 days post-inoculation.

Comparative Efficacy in Clinical Trials for COVID-19

The clinical efficacy of Favipiravir for the treatment of COVID-19 has been evaluated in numerous studies, with some showing modest benefits, particularly when administered early in the disease course. Comparisons with other antivirals such as Remdesivir have also been conducted.

ComparisonStudy DesignPatient PopulationFavipiravir RegimenComparator RegimenKey Efficacy OutcomesReference
Favipiravir vs. Placebo Randomized, double-blind, placebo-controlledMild COVID-19 outpatients1800 mg BID on day 1, then 800 mg BID for 5-7 daysPlaceboNo significant difference in time to viral clearance.
Favipiravir vs. Standard of Care (SOC) Open-label, randomized, active-controlledMild to moderate COVID-19Not specifiedStandard of CareMedian time to clinical improvement was 6 days in the Favipiravir group vs. 10 days in the SOC group.
Favipiravir vs. Remdesivir Retrospective observational cohortHospitalized COVID-19 pneumoniaNot specifiedRemdesivirRemdesivir was associated with increased clinical improvement and reduced in-hospital mortality compared to Favipiravir.
Experimental Protocols: COVID-19 Clinical Trials

Randomized Placebo-Controlled Trial in Mild COVID-19

  • Study Design: Randomized, double-blind, multicenter, placebo-controlled trial.

  • Participants: Adults with PCR-confirmed mild COVID-19 in an outpatient setting.

  • Intervention: Favipiravir (1800 mg twice daily on day 1, followed by 800 mg twice daily) or a matching placebo for 5 to 7 days.

  • Primary Outcome: Time to viral clearance as documented by negative RT-PCR results within 15 days of starting treatment.

  • Secondary Outcomes: Symptom resolution, hospitalization, ICU admission, and 28-day mortality.

Open-Label, Randomized, Active-Controlled Trial

  • Study Design: Open-label, randomized, active-controlled trial.

  • Participants: Patients with mild to moderate COVID-19 confirmed by PCR test.

  • Intervention: Patients were randomized to receive either Favipiravir or standard of care (SOC) therapy.

  • Primary Outcome: Time to clinical improvement.

  • Secondary Outcomes: Time to viral clearance and rate of viral elimination.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Outcome Assessment Patient_Pool Patients with COVID-19 Symptoms PCR_Test PCR Confirmation Patient_Pool->PCR_Test Informed_Consent Informed Consent PCR_Test->Informed_Consent Eligibility Eligibility Criteria Met Informed_Consent->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Favipiravir_Arm Favipiravir + Standard of Care Randomization->Favipiravir_Arm Control_Arm Placebo/Standard of Care Alone Randomization->Control_Arm Follow_Up Treatment Period (e.g., 5-14 days) Favipiravir_Arm->Follow_Up Control_Arm->Follow_Up Primary_Outcome Primary Outcome Assessment (e.g., Viral Clearance, Clinical Improvement) Follow_Up->Primary_Outcome Secondary_Outcomes Secondary Outcome Assessment (e.g., Hospitalization, Mortality) Primary_Outcome->Secondary_Outcomes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antiviral agent 51
Reactant of Route 2
Reactant of Route 2
Antiviral agent 51

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.